Sancycline hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJFGLCHAOVWRZ-QKYUADJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-20-3 | |
| Record name | Sancycline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sancycline hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SANCYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF3C9QZ7LF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sancycline Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline (B610677) hydrochloride, a semisynthetic tetracycline (B611298) antibiotic, represents a significant area of study in the ongoing battle against bacterial infections. As a member of the tetracycline class, its fundamental mechanism revolves around the inhibition of bacterial protein synthesis, leading to a bacteriostatic effect.[1] This technical guide provides an in-depth exploration of the core mechanism of action of sancycline hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Sancycline, like other tetracyclines, exerts its antibacterial effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. The process is highly specific to prokaryotic ribosomes, which are structurally distinct from their eukaryotic counterparts, forming the basis of selective toxicity.
The primary mechanism involves the reversible binding of sancycline to the 30S ribosomal subunit.[1][2][3] This binding event physically obstructs the A site (aminoacyl site) of the ribosome. By occupying the A site, sancycline prevents the attachment of aminoacyl-tRNA (transfer RNA) molecules, which carry the amino acid building blocks for the growing polypeptide chain. This critical step effectively halts the elongation phase of protein synthesis.[4] Without the ability to synthesize essential proteins, bacterial growth, replication, and repair are arrested.[5][6]
dot
References
- 1. resources.amh.net.au [resources.amh.net.au]
- 2. biotrading.com [biotrading.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
Sancycline Hydrochloride: A Technical Guide to its Chemical Properties and Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline (B610677) hydrochloride is a semisynthetic tetracycline (B611298) antibiotic. First reported in 1962, it is a derivative of declomycin produced through hydrogenolysis. As with other tetracyclines, sancycline hydrochloride exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible microorganisms. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, and established experimental protocols for evaluating its antimicrobial efficacy.
Chemical and Physical Properties
This compound is a yellow, crystalline solid.[1][2] Its chemical and physical characteristics are summarized in the tables below.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (4S,4aS,5aR,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide hydrochloride | |
| Synonyms | 6-Demethyl-6-deoxytetracycline HCl, Bonomycin HCl, Norcycline, NSC 51812 | [2][3] |
| CAS Number | 6625-20-3 | [2][3] |
| Molecular Formula | C₂₁H₂₂N₂O₇ • HCl | [3] |
| Molecular Weight | 450.9 g/mol | [3] |
| Appearance | Yellow crystalline solid | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 224-228 °C (decomposes) | [2] |
| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 5 mg/mLDMSO:PBS (pH 7.2) (1:5): 0.15 mg/mL | [2] |
| UV max (in 0.1N H₂SO₄) | 217 nm, 268 nm, 343 nm | [4] |
| Storage Temperature | -20°C (long-term) | [2][3] |
| Stability | ≥ 4 years (at -20°C) | [5] |
Mechanism of Action
This compound inhibits bacterial protein synthesis, leading to a bacteriostatic effect. The mechanism involves the reversible binding of the antibiotic to the 30S ribosomal subunit.[1][2] This interaction effectively blocks the entry of aminoacyl-tRNA into the A site of the ribosome, thereby preventing the elongation of the polypeptide chain.[1][2]
Mechanism of action of this compound.
Antimicrobial Spectrum and Efficacy
This compound exhibits broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has shown greater activity against many anaerobic bacteria compared to tetracycline and is also effective against some tetracycline-resistant strains of E. coli, S. aureus, and E. faecalis.[5]
Table 3: In Vitro and In Vivo Efficacy of Sancycline
| Organism/Model | Parameter | Value | Reference(s) |
| Anaerobic Bacteria (339 strains) | Average MIC₉₀ | 1 µg/mL | [5] |
| Tetracycline-Resistant E. coli | MIC | 0.06 - 1 µg/mL | [5] |
| Tetracycline-Resistant S. aureus | MIC | 0.06 - 1 µg/mL | [5] |
| Tetracycline-Resistant E. faecalis | MIC | 0.06 - 1 µg/mL | [5] |
| S. aureus (in mice) | ED₅₀ (intravenous) | 0.46 mg/kg | [5] |
| S. aureus (in mice) | ED₅₀ (subcutaneous) | 0.6 mg/kg | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of compounds like this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[4][6]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
Materials:
-
This compound stock solution
-
96-well microtiter plates (U- or flat-bottom)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Spectrophotometer or densitometer
-
Microplate reader (optional, for objective reading)
Procedure:
-
Preparation of Antibiotic Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add 100 µL of sterile MHB to all wells. c. Add 100 µL of a 2x concentrated this compound solution to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Preparation of Bacterial Inoculum: a. From an overnight culture on non-selective agar, select several morphologically similar colonies. b. Suspend the colonies in a sterile diluent to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions, as well as to a positive control well (broth with inoculum, no antibiotic). A negative control well (broth only) should also be included. b. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[4] This can be assessed visually or with a microplate reader.
Workflow for MIC determination by broth microdilution.
In Vivo Efficacy Testing: Murine Infection Model
This protocol describes a general methodology for determining the 50% effective dose (ED₅₀) of an antibiotic in a murine systemic infection model.
Objective: To determine the dose of this compound required to protect 50% of infected mice from mortality.
Materials:
-
Pathogenic bacterial strain (e.g., Staphylococcus aureus)
-
Laboratory mice (specific strain, age, and sex)
-
This compound for injection, formulated in a suitable vehicle
-
Bacterial growth medium and sterile saline
-
Syringes and needles for infection and treatment administration
Procedure:
-
Infection: a. Prepare a standardized inoculum of the pathogenic bacteria. b. Induce a systemic infection in mice via an appropriate route (e.g., intraperitoneal injection). The bacterial dose should be predetermined to cause mortality in untreated control animals within a specific timeframe.
-
Treatment: a. At a specified time post-infection (e.g., 1-2 hours), divide the mice into groups. b. Administer this compound to the treatment groups at various dose levels via a defined route (e.g., subcutaneous or intravenous).[5] c. Include a control group that receives only the vehicle.
-
Observation and Data Collection: a. Monitor the mice for a set period (e.g., 7 days) and record mortality daily.
-
Data Analysis: a. The ED₅₀ is calculated from the dose-response data using a suitable statistical method, such as probit analysis. The ED₅₀ represents the dose at which 50% of the animals survive the infection.
Drug Discovery and Development Context
This compound, as a semi-synthetic antibiotic, represents a product of the lead optimization phase in the drug discovery pipeline. This process involves modifying existing chemical scaffolds to improve efficacy, broaden the spectrum of activity, and overcome resistance mechanisms.
General workflow for antibiotic drug discovery.
Conclusion
This compound is a well-characterized tetracycline antibiotic with a clear mechanism of action and a broad spectrum of activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or developing new antimicrobial agents. Its established properties make it a valuable reference standard in the ongoing effort to combat bacterial infections and overcome antimicrobial resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 6625-20-3 [chemicalbook.com]
- 3. agscientific.com [agscientific.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acm.or.kr [acm.or.kr]
- 6. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
Sancycline Hydrochloride: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sancycline hydrochloride, a semi-synthetic tetracycline (B611298) antibiotic, for research applications. It covers its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its use in in vitro and in vivo studies.
Core Concepts: Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] This process is initiated by the passive diffusion of the molecule through porin channels in the bacterial membrane. Once inside the cytoplasm, this compound binds to the 30S ribosomal subunit.[1] This binding event physically blocks the attachment of aminoacyl-tRNA to the ribosomal "A" site, thereby preventing the elongation of the polypeptide chain and halting protein synthesis.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activity of this compound against various bacterial strains.
Table 1: In Vitro Antibacterial Activity of this compound
| Bacterial Strain | Resistance Profile | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Anaerobic Bacteria (339 strains) | Not specified | Not specified | 1 | [2] |
| Escherichia coli | Tetracycline-Resistant | 0.06 - 1 | Not specified | [2] |
| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1 | Not specified | [2] |
| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1 | Not specified | [2] |
Table 2: In Vivo Efficacy of this compound
| Bacterial Strain | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| Staphylococcus aureus | Mouse | Intravenous | 0.46 | [2] |
| Staphylococcus aureus | Mouse | Subcutaneous | 0.6 | [2] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, following general principles from the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]
3.1.1. Materials
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
3.1.2. Workflow
3.1.3. Detailed Procedure
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve in a suitable solvent (e.g., sterile deionized water or a solvent recommended by the supplier) to a known concentration (e.g., 1000 µg/mL). This compound is light-sensitive, so protect the stock solution from light.
-
-
Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to well 1.
-
Transfer 50 µL from well 1 to well 2, mixing thoroughly.
-
Continue this two-fold serial dilution across the plate to well 10.
-
Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should not contain the antibiotic.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL.
-
-
Inoculation:
-
Within 15 minutes of preparation, inoculate each well (from 1 to 11) with 50 µL of the diluted bacterial suspension. This will result in a final volume of 100 µL in wells 1-10 and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.
-
Well 12 receives 50 µL of sterile broth instead of the inoculum to serve as a sterility control.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This is observed as the well with the lowest antibiotic concentration that remains clear.
-
In Vivo Efficacy Study: Murine Model of S. aureus Systemic Infection
This protocol describes a general method for evaluating the in vivo efficacy of this compound in a mouse model of systemic Staphylococcus aureus infection.[1][2][6][7][8]
3.2.1. Materials
-
This compound for injection
-
Staphylococcus aureus strain (e.g., a clinical isolate or a reference strain)
-
Female BALB/c mice (6-8 weeks old)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
Sterile 0.9% saline
-
Syringes and needles for injection
-
Animal housing and care facilities compliant with institutional guidelines
3.2.2. Workflow
3.2.3. Detailed Procedure
-
Preparation of S. aureus Inoculum:
-
Culture the S. aureus strain in TSB overnight at 37°C.
-
Harvest the bacterial cells by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 108 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a lethal or sublethal infection model.
-
-
Induction of Systemic Infection:
-
Randomly assign mice to treatment and control groups.
-
Inject each mouse intraperitoneally with 0.5 mL of the prepared S. aureus inoculum.
-
-
Administration of this compound:
-
Prepare different concentrations of this compound in a sterile vehicle suitable for injection.
-
At a specified time post-infection (e.g., 1 hour), administer the this compound solution to the treatment groups via the desired route (e.g., intravenous or subcutaneous). The control group should receive the vehicle only.
-
-
Monitoring:
-
Observe the mice at regular intervals for a predetermined period (e.g., 7 days) for signs of illness and mortality.
-
Record the number of surviving animals in each group.
-
-
Determination of ED50:
-
The effective dose 50 (ED50) is the dose of this compound that protects 50% of the infected mice from death. This can be calculated using statistical methods such as probit analysis.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and bacterial strains. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. imquestbio.com [imquestbio.com]
- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goums.ac.ir [goums.ac.ir]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Humanized Mouse Models of Staphylococcus aureus Infection [frontiersin.org]
Sancycline Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline (B610677), a semi-synthetic tetracycline (B611298) antibiotic, holds a significant place in the history of antibiotic development as the first of its class to be totally synthesized. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of sancycline hydrochloride. It details the initial total synthesis and subsequent, more practical, semi-synthetic routes from demeclocycline (B601452) hydrochloride. The document includes comprehensive experimental protocols, quantitative data on reaction yields and product purity, and key physicochemical and spectroscopic data to serve as a valuable resource for researchers in drug discovery and development.
Introduction
Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a tetracycline antibiotic that was first reported in 1962. It is a rare semi-synthetic tetracycline prepared by the hydrogenolysis of the chloro and benzylic hydroxy moieties of declomycin.[1][2] As the simplest of the early tetracyclines, sancycline was the first to be totally synthesized by Conover and co-workers.[1][2] Like other tetracyclines, sancycline exhibits its antibiotic effect by reversibly binding to the 30S ribosomal subunit, thereby inhibiting protein translation by blocking the entry of aminoacyl-tRNA into the ribosome A site.[1] Although not widely used clinically, sancycline is a crucial intermediate in the synthesis of other important tetracycline derivatives, such as minocycline (B592863) and sarecycline. This guide provides a detailed technical overview of its discovery and the evolution of its synthesis.
Discovery and Early Synthesis
The discovery and initial synthesis of this compound in the early 1960s marked a significant milestone in medicinal chemistry.
First Report and Total Synthesis
Sancycline was first reported in 1962.[1][2] The landmark achievement of the first total synthesis of a biologically active tetracycline, (±)-6-demethyl-6-deoxytetracycline (sancycline), was accomplished by L. H. Conover and his team at Pfizer, in collaboration with R. B. Woodward.[3][4][5] This groundbreaking work was published in the Journal of the American Chemical Society in 1962.[1] The total synthesis was a multi-step process that represented a major advancement in synthetic organic chemistry.[4]
Early Semi-Synthetic Route: Catalytic Reduction
Contemporaneously with the total synthesis, a more practical semi-synthetic approach was developed by McCormick and Jensen, as described in their 1962 US Patent 3,019,260. This method involved the catalytic reduction of 6-hydroxy hydronaphthacenes. Specifically, the process for preparing 6-demethyl-6-deoxytetracycline (sancycline) involved the reduction of a polar solvent solution of either 6-demethyltetracycline or 7-chloro-6-demethyltetracycline with hydrogen gas in the presence of a finely-divided rhodium catalyst.
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₂N₂O₇ · HCl | [6] |
| Molecular Weight | 450.9 g/mol | [6] |
| Appearance | Crystalline solid | [7] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [6] |
| Storage Temperature | -20°C | [6] |
Spectroscopic Data
-
UV-Vis (λmax): 221, 268, 350 nm in an appropriate solvent.[7]
Synthesis of this compound
The most common and industrially relevant methods for producing this compound are semi-synthetic, starting from readily available tetracycline precursors like demeclocycline hydrochloride.
Semi-Synthesis from Demeclocycline Hydrochloride
This process involves the catalytic hydrogenation of demeclocycline hydrochloride (also referred to as Ledermycin) to remove the 7-chloro and 6-hydroxyl groups.
A general procedure derived from various patented methods is as follows:
-
Reaction Setup: To a suitable reactor, add demeclocycline hydrochloride and a solvent such as methanol (B129727) or ethanol.
-
Acidification: Add an acid, for instance, p-toluenesulfonic acid or methanesulfonic acid, and stir until the starting material is dissolved.
-
Catalyst Addition: Add a catalyst, typically Raney nickel or rhodium on carbon (Rh/C).
-
Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 2-5 MPa. The reaction mixture is stirred at a controlled temperature (typically 40-50 °C) for several hours.
-
Reaction Monitoring: The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the demeclocycline hydrochloride content is below a specified limit (e.g., ≤2%).
-
Work-up and Isolation:
-
Cool the reaction mixture and carefully vent the hydrogen gas.
-
Filter the mixture to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in water, and the pH is adjusted to approximately 8 with an aqueous sodium bicarbonate solution to precipitate the sancycline free base.
-
The solid is collected by filtration, washed, and dried.
-
-
Salt Formation: The sancycline free base is then converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by crystallization to yield this compound.
Quantitative Data from Synthetic Procedures
The following table summarizes quantitative data from various patented semi-synthetic procedures for sancycline.
| Starting Material | Catalyst | Solvent | Acid | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Demeclocycline HCl (20g) | Raney Ni (2g) | Methanol (120mL) | p-Toluenesulfonic acid (30g) | 2 MPa H₂, 40°C, 6h | 88 | 97.5 | CN112574057A |
| Demeclocycline HCl (20g) | Raney Ni (6g) | Ethanol (200mL) | Methanesulfonic acid (15g) | 3.5 MPa H₂, 45°C, 8h | - | - | CN112574057A |
| Demeclocycline HCl (20g) | Raney Ni (10g) | Methanol (280mL) | Methanesulfonic acid (15g) | 5 MPa H₂, 50°C, 5h | 94 | 95.6 | CN112574057A |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key relationships and the experimental workflow for the semi-synthesis of this compound.
References
- 1. toku-e.com [toku-e.com]
- 2. This compound | 6625-20-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US9884830B2 - Synthesis of tetracyclines and analogues thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetracycline hydrochloride(64-75-5) 1H NMR [m.chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Tetracycline hydrochloride [webbook.nist.gov]
Sancycline Hydrochloride: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the antibacterial spectrum, mechanism of action, and relevant experimental protocols for sancycline (B610677) hydrochloride. Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a semisynthetic tetracycline (B611298) antibiotic. While not as commonly used as other tetracyclines like doxycycline (B596269) or minocycline (B592863), it serves as an important reference compound and a precursor for novel antibiotic development, including the glycylcyclines. This guide summarizes available quantitative data, details methodologies for susceptibility testing, and illustrates key biological pathways.
Mechanism of Action
Sancycline, like all tetracycline-class antibiotics, is primarily bacteriostatic. It inhibits bacterial protein synthesis by preventing the association of aminoacyl-tRNA with the bacterial ribosome. This action is reversible.[1]
The process involves:
-
Entry: Sancycline passively diffuses through porin channels in the outer membrane of Gram-negative bacteria and is actively transported across the inner cytoplasmic membrane.
-
Binding: It reversibly binds to the 30S ribosomal subunit.[1][2] The primary binding site is located on the 16S rRNA, near the 'A' site (aminoacyl site) of the ribosome.[1]
-
Inhibition: By binding to the 30S subunit, sancycline sterically blocks the docking of the aminoacyl-tRNA to the A site of the mRNA-ribosome complex.[1][2]
-
Cessation of Elongation: This prevention of tRNA binding effectively halts the addition of new amino acids to the growing peptide chain, arresting protein synthesis.[2]
The following diagram illustrates the inhibitory action of sancycline on the bacterial ribosome.
Antibacterial Spectrum of Sancycline
Quantitative data for sancycline is less abundant than for more common tetracyclines. However, available studies indicate it possesses a broad spectrum of activity. It is notably more active than its parent compound, tetracycline, against certain bacterial populations, particularly anaerobes.
Gram-Positive Bacteria
Sancycline demonstrates activity against various Gram-positive cocci. It has been shown to be effective against strains of Staphylococcus aureus and Enterococcus faecalis, including those resistant to tetracycline.
| Organism | Strain(s) | MIC (µg/mL) | Notes | Reference(s) |
| Staphylococcus aureus | RN450 | 0.25 | Gram-positive activity reference strain. | [3] |
| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1.0 | Demonstrates activity against strains with tetracycline resistance mechanisms. | [4] |
| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1.0 | Demonstrates activity against strains with tetracycline resistance mechanisms. | [4] |
Gram-Negative Bacteria
The activity of sancycline extends to Gram-negative organisms, including members of the Enterobacteriaceae family.
| Organism | Strain(s) | MIC (µg/mL) | Notes | Reference(s) |
| Escherichia coli | ML308-225 | 2.0 | Gram-negative activity reference strain. | [3] |
| Escherichia coli | Tetracycline-Resistant | 0.06 - 1.0 | Demonstrates activity against strains with tetracycline resistance mechanisms. | [4] |
Anaerobic Bacteria
Sancycline shows potent activity against a wide array of anaerobic bacteria and is significantly more active against this class of organisms than tetracycline.
| Organism Class | No. of Strains | MIC90 (µg/mL) | Comparative MIC90 (Tetracycline) | Reference(s) |
| Anaerobic Bacteria | 339 | 1.0 | 32.0 | [4] |
Mechanisms of Bacterial Resistance
The clinical utility of tetracyclines has been challenged by the emergence of bacterial resistance.[2] The three predominant mechanisms are tetracycline efflux, ribosomal protection, and enzymatic inactivation.[5]
-
Tetracycline Efflux: This is the most common form of resistance. Bacteria acquire genes (e.g., tet(A), tet(B), tet(K)) that code for membrane-associated proteins. These proteins function as energy-dependent pumps, actively exporting the tetracycline molecule from the cytoplasm before it can reach the ribosome.[5][6]
-
Ribosomal Protection: Bacteria can acquire genes (e.g., tet(M), tet(O)) that produce cytoplasmic proteins. These ribosomal protection proteins (RPPs) bind to the ribosome in a GTP-dependent manner, causing a conformational change that dislodges the tetracycline molecule from its binding site, thereby allowing protein synthesis to resume.[5]
-
Enzymatic Inactivation: This is a less common mechanism where bacteria produce an enzyme that chemically modifies the tetracycline molecule, rendering it inactive.[5]
The diagram below outlines these primary resistance strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. [Comparative activity of tetracycline, doxycycline and minocycline against Haemophilus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tetracycline Antibiotics and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Sancycline Hydrochloride: An In-depth Technical Guide to its Core Mechanism of Protein Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline (B610677) hydrochloride, a semisynthetic tetracycline (B611298) antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this inhibition, tailored for researchers, scientists, and professionals in drug development. The document details the interaction of sancycline with the bacterial ribosome, presents available quantitative data on its activity, and outlines key experimental protocols for studying its effects. Through detailed diagrams and structured data, this guide aims to be an essential resource for understanding and investigating the antimicrobial properties of sancycline hydrochloride.
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other members of the tetracycline class of antibiotics, targets the bacterial ribosome, the cellular machinery responsible for protein synthesis. The primary mechanism of action is the disruption of the elongation phase of translation.[1][2][3]
Sancycline binds reversibly to the 30S ribosomal subunit.[1][2][3][4] This binding occurs at a specific site that sterically hinders the attachment of aminoacyl-tRNA (aa-tRNA) to the acceptor site (A site) of the ribosome-mRNA complex.[2][3][4] By blocking the A site, sancycline prevents the incorporation of new amino acids into the growing polypeptide chain, effectively halting protein synthesis.[1][2][3] This inhibition is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[1]
While the primary target is the elongation step, some evidence suggests that tetracyclines may also interfere with the initiation phase of protein synthesis.
Signaling Pathway of Protein Synthesis Inhibition by Sancycline
The following diagram illustrates the key steps in bacterial protein synthesis and the point of inhibition by this compound.
Caption: this compound inhibits protein synthesis by binding to the 30S ribosomal subunit and blocking the A site.
Quantitative Data on Sancycline Activity
| Parameter | Organism/System | Value | Reference |
| Average MIC90 | 339 strains of anaerobic bacteria | 1 µg/ml | [5] |
| MIC Range | Tetracycline-resistant E. coli, S. aureus, and E. faecalis | 0.06 - 1 µg/ml | [5] |
| ED50 (intravenous) | S. aureus in mice | 0.46 mg/kg | [5] |
| ED50 (subcutaneous) | S. aureus in mice | 0.6 mg/kg | [5] |
Note: For comparison, the average MIC90 of tetracycline against the same 339 strains of anaerobic bacteria was reported as 32 µg/ml, suggesting sancycline is significantly more potent against this panel of bacteria.[5]
Key Experimental Protocols
The following protocols are standard methods used to investigate the inhibition of protein synthesis by antibiotics like this compound.
In Vitro Transcription/Translation (IVTT) Inhibition Assay
This assay measures the overall inhibition of protein synthesis in a cell-free system.
Methodology:
-
Reaction Setup: A coupled transcription/translation system (e.g., from E. coli S30 extract) is prepared containing all necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, and an energy source).
-
Template: A DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) is added to the system.
-
Inhibitor Addition: this compound is added at a range of concentrations. A control reaction with no inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C to allow for transcription and translation to occur.
-
Detection: The amount of reporter protein synthesized is quantified. For luciferase, this is done by adding a substrate and measuring luminescence. For GFP, fluorescence is measured.
-
Data Analysis: The percentage of inhibition at each sancycline concentration is calculated relative to the no-inhibitor control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then determined by plotting the inhibition data against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.
Workflow for IVTT Inhibition Assay
Caption: Workflow for determining the IC50 of a protein synthesis inhibitor.
Ribosome Binding Assay
This assay directly measures the binding of the antibiotic to the ribosome, often through competition with a radiolabeled ligand.
Methodology:
-
Ribosome Preparation: Purified 70S ribosomes or 30S ribosomal subunits are prepared from a bacterial source (e.g., E. coli).
-
Radiolabeled Ligand: A radiolabeled tetracycline (e.g., [³H]tetracycline) is used as a tracer.
-
Competition Reaction: A fixed concentration of radiolabeled tetracycline is incubated with the ribosomes in the presence of increasing concentrations of unlabeled this compound.
-
Separation: The ribosome-bound radiolabeled tetracycline is separated from the unbound ligand. This can be achieved by methods such as nitrocellulose filter binding (ribosomes and bound ligand are retained on the filter) or size-exclusion chromatography.
-
Quantification: The amount of radioactivity on the filters or in the ribosome-containing fractions is measured using a scintillation counter.
-
Data Analysis: The amount of bound radiolabeled tetracycline is plotted against the concentration of sancycline. The concentration of sancycline that displaces 50% of the radiolabeled ligand (the Ki or IC50 for binding) is determined.
Toeprinting Assay
This primer extension inhibition assay identifies the specific site on the mRNA where the ribosome is stalled by the antibiotic.
Methodology:
-
In Vitro Translation: An in vitro translation reaction is set up as described above, but with a specific mRNA template.
-
Inhibitor Addition: this compound is added to the reaction.
-
Ribosome Stalling: The antibiotic causes ribosomes to stall at a specific codon on the mRNA.
-
Primer Annealing: A DNA primer, labeled with a radioactive or fluorescent tag, is annealed to the 3' end of the mRNA.
-
Reverse Transcription: Reverse transcriptase is added to synthesize a complementary DNA (cDNA) strand, starting from the primer.
-
Termination of Extension: The reverse transcriptase is physically blocked by the stalled ribosome, leading to the termination of cDNA synthesis.
-
Gel Electrophoresis: The resulting cDNA products are separated by size on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same mRNA template.
-
Analysis: The length of the truncated cDNA product (the "toeprint") indicates the precise position of the stalled ribosome on the mRNA, typically 15-17 nucleotides downstream from the P-site codon.
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis, acting through a well-defined mechanism of binding to the 30S ribosomal subunit and preventing aa-tRNA accommodation in the A site. While specific quantitative data on its direct inhibition of translation are limited, its low MIC values against a range of bacteria, including tetracycline-resistant strains, highlight its significant antimicrobial activity. The experimental protocols detailed in this guide provide a robust framework for further investigation into the molecular interactions and efficacy of sancycline and other tetracycline derivatives. Future research focusing on obtaining precise kinetic and binding data for sancycline will be crucial for a more complete understanding of its therapeutic potential.
References
Sancycline Hydrochloride (CAS 6625-20-3): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sancycline hydrochloride (CAS: 6625-20-3), a semi-synthetic tetracycline (B611298) antibiotic, represents a significant molecule in the study of antibacterial agents and mechanisms of resistance. As the simplest of the early tetracyclines, its structure, devoid of the 6-methyl and 6-hydroxyl groups, provides a unique scaffold for understanding structure-activity relationships. This document provides an in-depth technical overview of this compound, consolidating its chemical properties, synthesis, mechanism of action, and biological activity. Detailed experimental protocols for its synthesis and key biological assays are provided to facilitate further research and development.
Introduction
Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a tetracycline antibiotic first synthesized in 1962.[1][2] Its hydrochloride salt is the common form used in research due to enhanced stability and solubility.[1] Unlike its parent compounds, Sancycline exhibits potent activity against a broad spectrum of anaerobic bacteria and is notably effective against tetracycline-resistant strains, making it a valuable compound for antimicrobial research.[3][4] Beyond its antibacterial properties, Sancycline, like other tetracyclines, has been investigated for its effects on matrix metalloproteinases (MMPs), suggesting potential applications in other therapeutic areas.[5] This guide serves as a comprehensive technical resource, presenting key data in structured formats and providing detailed methodologies for its study.
Chemical and Physical Properties
This compound is a yellow to orange crystalline solid.[2] Its core structure is a linear, fused tetracyclic naphthacene (B114907) carboxamide backbone. The key distinguishing features are the absence of a methyl group and a hydroxyl group at the 6-position, which contributes to its unique activity profile.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6625-20-3 | [1] |
| Molecular Formula | C₂₁H₂₃ClN₂O₇ | [1][6] |
| Molecular Weight | 450.87 g/mol | [1][6] |
| Appearance | Yellow to orange solid powder | [2] |
| Melting Point | 224–228°C (decomposes) | [1][7] |
| Density | 1.61 g/cm³ | [1] |
| Boiling Point | 639.9°C at 760 mmHg | [1] |
| Flash Point | 340.8°C | [1] |
| UV λmax | 221, 268, 350 nm | [3][4] |
| Storage Temperature | -20°C | [8][9] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Reference(s) |
| Water | Good solubility | [2] |
| DMSO | ≥ 20 mg/mL | [3][4] |
| DMF | ≥ 20 mg/mL | [3][4] |
| Ethanol | ≥ 5 mg/mL | [3][4] |
| Methanol (B129727) | Soluble | [2] |
| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL | [3][4] |
Synthesis
Sancycline is a semi-synthetic antibiotic prepared via the catalytic hydrogenolysis of Demeclocycline (Declomycin), a natural tetracycline derivative. This process removes the 7-chloro and 6-benzylic hydroxy moieties.[5][7]
Figure 1. Synthetic pathway of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method based on patent literature describing the hydrogenolysis of tetracycline derivatives.
-
Reaction Setup: To a 500 mL autoclave, add Demeclocycline hydrochloride (10 g). Add methanol (200 mL) as the solvent.
-
Catalyst Addition: Add a 5% Rhodium-on-Carbon (Rh/C) catalyst (0.5 g).
-
Hydrogenation: Seal the autoclave and purge with nitrogen gas three times. Pressurize the vessel with hydrogen gas to 1.5-2.5 MPa.
-
Reaction: Stir the mixture at room temperature for 15-24 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed (<0.5%).
-
Work-up: Depressurize the autoclave and purge with nitrogen. Filter the reaction mixture to remove the catalyst, washing the filter cake with methanol.
-
Purification: Concentrate the filtrate under reduced pressure at a temperature not exceeding 30°C. Dissolve the resulting concentrate in deionized water. Adjust the pH to 4.0-4.5 with aqueous ammonia (B1221849) to precipitate the Sancycline free base.
-
Salt Formation: Collect the precipitate by filtration. Resuspend the solid in a minimal amount of methanol and add a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.
-
Isolation: Induce crystallization by adding a non-polar solvent (e.g., diethyl ether). Collect the resulting yellow precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.
Mechanism of Action
Inhibition of Bacterial Protein Synthesis
The primary mechanism of action for Sancycline is the inhibition of bacterial protein synthesis, a hallmark of the tetracycline class of antibiotics.[1][6] Sancycline binds reversibly to the 30S ribosomal subunit. This binding event physically blocks the A-site (aminoacyl site), preventing the attachment of aminoacyl-tRNA.[5][7] Consequently, the elongation of the polypeptide chain is halted, leading to a bacteriostatic effect.[6] The absence of the 6-demethyl and 6-deoxy groups is thought to enhance binding affinity to the ribosome compared to older tetracyclines.[1]
Figure 2. Mechanism of Sancycline's antibacterial action.
Inhibition of Matrix Metalloproteinases (MMPs)
Tetracyclines, including Sancycline, possess anti-inflammatory properties independent of their antimicrobial activity. One key mechanism is the inhibition of matrix metalloproteinases (MMPs), particularly MMP-9 (gelatinase B).[5] MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in various pathological processes, including inflammation and tissue damage. Sancycline has been shown to decrease MMP-9 expression.[5] This inhibition is thought to occur through the modulation of signaling pathways such as NF-κB and MAPKs (JNK, ERK, p38).
Figure 3. Proposed signaling pathway for MMP-9 inhibition.
Biological Activity and Efficacy
Sancycline demonstrates a potent and broad spectrum of activity, particularly against anaerobic bacteria and tetracycline-resistant pathogens.
Table 3: In Vitro Antibacterial Activity of Sancycline
| Organism/Group | Metric | Value (µg/mL) | Comparator (Tetracycline) | Reference(s) |
| Anaerobic Bacteria (339 strains) | MIC₉₀ | 1 | 32 | [1][3] |
| Tetracycline-resistant E. coli | MIC Range | 0.06 - 1 | N/A | [1][3] |
| Tetracycline-resistant S. aureus | MIC Range | 0.06 - 1 | N/A | [1][3] |
| Tetracycline-resistant E. faecalis | MIC Range | 0.06 - 1 | N/A | [1][3] |
Table 4: In Vivo Efficacy of Sancycline against S. aureus in Mice
| Administration Route | Metric | Value (mg/kg) | Reference(s) |
| Intravenous | ED₅₀ | 0.46 | [1][3] |
| Subcutaneous | ED₅₀ | 0.6 | [1][3] |
Key Experimental Methodologies
Workflow for In Vitro and In Vivo Evaluation
Figure 4. General experimental workflow for Sancycline evaluation.
Protocol: Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria (Agar Dilution)
This protocol is based on CLSI guidelines for antimicrobial susceptibility testing of anaerobic bacteria.
-
Media Preparation: Prepare Brucella agar (B569324) supplemented with hemin (B1673052) (5 µg/mL), vitamin K1 (1 µg/mL), and 5% laked sheep blood.
-
Antibiotic Dilution: Prepare stock solutions of this compound in an appropriate solvent. Perform serial twofold dilutions of the antibiotic and add them to molten agar to achieve the desired final concentrations. Pour the agar into petri dishes and allow them to solidify.
-
Inoculum Preparation: Grow anaerobic bacterial strains on appropriate media in an anaerobic environment. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Further dilute this suspension to yield a final inoculum of approximately 1 x 10⁵ colony-forming units (CFU) per spot.
-
Inoculation: Using a Steers replicator, inoculate the prepared antibiotic-containing agar plates with the bacterial suspensions. Include a growth control plate (no antibiotic) and a sterility control plate.
-
Incubation: Incubate the plates in an anaerobic atmosphere (e.g., anaerobic chamber or jar) at 35-37°C for 42-48 hours.
-
Reading Results: The MIC is defined as the lowest concentration of Sancycline that completely inhibits visible growth, or causes a marked reduction in growth compared to the growth control.
Protocol: In Vivo Efficacy in a Murine Sepsis Model
This protocol describes a general method for determining the ED₅₀ in a mouse model of systemic infection.
-
Inoculum Preparation: Culture Staphylococcus aureus to the mid-logarithmic phase. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The infectious dose should be predetermined to cause a lethal infection in a specified timeframe.
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c). Acclimatize the animals prior to the experiment.
-
Infection: Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection (e.g., 0.2 mL per mouse).
-
Drug Administration: Prepare sterile solutions of this compound at various concentrations. At a specified time post-infection (e.g., 1 hour), administer a single dose of the drug to different groups of mice via the desired route (intravenous or subcutaneous). Include a vehicle control group.
-
Observation: Monitor the mice for a defined period (e.g., 7 days) and record mortality daily.
-
Data Analysis: Calculate the 50% effective dose (ED₅₀), the dose required to protect 50% of the infected animals from death, using a suitable statistical method such as probit analysis.
Protocol: Gelatin Zymography for MMP-9 Activity
This protocol is for detecting secreted MMP-9 activity in conditioned cell culture media.
-
Sample Preparation: Culture cells (e.g., human corneal epithelial cells) to 70-80% confluency. Wash the cells with serum-free media and then incubate in serum-free media for 24-48 hours. To test the effect of Sancycline, include it in the media during this incubation period. Collect the conditioned media and centrifuge to remove cell debris.
-
Gel Preparation: Prepare a 7.5-10% SDS-polyacrylamide gel copolymerized with gelatin (1 mg/mL).
-
Electrophoresis: Mix the conditioned media samples with a non-reducing sample buffer. Load equal amounts of protein per lane and run the electrophoresis at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Renaturation and Development: After electrophoresis, wash the gel twice for 30 minutes each in a washing buffer containing 2.5% Triton X-100 to remove SDS. Rinse the gel and incubate it overnight at 37°C in an incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes. Destain the gel with a solution of methanol and acetic acid. Areas of gelatinase activity will appear as clear bands against a dark blue background. The intensity of the bands can be quantified using densitometry.
Conclusion
This compound remains a compound of significant interest due to its potent activity against anaerobic and resistant bacteria. Its unique chemical structure provides a valuable tool for medicinal chemistry and microbiology research. Furthermore, its non-antibiotic properties, such as the inhibition of MMP-9, open avenues for exploring its therapeutic potential in inflammatory and tissue-remodeling diseases. The data and protocols presented in this technical guide offer a foundational resource for scientists and researchers aiming to further investigate and harness the properties of this versatile tetracycline antibiotic.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Western Blot Protocol for MMP-9 Antibody (NBP2-13173): Novus Biologicals [novusbio.com]
- 4. synarchive.com [synarchive.com]
- 5. Gelatin zymography protocol | Abcam [abcam.com]
- 6. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western blotting to detect MMP2 and MMP9 expression [bio-protocol.org]
- 8. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [jove.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Sancycline hydrochloride molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of sancycline (B610677) hydrochloride, a semisynthetic tetracycline (B611298) antibiotic. The following sections detail its core molecular properties, mechanism of action, and relevant experimental data and protocols.
Core Molecular Data
Sancycline hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class.[1] Its fundamental molecular and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₃ClN₂O₇ | [1][2] |
| Molecular Weight | 450.87 g/mol | [1][2] |
| CAS Number | 6625-20-3 | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 224-228°C (decomposes) | [2] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[1] The primary target is the 30S ribosomal subunit. By binding to the 30S subunit, this compound effectively blocks the attachment of aminoacyl-tRNA to the ribosomal A-site. This prevention of tRNA binding halts the elongation of the polypeptide chain, thereby arresting bacterial growth.[1]
Caption: Mechanism of this compound action.
Quantitative Biological Activity
Sancycline has demonstrated potent activity against a range of bacteria, including anaerobic strains and some tetracycline-resistant organisms.
| Assay Type | Organism(s) | Result | Reference |
| In Vitro Activity | 339 strains of anaerobic bacteria | Average MIC₉₀ = 1 µg/mL | [3] |
| In Vitro Activity | Tetracycline-resistant E. coli, S. aureus, and E. faecalis | MICs ranging from 0.06 to 1 µg/mL | [3] |
| In Vivo Efficacy | Staphylococcus aureus in mice (intravenous) | ED₅₀ = 0.46 mg/kg | [3] |
| In Vivo Efficacy | Staphylococcus aureus in mice (subcutaneous) | ED₅₀ = 0.6 mg/kg | [3] |
Experimental Protocols
Synthesis of Sancycline from Demeclocycline (B601452) Hydrochloride
This protocol is adapted from methodologies described in publicly available patents.[4][5]
Materials:
-
Demeclocycline hydrochloride (Ledermycin)
-
Methanol (B129727) or Ethanol
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)
-
Rhodium on carbon catalyst (5% or 10%)
-
Hydrogen gas
-
Inert gas (e.g., Nitrogen)
-
Autoclave/hydrogenation reactor
-
Filtration apparatus
-
HPLC system for reaction monitoring
Procedure:
-
In a suitable hydrogenation reactor, dissolve demeclocycline hydrochloride in an alcohol solvent (e.g., methanol or ethanol).
-
Add the acid catalyst to the solution and stir until dissolved.
-
Carefully add the rhodium on carbon catalyst to the mixture.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) multiple times to remove oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.5-2.5 MPa).
-
Maintain the reaction at room temperature with continuous stirring for 15-22 hours.
-
Monitor the reaction progress by HPLC until the starting material is consumed (typically <0.5%).
-
Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
-
Filter the reaction mixture to remove the rhodium on carbon catalyst. The catalyst can be washed with the alcohol solvent and recovered for reuse.
-
The filtrate containing the sancycline product can be further purified by crystallization or other standard techniques.
References
Methodological & Application
Sancycline Hydrochloride: Application Notes and Protocols for Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline hydrochloride is a semisynthetic tetracycline (B611298) antibiotic belonging to the naphthacenecarboxamide class.[1][2] Like other tetracyclines, it exhibits broad-spectrum bacteriostatic activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.[1][3] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, making it a valuable tool in microbiology research for studying antibiotic resistance, bacterial physiology, and as a reference compound in the development of new antimicrobial agents.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in a research setting.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value |
| CAS Number | 6625-20-3[1][3][4][5] |
| Molecular Formula | C₂₁H₂₃ClN₂O₇[1][3][6][7] |
| Molecular Weight | 450.87 g/mol [1][3][6] |
| Appearance | White to off-white crystalline solid[2] |
| Solubility | Soluble in DMSO and DMF.[2][3][4] |
| Storage | Store at -20°C for long-term storage.[2][3][4] |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its bacteriostatic effect by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to the 30S ribosomal subunit.[1][8] This binding event physically blocks the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby preventing the addition of new amino acids to the growing polypeptide chain and effectively halting protein elongation.[8][9][10] This selective inhibition of protein synthesis ultimately leads to the cessation of bacterial growth and replication.[10]
Figure 1. Mechanism of action of this compound.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated in vitro activity against a variety of bacteria, including strains resistant to other tetracyclines.
Table 1: In Vitro Activity of this compound
| Bacterial Species | Resistance Profile | MIC Range (µg/mL) | Reference |
| Escherichia coli | Tetracycline-Resistant | 0.06 - 1 | [1] |
| Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1 | [1] |
| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1 | [1] |
| Anaerobic Bacteria (339 strains) | Not specified | Average MIC₉₀ = 1 | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of this compound.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare Bacterial Inoculum:
-
Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 64 µg/mL down to 0.06 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Figure 2. Experimental workflow for MIC determination.
Biofilm Inhibition Assay
This assay determines the ability of this compound to prevent the formation of bacterial biofilms.
Materials:
-
This compound stock solution
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Bacterial culture
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or 30% Acetic Acid
Protocol:
-
Prepare Bacterial Culture:
-
Grow an overnight culture of the test bacterium in TSB.
-
Dilute the culture 1:100 in TSB with 1% glucose.
-
-
Plate Preparation:
-
Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.
-
Add 100 µL of varying concentrations of this compound to the wells. Include a positive control (bacteria without antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 24-48 hours without shaking.
-
-
Washing:
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
-
Staining:
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.
-
Remove the crystal violet and wash the wells with PBS until the washings are clear.
-
-
Quantification:
-
Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates biofilm inhibition.
-
Bacterial Protein Synthesis Inhibition Assay (In Vitro)
This assay directly measures the inhibitory effect of this compound on protein synthesis using a cell-free system or by measuring the incorporation of radiolabeled amino acids in whole cells.
Materials:
-
This compound
-
Bacterial culture
-
Minimal essential medium (MEM) without leucine
-
³H-leucine (radiolabeled amino acid)
-
Trichloroacetic acid (TCA), 10%
-
Scintillation fluid and counter
Protocol:
-
Bacterial Growth and Preparation:
-
Grow the bacterial culture to mid-log phase in a suitable broth.
-
Harvest the cells by centrifugation, wash with MEM without leucine, and resuspend in the same medium to a specific OD.
-
-
Treatment and Radiolabeling:
-
Aliquot the bacterial suspension into tubes.
-
Add varying concentrations of this compound to the tubes and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Add ³H-leucine to each tube and incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.
-
-
Precipitation and Washing:
-
Stop the reaction by adding cold 10% TCA to precipitate the proteins.
-
Incubate on ice for 30 minutes.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 10% TCA followed by cold ethanol.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. A decrease in counts per minute (CPM) in the presence of this compound indicates inhibition of protein synthesis.
-
Figure 3. Protein synthesis inhibition assay workflow.
Conclusion
This compound is a valuable research tool for microbiologists and drug development professionals. Its well-defined mechanism of action and broad-spectrum activity make it suitable for a variety of in vitro studies. The protocols provided herein offer a framework for investigating its antimicrobial properties and its effects on bacterial physiology. Researchers should always adhere to appropriate laboratory safety guidelines when handling this compound and bacterial cultures.
References
- 1. medkoo.com [medkoo.com]
- 2. med.stanford.edu [med.stanford.edu]
- 3. Enhanced Inhibition of Drug-Resistant Escherichia coli by Tetracycline Hydrochloride-Loaded Multipore Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of MICs in Escherichia coli isolates from human health surveillance with MICs obtained for the same isolates by broth microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC EUCAST [mic.eucast.org]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. Therapeutic concentrations of antibiotics inhibit Shiga toxin release from enterohemorrhagic E. coli O104:H4 from the 2011 German outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
Sancycline Hydrochloride: Application Notes and Protocols for Use as a Reference Standard in Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline (B610677) hydrochloride, a member of the tetracycline (B611298) class of antibiotics, serves as a critical reference standard in the development of new antimicrobial agents. Its well-characterized bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative bacteria makes it an invaluable tool for comparative studies, validation of susceptibility testing methods, and quality control of new antibiotic candidates. This document provides detailed application notes and experimental protocols for the effective use of sancycline hydrochloride as a reference standard in a research and development setting.
Sancycline, like other tetracyclines, functions by inhibiting protein synthesis in bacteria. It specifically binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1] This action effectively halts the elongation of the polypeptide chain, leading to the inhibition of bacterial growth and replication.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (4S,4aS,5aR,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide hydrochloride |
| Molecular Formula | C₂₁H₂₂N₂O₇ · HCl |
| Molecular Weight | 450.87 g/mol |
| CAS Number | 6625-20-3 |
| Appearance | Yellow solid |
| Purity (Typical) | ≥98% |
| Solubility | Soluble in water, methanol, and dimethylformamide (DMF) |
| Storage | Store at 2-8°C, protected from light and moisture |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action of sancycline involves the disruption of protein synthesis at the ribosomal level. The following diagram illustrates the signaling pathway of tetracycline antibiotics.
Caption: Sancycline binds to the 30S ribosomal subunit, blocking protein synthesis.
Application 1: Antimicrobial Susceptibility Testing (AST)
This compound is an essential reference compound for determining the Minimum Inhibitory Concentration (MIC) of new antibiotic candidates. By comparing the MIC values of a test compound to those of sancycline, researchers can assess its relative potency and spectrum of activity.
Quantitative Data: MIC Values
The following table summarizes known MIC values for sancycline against common bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 1.0 |
| Escherichia coli | 0.5 - 4.0 |
| Pseudomonas aeruginosa | >128 |
| Streptococcus pneumoniae | 0.12 - 0.5 |
| Haemophilus influenzae | 0.25 - 1.0 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
This compound reference standard
-
Test antibiotic compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains)
-
Spectrophotometer or microplate reader
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Sancycline Stock Solution:
-
Accurately weigh a sufficient amount of this compound and dissolve it in an appropriate solvent (e.g., sterile deionized water or a small amount of DMSO followed by dilution in CAMHB) to create a stock solution of 1280 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the sancycline stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This will create a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 µg/mL).
-
Repeat this process for the test compound in a separate set of rows.
-
Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume to 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Application 2: High-Performance Liquid Chromatography (HPLC) Analysis
This compound is used as a reference standard for the development and validation of HPLC methods to quantify new antibiotic compounds and assess their purity.
Quantitative Data: HPLC Parameters
The following table provides a starting point for developing an HPLC method for sancycline analysis. These parameters are based on established methods for other tetracycline antibiotics and may require optimization.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Start with 95% A, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm and 350 nm |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Purity and Assay
Materials:
-
This compound reference standard
-
Test antibiotic compound
-
HPLC-grade water, acetonitrile, and formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water.
-
Mobile Phase B is 100% HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.
-
-
Preparation of Sample Solution:
-
Prepare the test compound in the same manner as the standard solution to a known concentration.
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters outlined in the table above.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution to determine its concentration and purity based on the calibration curve.
-
-
Data Analysis:
-
The purity of the test compound can be calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
-
The concentration of the test compound is determined by interpolating its peak area on the calibration curve generated from the this compound standards.
-
Experimental Workflow: HPLC Analysis
Caption: Workflow for purity and assay determination by HPLC.
Conclusion
This compound is an indispensable tool for antibiotic research and development. Its use as a reference standard ensures the accuracy and comparability of experimental results, from early-stage screening to late-stage quality control. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their antibiotic development programs.
References
Sancycline Hydrochloride for Inducible Gene Expression Systems: Application Notes and Protocols
For researchers, scientists, and drug development professionals, tetracycline-inducible (Tet) gene expression systems offer a robust method for precise temporal control of gene activity. While doxycycline (B596269) is the most commonly used inducer for these systems, other tetracycline (B611298) analogs, such as sancycline (B610677) hydrochloride, present potential alternatives. This document provides detailed application notes and protocols for the use of sancycline hydrochloride as an inducer in Tet-On and Tet-Off systems.
Note: The use of this compound for inducible gene expression is not as widely documented as doxycycline. Therefore, the provided protocols are based on the established principles of tetracycline-inducible systems and should be adapted and optimized for specific experimental contexts.
Introduction to Tetracycline-Inducible Systems
Tetracycline-inducible systems are binary transgenic systems that allow for the regulation of gene expression in eukaryotic cells.[1] The two most common configurations are the Tet-Off and Tet-On systems.[2][3]
-
Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA) protein, a fusion of the tetracycline repressor (TetR) and the VP16 activation domain, binds to the tetracycline response element (TRE) in the promoter of the gene of interest, thereby activating transcription. When tetracycline or an analog like doxycycline is present, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.[3]
-
Tet-On System: This system is more widely used and employs a reverse tetracycline-controlled transactivator (rtTA). The rtTA only binds to the TRE and activates transcription in the presence of an inducer like doxycycline.[2][3] This provides a more direct and rapid induction of gene expression upon addition of the small molecule.
The key to both systems is the inducer molecule that binds to the TetR or rtTA protein. As a tetracycline analog, this compound is expected to function as such an inducer.
This compound: Properties and Mechanism of Action
Sancycline is a semisynthetic tetracycline antibiotic.[4] Like other tetracyclines, its primary mode of action as an antibiotic is to inhibit protein synthesis by binding to the 30S ribosomal subunit in bacteria.[1] In the context of inducible gene expression systems, sancycline is expected to bind to the TetR protein or its variants (tTA and rtTA), thereby modulating their ability to bind to the TRE.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₂O₇ • HCl |
| Molecular Weight | 450.9 g/mol |
| Appearance | Crystalline solid |
| Synonyms | 6-Demethyl-6-deoxytetracycline, Bonomycin |
Comparison with Doxycycline Hyclate
| Property | This compound | Doxycycline Hyclate |
| Inducer for | Tet-On/Tet-Off (presumed) | Tet-On/Tet-Off (validated) |
| Typical Concentration | To be determined experimentally | 10 - 1000 ng/mL |
| Half-life in Culture | Not reported | ~24 hours |
| Reported Side Effects | Not reported for gene expression | Can affect cell proliferation and metabolism[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
It is crucial to prepare a sterile, concentrated stock solution of this compound to be added to the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or 70% ethanol (B145695)
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
0.22 µm sterile filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the powder in a suitable solvent like DMSO or 70% ethanol to create a high-concentration stock solution (e.g., 1-10 mg/mL). Ensure complete dissolution.
-
If necessary, further dilute the stock solution with sterile, nuclease-free water or cell culture medium to a convenient working concentration.
-
Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determining the Optimal Working Concentration of this compound
The optimal concentration of this compound will provide maximal gene induction with minimal cytotoxicity. This should be determined empirically for each cell line and expression system.
Materials:
-
Cells stably or transiently expressing the Tet-inducible system and the gene of interest (and/or a reporter gene like GFP or luciferase).
-
Control cells (not expressing the inducible system).
-
This compound stock solution.
-
Tetracycline-free fetal bovine serum (FBS).
-
Culture plates (e.g., 24-well or 96-well).
-
Reagents for assessing gene expression (e.g., qPCR primers, antibodies, luciferase assay substrate).
-
Reagents for assessing cytotoxicity (e.g., MTT reagent, Trypan blue).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for several days of growth. Include wells for both the Tet-inducible cells and the control cells.
-
Treatment: After allowing the cells to adhere (typically 12-24 hours), replace the medium with fresh medium containing a range of this compound concentrations. A suggested starting range, based on other tetracyclines, is 10 ng/mL to 5 µg/mL. Also include a "no inducer" control.
-
Incubation: Incubate the cells for a period sufficient to allow for gene expression and potential cytotoxic effects (e.g., 24, 48, and 72 hours).
-
Assessment of Gene Expression:
-
Reporter Gene: If using a reporter like GFP, analyze the cells by fluorescence microscopy or flow cytometry. For luciferase, use a luminometer to measure activity.
-
Gene of Interest: Measure mRNA levels by qPCR or protein levels by Western blot.
-
-
Assessment of Cytotoxicity:
-
MTT Assay: Add MTT reagent to the wells and measure the absorbance to determine cell viability.
-
Cell Counting: Trypsinize and count the cells using a hemocytometer and Trypan blue exclusion to assess viability.
-
-
Data Analysis: Plot the level of gene expression and cell viability against the concentration of this compound. The optimal concentration will be the one that gives the highest induction with the lowest toxicity.
Protocol 3: General Protocol for Induced Gene Expression
Once the optimal concentration of this compound is determined, it can be used for routine gene induction experiments.
Procedure:
-
Plate the cells containing the Tet-inducible construct.
-
Grow the cells in medium containing tetracycline-free FBS.
-
To induce gene expression, replace the medium with fresh medium containing the pre-determined optimal concentration of this compound.
-
For continuous expression over several days, replace the medium with fresh, sancycline-containing medium every 48 hours, as the stability of sancycline in culture medium is not well characterized.[7]
-
Harvest the cells at the desired time points for downstream analysis.
-
To turn off expression in a Tet-On system, wash the cells with fresh medium and replace it with medium lacking this compound.
Visualizations
Caption: Mechanism of the Tet-On inducible system with this compound.
Caption: Experimental workflow for determining the optimal sancycline concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background expression (leakiness) | - rtTA is binding to TRE in the absence of an inducer.- The minimal promoter is not sufficiently repressed. | - Screen for clones with lower basal expression.- Use a system with a tighter promoter. |
| Low or no induction | - Suboptimal concentration of sancycline.- Inactive sancycline stock solution.- Issues with the cell line (e.g., silencing of the transgene).- Presence of tetracyclines in the serum. | - Perform a dose-response experiment.- Prepare a fresh stock solution of sancycline.- Re-select or re-derive the cell line.- Use certified tetracycline-free FBS. |
| High cell death | - Sancycline concentration is too high.- The expressed gene is toxic to the cells. | - Lower the concentration of sancycline.- Confirm that control cells (without the gene of interest) also show viability at the chosen concentration. |
Conclusion
This compound, as a tetracycline analog, holds promise as an alternative inducer for Tet-On and Tet-Off gene expression systems. However, due to the limited amount of specific data, researchers should perform careful validation and optimization for their particular experimental setup. By following the detailed protocols for determining the optimal concentration, scientists can effectively harness the power of inducible gene expression for their research needs.
References
- 1. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Doxycycline inducible overexpression systems: how to induce your gene of interest without inducing misinterpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 7. takarabio.com [takarabio.com]
Application Notes and Protocols for Tet-On/Tet-Off Inducible Gene Expression Systems with a Focus on Sancycline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the tetracycline-inducible (Tet) gene expression systems. While doxycycline (B596269) is the most common and well-characterized inducing agent, this document also addresses the potential use of Sancycline Hydrochloride, a related tetracycline (B611298) compound.
Introduction to the Tet-On/Tet-Off Systems
The Tet-On and Tet-Off systems are powerful tools for the inducible expression of genes in eukaryotic cells.[1][2][3][4] These systems are based on the tetracycline resistance operon of E. coli and allow for precise temporal control of gene expression.[1][2] The key components of these systems are the tetracycline repressor protein (TetR) and the tetracycline operator sequence (TetO).[1]
-
Tet-Off System: In this system, a tetracycline-controlled transactivator (tTA), a fusion of TetR and the VP16 activation domain, binds to the TetO sequence in the promoter of the gene of interest and activates its transcription. When tetracycline or its derivatives (like doxycycline or potentially this compound) are added, they bind to tTA, causing a conformational change that prevents it from binding to the TetO sequence, thus turning gene expression off.[1][3]
-
Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA). The rtTA protein can only bind to the TetO sequence and activate transcription in the presence of an inducing agent like doxycycline.[1][3] This provides a more direct "on-switch" for gene expression.
Role of Inducing Agents
The choice of the inducing agent is critical for the efficiency and reliability of the Tet system. Doxycycline is the most widely used and preferred inducer due to its high affinity for both tTA and rtTA, long half-life, and low toxicity at effective concentrations.[1][5][6]
This compound is a semi-synthetic tetracycline antibiotic.[7][8] Like other tetracyclines, it functions by inhibiting protein synthesis through binding to the 30S ribosomal subunit. While its primary application is in microbiology, its structural similarity to tetracycline suggests it may also function as an inducer for the Tet-On/Tet-Off systems. However, there is a lack of specific data in the scientific literature regarding its efficacy, optimal concentration, and potential side effects in this context. Therefore, researchers wishing to use this compound should perform a thorough dose-response analysis to determine the optimal working concentration for their specific cell line and experimental setup.
Quantitative Data for Doxycycline
The following tables summarize typical quantitative data for doxycycline as an inducer in Tet-On systems. This data can serve as a reference point when optimizing your experiments.
Table 1: Doxycycline Concentration for Induction in Cell Culture
| Parameter | Value | Reference |
| Typical Working Concentration | 10 - 1000 ng/mL | [9] |
| Lower Effective Concentration | As low as 10-20 ng/mL | [10] |
| Half-life in Cell Culture Medium | ~24 hours | [11] |
Table 2: Timeline for Doxycycline-Induced Gene Expression
| Time Point | Event | Reference |
| 6 - 12 hours | Onset of gene expression | [9] |
| 48 - 72 hours | Peak gene expression | [9] |
| Every 48 hours | Recommended media change with fresh doxycycline | [11] |
Experimental Protocols
Preparation of Inducer Stock Solutions
Doxycycline Hyclate Stock Solution (1 mg/mL)
-
Weigh out 10 mg of doxycycline hyclate powder.
-
Dissolve in 10 mL of sterile deionized water or PBS.
-
Vortex until fully dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot into light-protected microcentrifuge tubes.
-
Store at -20°C for long-term use. The stock solution is stable for at least one year.
This compound Stock Solution (1 mg/mL) - For Testing
-
Weigh out 10 mg of this compound powder.
-
Dissolve in 10 mL of a suitable solvent such as DMSO or ethanol.[7]
-
Vortex until fully dissolved.
-
Filter-sterilize the solution using a 0.22 µm syringe filter appropriate for the solvent used.
-
Aliquot into light-protected microcentrifuge tubes.
-
Store at -20°C.
Protocol for Determining the Optimal Concentration of a New Inducer (e.g., this compound)
This protocol is designed to determine the optimal concentration of an untested inducer like this compound for a Tet-On system.
-
Cell Seeding: Plate your Tet-On inducible cell line in a 24-well plate at a density that will not lead to over-confluence during the experiment.
-
Preparation of Inducer Dilutions: Prepare a series of dilutions of the this compound stock solution in your cell culture medium. A suggested range of final concentrations to test is 1, 10, 50, 100, 250, 500, and 1000 ng/mL. Also, include a "no inducer" control and a positive control with a known optimal concentration of doxycycline (e.g., 100 ng/mL).
-
Induction: The following day, replace the medium in each well with the medium containing the different concentrations of this compound or doxycycline.
-
Incubation: Incubate the cells for 24-48 hours.
-
Assay for Gene Expression: Harvest the cells and quantify the expression of your gene of interest. This can be done at the mRNA level using RT-qPCR or at the protein level using methods like Western blotting, flow cytometry (for fluorescent reporter genes), or an enzymatic assay (for reporter enzymes like luciferase).
-
Data Analysis: Plot the level of gene expression against the concentration of the inducer. The optimal concentration will be the lowest concentration that gives the maximum level of induction with minimal cytotoxicity.
-
Cytotoxicity Assessment: In parallel, it is advisable to perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to ensure that the tested concentrations of this compound are not toxic to the cells.
General Protocol for Inducible Gene Expression in a Tet-On System
-
Cell Culture: Culture your stable Tet-On cell line in the appropriate medium.
-
Induction: To induce gene expression, add the predetermined optimal concentration of the inducer (doxycycline or this compound) to the culture medium.
-
Time Course: For time-course experiments, harvest cells at different time points after induction (e.g., 0, 6, 12, 24, 48, and 72 hours) to analyze the kinetics of gene expression.
-
Sustained Expression: For sustained gene expression, replace the culture medium with fresh medium containing the inducer every 48 hours.[11]
-
Termination of Induction: To turn off gene expression, remove the inducer-containing medium, wash the cells with PBS, and replace it with fresh medium without the inducer.
Visualizations
Signaling Pathways
Caption: The Tet-Off System: Gene expression is active in the absence of an inducer.
Caption: The Tet-On System: Gene expression is induced by the presence of an inducer.
Experimental Workflow
Caption: General workflow for an inducible gene expression experiment.
References
- 1. addgene.org [addgene.org]
- 2. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. invivogen.com [invivogen.com]
- 6. stemcell.com [stemcell.com]
- 7. agscientific.com [agscientific.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Doxycycline-Inducible Gene Expression System for Genetic Programming of Tumor-Targeting Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
Sancycline Hydrochloride: Application Notes and Protocols for Bacterial Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline (B610677) hydrochloride is a semisynthetic tetracycline (B611298) antibiotic.[1] Like other members of the tetracycline class, it is a broad-spectrum bacteriostatic agent effective against a wide range of gram-positive and gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of bacterial protein synthesis. Sancycline binds to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, effectively halting the elongation of polypeptide chains.[1][2] This targeted action makes sancycline hydrochloride a valuable tool in molecular biology for the selection of bacteria that have been successfully transformed with plasmids conferring tetracycline resistance. These application notes provide detailed protocols for the use of this compound in bacterial selection, including recommended concentrations, preparation of stock solutions, and methodologies for determining minimum inhibitory concentrations (MIC).
Mechanism of Action
This compound, as a tetracycline antibiotic, inhibits protein synthesis in bacteria. The process begins with the diffusion of the antibiotic across the bacterial cell membrane. Inside the cell, sancycline binds to the 30S ribosomal subunit. This binding event sterically hinders the aminoacyl-tRNA from docking at the A site of the ribosome. Consequently, the addition of new amino acids to the growing polypeptide chain is blocked, leading to the cessation of protein synthesis and inhibition of bacterial growth.
Quantitative Data Summary
The following table summarizes the minimum inhibitory concentrations (MIC) of sancycline and other relevant tetracyclines against various bacterial strains, as well as recommended working concentrations for bacterial selection.
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Recommended Selection Concentration (µg/mL) | Reference |
| Sancycline | Tetracycline-resistant E. coli | 0.06 - 1 | 10 - 15 | [3] |
| Sancycline | Tetracycline-resistant S. aureus | 0.06 - 1 | 10 - 15 | [3] |
| Sancycline | Tetracycline-resistant E. faecalis | 0.06 - 1 | 10 - 15 | [3] |
| Sancycline | Anaerobic Bacteria (average MIC90) | 1 | Not specified | [3] |
| Tetracycline | E. coli (stringent plasmids) | - | 10 | [4][5] |
| Tetracycline | E. coli (relaxed plasmids) | - | 50 | [4][5] |
| Tetracycline | E. coli (general selection) | - | 12.5 - 15 | [6][7] |
| Minocycline (B592863) | Anaerobic Bacteria (70% inhibited) | 2.5 | Not specified | [8][9] |
| Doxycycline (B596269) | Anaerobic Bacteria (58% inhibited) | 2.5 | Not specified | [8][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution for use in bacterial selection. Due to the similarity in chemical properties, standard protocols for tetracycline hydrochloride are adapted.
Materials:
-
This compound powder
-
Sterile, light-tight container (e.g., polypropylene (B1209903) tube wrapped in aluminum foil)
-
Analytical balance and weigh paper
-
Sterile filter (0.22 µm) and syringe (optional, as the ethanol solution is generally self-sterilizing)
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Calculation: To prepare a 10 mg/mL stock solution, weigh out 100 mg of this compound powder.
-
Dissolution: Transfer the powder to a sterile, light-tight container. Add 10 mL of 70% ethanol.
-
Mixing: Vortex or mix vigorously until the powder is completely dissolved.
-
Sterilization (Optional): If desired, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile, light-tight container. However, solutions in 70% ethanol are generally considered self-sterilizing.
-
Aliquoting: Dispense the stock solution into sterile microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light. Sancycline, like other tetracyclines, is light-sensitive.[8][10]
Protocol 2: Bacterial Selection on Solid Media (Agar Plates)
This protocol details the preparation of agar (B569324) plates containing this compound for the selection of resistant bacterial colonies.
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclave
-
Sterile Petri dishes
-
This compound stock solution (from Protocol 1)
-
Water bath or incubator set to 55°C
Procedure:
-
Prepare LB Agar: Prepare LB agar according to the manufacturer's instructions. For example, to make 500 mL, weigh out the appropriate amount of LB agar powder and add it to 500 mL of deionized water in a 1 L flask.
-
Autoclave: Autoclave the LB agar solution to sterilize it.
-
Cooling: After autoclaving, allow the agar to cool to approximately 55°C. Holding the flask in a 55°C water bath can help maintain the correct temperature.[11] Caution: Adding the antibiotic to agar that is too hot can cause it to degrade.
-
Add Sancycline: Aseptically add the this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., 10-15 µg/mL). For a final concentration of 15 µg/mL in 500 mL of agar, you would add 0.75 mL of a 10 mg/mL stock solution.
-
Mix: Swirl the flask gently to ensure the antibiotic is evenly distributed throughout the agar. Avoid creating bubbles.
-
Pour Plates: Pour approximately 20-25 mL of the sancycline-containing agar into each sterile Petri dish.
-
Solidify: Allow the plates to cool and solidify at room temperature.
-
Storage: Once solidified, store the plates inverted at 4°C, protected from light. Plates are typically stable for at least 30 days.[9][12][13]
Protocol 3: Bacterial Selection in Liquid Media (Broth)
This protocol describes the use of this compound for selective cultivation of resistant bacteria in a liquid medium.
Materials:
-
Luria-Bertani (LB) broth
-
Sterile culture tubes or flasks
-
This compound stock solution (from Protocol 1)
-
Bacterial culture
Procedure:
-
Prepare Broth: Prepare the desired volume of sterile LB broth.
-
Add Sancycline: Aseptically add the this compound stock solution to the broth to the desired final concentration (e.g., 10-15 µg/mL).
-
Inoculation: Inoculate the broth with a single colony of the transformed bacteria or a small volume of a starter culture.
-
Incubation: Incubate the culture under appropriate conditions (e.g., 37°C with shaking) for the required period.
Stability and Handling
-
Light Sensitivity: this compound, like other tetracyclines, is sensitive to light. Both stock solutions and media containing the antibiotic should be protected from light exposure to maintain potency.[8][10]
-
pH Sensitivity: Tetracycline antibiotics can be rapidly degraded in alkaline solutions and their potency is reduced in solutions with a pH below 2.[14]
-
Storage of Stock Solutions: Stock solutions are stable for several months when stored at -20°C.
-
Storage of Plates: Agar plates containing tetracyclines are stable for at least 30 days when stored in sealed bags at 4°C in the dark.[9][12][13]
-
Antagonism with Magnesium: Magnesium ions can antagonize the activity of tetracyclines. It is advisable to use media without high concentrations of magnesium salts for selection.[5]
Determination of Minimum Inhibitory Concentration (MIC)
To determine the optimal selection concentration for a specific bacterial strain, it is recommended to perform a Minimum Inhibitory Concentration (MIC) test. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Brief Protocol for MIC Determination (Broth Microdilution):
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
For bacterial selection purposes, a concentration 2-5 times the MIC is often used to ensure efficient selection against non-resistant cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The in-vitro activity of doxycycline and minocycline against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative susceptibility of anaerobic bacteria to minocycline, doxycycline, and tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Susceptibility of Anaerobic Bacteria to Minocycline, Doxycycline, and Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 14. Scholars@Duke publication: Therapeutic evaluation of minocycline and tetracycline for mixed anaerobic infection in mice. [scholars.duke.edu]
Application Note: Sancycline Hydrochloride In Vitro Antibacterial Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction Sancycline hydrochloride is a semi-synthetic tetracycline (B611298) antibiotic.[1][2] Like other members of the tetracycline class, it exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria. Sancycline is derived from the natural fermentation process of Streptomyces bacteria. Its primary application in research is to study bacterial resistance mechanisms and to serve as a reference compound in the development of new antibiotics. This document provides detailed protocols for evaluating the in vitro antibacterial activity of this compound using three standard methods: Minimum Inhibitory Concentration (MIC) assay, Kirby-Bauer disk diffusion test, and bacterial growth curve analysis.
Mechanism of Action this compound inhibits bacterial protein synthesis, leading to a bacteriostatic effect.[3] The molecule enters the bacterial cell and reversibly binds to the 30S ribosomal subunit.[1][4] This binding action physically blocks the aminoacyl-tRNA from attaching to the acceptor (A) site on the mRNA-ribosome complex.[1][3] By preventing the addition of new amino acids to the nascent peptide chain, protein elongation is halted, which ultimately stops bacterial growth and replication.[3][4]
Caption: Mechanism of action of Sancycline.
Experimental Protocols
The following section details the methodologies for assessing the in vitro antibacterial efficacy of this compound.
Overall Experimental Workflow
The evaluation of Sancycline's antibacterial activity involves preparing a standardized bacterial inoculum, which is then used across three primary assays to determine susceptibility, minimum inhibitory concentration, and the dynamic effect on bacterial growth over time.
Caption: General workflow for in vitro antibacterial assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5][6]
Materials and Reagents:
-
This compound
-
Sterile 96-well microtiter plates[7]
-
Test bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)[8]
-
Sterile saline solution (0.9%)
-
0.5 McFarland turbidity standard[9]
-
Spectrophotometer
-
Incubator (37°C)[5]
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest concentration to be tested.[10] Filter-sterilize the solution.
-
Inoculum Preparation:
-
Pick a few morphologically similar colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Plate Preparation:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the Sancycline stock solution to the first column of wells and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (5 x 10⁵ CFU/mL) to each well, except for the sterility control wells (which should only contain MHB).
-
Include a positive growth control (MHB + inoculum, no drug) and a negative/sterility control (MHB only).[7]
-
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[5]
-
Result Interpretation: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed by the naked eye.[5]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method determines the sensitivity or resistance of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[11][12][13]
Materials and Reagents:
-
This compound-impregnated paper disks (standardized concentration)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[9]
-
Test bacterial strains
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)[12]
-
Metric ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland turbidity standard as described in Protocol 1.[9]
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[12]
-
Streak the swab evenly across the entire surface of an MHA plate in three directions (rotating the plate approximately 60 degrees each time) to ensure uniform growth.[12] Swab the rim of the agar as well.[12]
-
Allow the plate to dry for about 5 minutes.[9]
-
-
Disk Placement:
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-18 hours.[12]
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (the clear zone) in millimeters (mm), including the diameter of the disk.[9]
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to standardized charts (e.g., from CLSI guidelines).[9]
-
Protocol 3: Bacterial Growth Curve Analysis
This protocol measures the effect of this compound on bacterial growth over time by monitoring changes in optical density (OD).[14][15]
Materials and Reagents:
-
This compound
-
Test bacterial strains
-
Appropriate sterile broth medium (e.g., MHB, LB)[16]
-
Sterile culture flasks or tubes
-
Spectrophotometer
-
Incubator with shaking capabilities[16]
-
Micropipettes and sterile cuvettes
Procedure:
-
Overnight Culture: Inoculate a single bacterial colony into a tube with 5-10 mL of broth and incubate overnight at 37°C with shaking.[14][15]
-
Experimental Cultures:
-
Prepare two larger culture flasks with fresh broth.
-
Inoculate both flasks with the overnight culture (e.g., a 1:100 dilution) to achieve an initial low cell density.
-
To one flask (the "test" flask), add this compound to the desired final concentration (e.g., at or near the MIC).
-
The second flask serves as the "control" (no drug).
-
-
Incubation and Measurement:
-
Incubate both flasks at 37°C with constant shaking.[14]
-
At regular time intervals (e.g., every 30-60 minutes), aseptically withdraw a 1 mL aliquot from each flask.[14][15]
-
Measure the optical density (OD) of each aliquot at a wavelength of 600 nm (OD₆₀₀) using a spectrophotometer, using sterile broth as the blank.[14][17]
-
-
Data Analysis:
-
Continue measurements until the control culture reaches the stationary phase.[17]
-
Plot a graph with time on the x-axis and OD₆₀₀ on the y-axis (a logarithmic scale is often used for the y-axis) for both the control and test cultures.[15][17]
-
Compare the growth curves to observe the effect of Sancycline (e.g., extended lag phase, reduced growth rate, or cell death).
-
Data Presentation
The following table provides an example of how to present quantitative data obtained from the MIC and Kirby-Bauer assays for this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Interpretation |
| Staphylococcus aureus (ATCC 25923) | Positive | 1.0 | 22 | Susceptible |
| Escherichia coli (ATCC 25922) | Negative | 2.0 | 18 | Susceptible |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 32 | 10 | Resistant |
| Methicillin-Resistant S. aureus (MRSA) | Positive | 1.0 | 21 | Susceptible |
| Vancomycin-Resistant Enterococcus (VRE) | Positive | 0.5 | 24 | Susceptible |
| Klebsiella pneumoniae | Negative | 8.0 | 15 | Intermediate |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. microbenotes.com [microbenotes.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. asm.org [asm.org]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 14. microbenotes.com [microbenotes.com]
- 15. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. LAB 3: Bacterial Growth – Introductory Bacteriology Lab Manual [ecampusontario.pressbooks.pub]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Sancycline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline is a semi-synthetic tetracycline (B611298) antibiotic that functions by inhibiting protein synthesis in bacteria.[1][2] It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the entry of aminoacyl-tRNA into the ribosome's A site.[1][2] This action effectively halts bacterial growth, making it a bacteriostatic agent. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro antimicrobial susceptibility test.[3][4] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[5][6][7] This value is crucial for assessing the potency of new antimicrobial agents, monitoring the development of resistance, and guiding therapeutic choices.[8][9]
This document provides detailed protocols for determining the MIC of Sancycline hydrochloride using two standard methods: Broth Microdilution and Agar (B569324) Dilution. These methods are widely accepted and follow the principles outlined by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Key Methodologies
The two primary methods for determining the MIC of this compound are Broth Microdilution and Agar Dilution. Both methods aim to find the lowest concentration of the antibiotic that inhibits the visible growth of a specific bacterium.[13]
-
Broth Microdilution: This method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.[5][14] Each well is then inoculated with a standardized bacterial suspension.[5] Following incubation, the wells are visually inspected for turbidity to determine the MIC.[14] This method is highly accurate and allows for the simultaneous testing of multiple antibiotics.[14]
-
Agar Dilution: In this technique, varying concentrations of this compound are incorporated directly into molten agar, which is then poured into petri dishes.[15][16] A standardized bacterial inoculum is then spotted onto the surface of each plate.[15] The MIC is determined as the lowest antibiotic concentration that prevents bacterial growth on the agar surface after incubation.[15] Agar dilution is considered a gold standard for susceptibility testing due to its reproducibility.[15]
Experimental Protocols
Broth Microdilution Method
This protocol is adapted from standard CLSI guidelines.[12]
a. Materials:
-
This compound (CAS# 6625-20-3)[17]
-
Sterile 96-well round-bottom microtiter plates[18]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile petri dishes, test tubes, and diluents[18]
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
b. Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder. The weight needs to be adjusted based on the potency provided by the manufacturer.[7]
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).[1][7][17]
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared aseptically.[7]
c. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
d. Broth Microdilution Procedure:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no antibiotic), and the twelfth column will be the sterility control (no bacteria).
-
Inoculate each well (from column 1 to 11) with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13][14]
e. Interpretation of Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[5][8]
-
The growth control well should show turbidity, and the sterility control well should remain clear.[5]
Agar Dilution Method
This protocol is based on established agar dilution procedures.[15]
a. Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)
-
Bacterial strains
-
Sterile petri dishes
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
b. Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of this compound solutions at 10 times the desired final concentrations in the agar.
-
Prepare molten MHA and cool it to 45-50°C in a water bath.
-
Add 2 mL of each antibiotic concentration to 18 mL of molten MHA to create a series of plates with the desired final concentrations (this represents a 1:10 dilution).[20]
-
Mix gently but thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.
-
Include a control plate with no antibiotic.
c. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This suspension will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot.[15]
d. Inoculation and Incubation:
-
Using an inoculum replicating device, spot the standardized bacterial suspension onto the surface of each agar plate, including the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[15]
e. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.[15] Any growth, including a single colony or a faint haze, indicates resistance at that concentration.
Data Presentation
The quantitative results of the MIC determination should be summarized in a clear and structured table for easy comparison.
Table 1: MIC of this compound against Quality Control Strains
| Bacterial Strain | ATCC Number | MIC Range (µg/mL) | Observed MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 0.12 - 1 | |
| Escherichia coli | 25922 | 0.5 - 4 | |
| Enterococcus faecalis | 29212 | 8 - 32 | |
| Pseudomonas aeruginosa | 27853 | 16 - 64 |
Table 2: MIC of this compound against Clinical Isolates
| Isolate ID | Organism | Source | Sancycline HCl MIC (µg/mL) |
| CI-001 | S. aureus | Blood | |
| CI-002 | S. aureus (MRSA) | Wound | |
| CI-003 | E. coli | Urine | |
| CI-004 | K. pneumoniae | Sputum |
Visualizations
The following diagrams illustrate the experimental workflows for the broth microdilution and agar dilution methods.
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
References
- 1. agscientific.com [agscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. apec.org [apec.org]
- 10. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 11. iacld.com [iacld.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Agar dilution - Wikipedia [en.wikipedia.org]
- 16. openaccesspub.org [openaccesspub.org]
- 17. medkoo.com [medkoo.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
Sancycline Hydrochloride: Comprehensive Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline (B610677) hydrochloride is a semisynthetic tetracycline (B611298) antibiotic that functions by inhibiting protein synthesis in bacteria. It is a valuable tool in research and drug development, particularly in studies of antibiotic resistance and bacterial protein synthesis. Proper preparation and storage of sancycline hydrochloride stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides detailed protocols and application notes to guide researchers in the effective use of this compound.
Chemical Properties
| Property | Value |
| CAS Number | 6625-20-3 |
| Molecular Formula | C₂₁H₂₂N₂O₇ • HCl |
| Molecular Weight | 450.9 g/mol [1] |
| Appearance | White to off-white crystalline solid[2] |
Mechanism of Action
Sancycline, like other tetracycline antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis. It specifically binds to the 30S ribosomal subunit of the bacterial ribosome. This binding event physically obstructs the A site, preventing the attachment of aminoacyl-tRNA. Consequently, the elongation of the polypeptide chain is halted, leading to the cessation of bacterial growth.[3]
References
Application Notes and Protocols: Sancycline Hydrochloride as an Intermediate for Minocycline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Minocycline (B592863), a broad-spectrum tetracycline (B611298) antibiotic, is a crucial therapeutic agent against a variety of bacterial infections.[1] An efficient and cost-effective synthesis of minocycline is of significant interest in the pharmaceutical industry. Sancycline (B610677) hydrochloride serves as a key intermediate in several synthetic routes to minocycline. This document provides detailed application notes and experimental protocols for the synthesis of minocycline utilizing sancycline hydrochloride as a starting material. The methodologies and quantitative data presented are compiled from various patented chemical processes.
Introduction
Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a semi-synthetic tetracycline derivative.[2] Its chemical structure provides a strategic scaffold for the introduction of a dimethylamino group at the C7 position of the tetracycline core, a key structural feature of minocycline. Various synthetic strategies have been developed to achieve this transformation, each with its own advantages and challenges regarding yield, purity, cost, and environmental impact. The primary routes starting from sancycline involve electrophilic substitution at the C7 position followed by reduction and subsequent alkylation or a direct amination approach.
Synthetic Strategies Overview
Several methods have been reported for the synthesis of minocycline from sancycline. The main approaches include:
-
Direct Nitration: This method involves the nitration of sancycline to introduce a nitro group at the C7 position, which is then reduced to an amino group and subsequently dimethylated. A significant challenge with this route is the concurrent formation of the 9-nitro isomer, which can be difficult to separate.[3][4][5][6]
-
Protected Nitration: To overcome the issue of isomeric impurities, protection strategies can be employed. For example, the 9-position can be protected with a tert-butyl group before nitration to favor the formation of the 7-nitro derivative.[3][7]
-
Azo Coupling and Reduction: This route involves the reaction of sancycline with a diazonium salt to form a 7-azo intermediate. This intermediate is then reduced to 7-aminosancycline, which is subsequently alkylated to yield minocycline.[7][8]
-
Iodination and Amination: A more recent approach involves the iodination of sancycline at the C7 position to form 7-iodosancycline. This intermediate can then undergo a palladium-catalyzed amination reaction to introduce the dimethylamino group.[9][10]
The following sections will provide detailed protocols for selected synthetic routes.
Experimental Protocols
Protocol 1: Synthesis of Minocycline via Iodination and Palladium-Catalyzed Amination
This protocol is based on a method described in patent CN106831479A, which offers a high-yield and high-purity route to minocycline hydrochloride.[9]
Step 1: Preparation of Sancycline
The synthesis of sancycline can be achieved through the catalytic hydrogenation of 7-dechlorotetracycline hydrochloride (demeclocycline hydrochloride).[9][11]
-
Materials:
-
7-Dechlorotetracycline hydrochloride
-
p-Toluenesulfonic acid
-
Rhodium on carbon (Rh/C) catalyst
-
Concentrated hydrochloric acid
-
-
Procedure:
-
In a reaction vessel, dissolve 7-dechlorotetracycline hydrochloride in methanol and p-toluenesulfonic acid at a temperature between -5°C and 5°C.
-
Add the rhodium on carbon catalyst to the solution.
-
Pressurize the vessel with hydrogen gas and conduct the hydrogenation reaction.
-
Upon completion of the reaction (monitored by HPLC), cool the reaction mixture to between -5°C and 5°C.
-
Add triethylamine to dissolve the slurry.
-
Filter the reaction mixture and wash the filter cake with methanol.
-
Collect the filtrate and adjust the pH to 1.0-3.0 with concentrated hydrochloric acid at -5°C to 5°C to precipitate the product.
-
Filter the precipitate, wash with methanol, and dry to obtain sancycline.[9]
-
Step 2: Synthesis of 7-Iodosancycline
-
Materials:
-
Sancycline
-
Strong acid (e.g., phosphoric acid, sulfuric acid)[9]
-
N-Iodosuccinimide (NIS)
-
-
Procedure:
-
Dissolve 1 part by weight of sancycline in 5-10 parts by weight of a strong acid at a temperature of 10°C to 30°C.
-
Cool the reaction mixture to a low temperature environment of -10°C to 0°C.
-
Add 0.5-1 part by weight of N-iodosuccinimide to the mixture.
-
Stir the reaction for 2-5 hours, monitoring the reaction progress by HPLC until the sancycline content is less than 3%.[9] This low-temperature addition helps to avoid the formation of di-iodinated byproducts.[9]
-
Step 3: Synthesis of Minocycline Hydrochloride
-
Materials:
-
7-Iodosancycline
-
Amide solvent (e.g., N,N-dimethylformamide, N,N-dimethylacetamide)[9]
-
Palladium complex catalyst
-
Dimethylaminotrimethyltin
-
Amine solvent (e.g., triethylamine, diisopropylethylamine)[9]
-
Concentrated hydrochloric acid
-
Activated carbon
-
Ammonia (B1221849) water
-
-
Procedure:
-
In a reaction vessel, dissolve 1 part by weight of 7-iodosancycline and 0.01-0.1 parts by weight of a palladium complex catalyst in 10-20 parts by weight of an amide solvent at 30°C to 50°C with stirring.
-
Add 0.3-0.7 parts by weight of dimethylaminotrimethyltin and 0.1-0.5 parts by weight of an amine solvent.
-
Stir the reaction for 6-10 hours.
-
After the reaction is complete, adjust the pH of the reaction solution to 0.8-1.0 with concentrated hydrochloric acid.
-
Decolorize the solution with activated carbon.
-
Adjust the pH to 3.8-4.0 with ammonia water.
-
Induce crystallization by freezing, then filter and dry the filter cake to obtain minocycline hydrochloride.[9]
-
Protocol 2: Synthesis of Minocycline via Azo Coupling and Reduction
This protocol describes a method involving an azo intermediate.
Step 1: Synthesis of 7-Azo Intermediate
-
Materials:
-
Sancycline
-
Dibenzyl azodicarboxylate
-
Strong acid (e.g., trifluoromethanesulfonic acid)
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve sancycline in tetrahydrofuran and cool to 0°C.
-
Add trifluoromethanesulfonic acid and stir for 20 minutes.
-
Slowly add a solution of dibenzyl azodicarboxylate in tetrahydrofuran.
-
Continue the reaction at 0°C for 5 hours.
-
Quench the reaction with ice water and extract the product with n-butanol.
-
The crude product can be purified by chromatography.[12]
-
Step 2: Reduction and Alkylation to Minocycline
-
Materials:
-
7-Azo intermediate
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen source
-
-
Procedure:
-
The 7-azo intermediate is subjected to catalytic hydrogenation using a palladium on carbon catalyst in the presence of formaldehyde.[8] This one-pot reaction achieves both the reduction of the azo group to an amino group and the reductive amination with formaldehyde to form the dimethylamino group, yielding minocycline.
-
Quantitative Data Summary
The following tables summarize quantitative data reported in the cited patents.
Table 1: Reaction Parameters and Yields for Sancycline Synthesis
| Starting Material | Catalyst | Solvent System | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (%) | Reference |
| Demeclocycline HCl | 10% Rh/C | Methanol / p-Toluenesulfonic acid | Room Temp | 1.5-2.5 | 15 | 87 | 96.8 | [11] |
| Demeclocycline HCl | 10% Rh/C | Ethanol / p-Toluenesulfonic acid | Room Temp | 2-2.5 | 22 | 88 | 97.9 | [11] |
| Demeclocycline HCl | 5% Rh/C | Methanol / Sulfuric acid | Room Temp | 1.5-2.5 | 24 | - | - | [11] |
| Demeclocycline HCl | 5% Rh/C | Ethanol / Perchloric acid | Room Temp | 2-2.5 | 22 | 86 | 96.3 | [11] |
| Demethylaureomycin HCl | Raney Nickel | Ethanol / Methanesulfonic acid | 45 | 3.5 | 8 | 88 | 97.5 | [6] |
Table 2: Reaction Parameters and Yields for Minocycline Synthesis from Sancycline Intermediates
| Intermediate | Reaction | Key Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Sancycline | Azo Coupling | Dibenzyl azodicarboxylate, Trifluoromethanesulfonic acid | Tetrahydrofuran | 75.7 | 94.15 | [12] |
| 6-ethoxycarbonyl-protected sancycline | Amination & Salification | O-benzoyl-N,N-dimethylhydroxylamine, Ferric chloride, HCl | Toluene | 90 | - | [3] |
Visualizations
Diagram 1: Synthesis of Minocycline via Iodination and Amination
Caption: Workflow for minocycline synthesis from sancycline via an iodo intermediate.
Diagram 2: Synthesis of Minocycline via Azo Coupling
Caption: Synthesis of minocycline from sancycline using an azo coupling strategy.
Conclusion
This compound is a versatile and economically viable intermediate for the synthesis of minocycline. The choice of synthetic route will depend on factors such as desired purity, yield, cost of reagents, and scalability. The iodination and subsequent palladium-catalyzed amination method appears to be a promising approach, offering high yields and purity. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing. Further optimization of these processes may lead to even more efficient and sustainable methods for minocycline production.
References
- 1. What is the mechanism of Minocycline Hydrochloride? [synapse.patsnap.com]
- 2. agscientific.com [agscientific.com]
- 3. CN111892509A - Preparation method of minocycline - Google Patents [patents.google.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. CN112645832A - Preparation method of 7-amino-6-demethyl-6-deoxytetracycline and minocycline hydrochloride - Google Patents [patents.google.com]
- 6. Synthesis method of minocycline hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN112574057A - Method for synthesizing minocycline hydrochloride - Google Patents [patents.google.com]
- 8. CN103387512A - Preparation method and intermediate of minocycline - Google Patents [patents.google.com]
- 9. CN106831479A - A kind of preparation method of minocycline hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103387511A - Preparation method for sancycline - Google Patents [patents.google.com]
- 12. CN109970590A - A kind of preparation method of 7- amino minocycline ring element - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Sancycline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sancycline hydrochloride is a semi-synthetic tetracycline (B611298) antibiotic.[1] Like other tetracyclines, it is characterized by a four-ring naphthacene (B114907) backbone and is known to inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.[2] Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances and pharmaceutical formulations, as well as for monitoring its purity and stability. This application note provides a recommended starting protocol for the analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
The following method is based on established protocols for related tetracycline compounds and serves as a robust starting point for method development and validation activities in a research or quality control setting.
Principle
This method utilizes reversed-phase chromatography to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an acidic mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724). The acidic pH of the mobile phase is critical for obtaining sharp peak shapes for tetracycline antibiotics. Detection and quantification are performed by monitoring the UV absorbance at an appropriate wavelength.
Experimental Protocol
Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
pH meter.
-
Sonicator.
-
Syringe filters (0.45 µm).
-
HPLC vials.
Reagents and Chemicals
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
Preparation of Solutions
Mobile Phase Preparation (Phosphate Buffer pH 2.5 : Acetonitrile, 75:25 v/v)
-
Phosphate Buffer (pH 2.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to obtain a suitable buffer concentration (e.g., 20 mM). Adjust the pH to 2.5 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix the filtered phosphate buffer and acetonitrile in a ratio of 75:25 (v/v).
-
Degas the mobile phase using sonication or another suitable method before use.
Standard Stock Solution Preparation (e.g., 500 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent (e.g., mobile phase or a suitable solvent like 0.1% phosphoric acid in water[3]) and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well.
Working Standard Solution Preparation (e.g., 50 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
Sample Preparation
The sample preparation will depend on the formulation (e.g., bulk powder, capsules, etc.). For a bulk powder:
-
Accurately weigh an amount of the sample powder equivalent to approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask.
-
Follow the same procedure as for the Standard Stock Solution preparation.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Chromatographic Conditions
The following table summarizes the recommended starting chromatographic conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Phosphate Buffer (pH 2.5) : Acetonitrile (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria. Inject the working standard solution at least five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability injections.
-
Once the system suitability criteria are met, inject the blank (mobile phase), standard, and sample solutions in a defined sequence.
-
Record the chromatograms and integrate the peak area for this compound.
-
Calculate the concentration of this compound in the sample using the peak areas obtained from the standard and sample injections.
Data Presentation
Quantitative data from the analysis should be organized into clear tables for easy interpretation and comparison.
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| Mean | ||||
| %RSD |
Table 2: Sample Analysis Results
| Sample ID | Peak Area | Calculated Concentration (µg/mL) | Assay (% w/w) |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Disclaimer: The analytical method and parameters described in this application note are intended as a starting point. It is the user's responsibility to develop, validate, and verify the method for its intended use in accordance with all applicable regulatory requirements and guidelines.
References
Sancycline Hydrochloride: A Tool for Investigating Ribosomal Function
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Sancycline (B610677) hydrochloride, a semisynthetic tetracycline (B611298) antibiotic, serves as a valuable research tool for elucidating the mechanisms of ribosomal function and protein synthesis. Its well-defined mode of action makes it an effective inhibitor for studying bacterial translation processes. These application notes provide a comprehensive overview of sancycline hydrochloride, its mechanism of action, and detailed protocols for its use in ribosomal function studies.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting protein synthesis. Like other tetracycline-class antibiotics, it specifically targets the bacterial 70S ribosome, binding to the 30S subunit. This binding event physically obstructs the aminoacyl-tRNA (aa-tRNA) from accessing the A site (acceptor site) on the ribosome. By preventing the binding of aa-tRNA, this compound effectively halts the elongation step of protein synthesis, leading to the cessation of bacterial growth.
Data Presentation
| Parameter | Value | Organism/System | Reference |
| IC50 (Protein Synthesis) | Data not available | e.g., E. coli cell-free | [Internal Data] |
| Kd (Ribosome Binding) | Data not available | e.g., E. coli 70S | [Internal Data] |
Note: Researchers are encouraged to determine these values empirically for their specific experimental systems.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in ribosomal function studies.
Caption: Mechanism of this compound Action on the Ribosome.
Caption: General Experimental Workflow for Studying Ribosomal Function.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on ribosomal function.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the dose-dependent inhibition of protein synthesis by this compound in a cell-free translation system.
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
E. coli S30 extract or a commercial cell-free expression system (e.g., PURExpress®)
-
Reporter plasmid DNA or mRNA (e.g., encoding luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Reaction buffer
-
Luciferase assay reagent (if using luciferase reporter)
-
Microplate reader or fluorometer
Procedure:
-
Prepare a dilution series of this compound in the reaction buffer. A typical starting range would be from 1 µM to 100 µM.
-
Set up the in vitro translation reactions in microcentrifuge tubes or a 96-well plate according to the manufacturer's instructions for the cell-free system.
-
To each reaction, add the appropriate volume of the this compound dilution or vehicle control (water or DMSO).
-
Add the reporter DNA or mRNA to initiate the reaction.
-
Incubate the reactions at the recommended temperature (typically 37°C) for the specified time (e.g., 1-2 hours).
-
Stop the reaction by placing the tubes on ice or by adding a stop solution, if required.
-
Quantify the synthesized protein. For a luciferase reporter, add the luciferase assay reagent and measure luminescence using a microplate reader. For a GFP reporter, measure fluorescence.
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration and determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This assay quantifies the binding of radiolabeled this compound or the displacement of a radiolabeled ligand from the ribosome.
Materials:
-
[³H]-Sancycline hydrochloride or a suitable radiolabeled tetracycline analog
-
Purified 70S ribosomes
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, KCl, DTT)
-
Nitrocellulose and glass fiber filters
-
Filter apparatus
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of 70S ribosomes and varying concentrations of [³H]-sancycline hydrochloride in the binding buffer.
-
Incubate the mixtures at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Filter the reactions through a nitrocellulose filter stacked on top of a glass fiber filter under vacuum. Ribosome-ligand complexes will be retained on the nitrocellulose filter, while the unbound ligand will pass through.
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound ligand.
-
Place the nitrocellulose filters in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Plot the bound radioactivity against the concentration of [³H]-sancycline hydrochloride and determine the dissociation constant (Kd) and the number of binding sites (Bmax) using appropriate binding models (e.g., Scatchard analysis).
Toeprinting Analysis
Toeprinting is a primer extension inhibition assay that can precisely map the position of the ribosome stalled on an mRNA template by an antibiotic.
Materials:
-
This compound
-
In vitro transcription/translation coupled system
-
Linearized DNA template containing a T7 promoter, a ribosome binding site, and a coding sequence of interest
-
A specific DNA primer that anneals downstream of the region of interest, labeled with a fluorescent dye or radioisotope
-
Reverse transcriptase
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus
-
Gel imaging system (for fluorescent or radioactive signals)
Procedure:
-
Set up the in vitro transcription/translation reactions with the DNA template.
-
Add this compound at a concentration known to inhibit translation (e.g., 50-100 µM) or a vehicle control.
-
Incubate the reactions to allow for transcription and translation, leading to ribosome stalling at the site of inhibition.
-
Anneal the labeled primer to the mRNA in the reaction mixture.
-
Perform a primer extension reaction using reverse transcriptase. The enzyme will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, creating a "toeprint."
-
Terminate the reactions and purify the cDNA products.
-
Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same DNA template.
-
Visualize the gel to identify the position of the toeprint band. The position of this band, relative to the sequencing ladder, indicates the precise location on the mRNA where the ribosome was stalled by this compound. This is expected to be at or near the A site.
Troubleshooting & Optimization
Sancycline Hydrochloride Aqueous Stability: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of sancycline (B610677) hydrochloride in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of sancycline hydrochloride in aqueous solutions?
A1: The stability of this compound in aqueous solutions is significantly influenced by several factors, including pH, temperature, light, and the presence of metal ions.[1] Under basic conditions, the degradation of this compound can involve oxidation, a process that is catalyzed by metal ions.[1]
Q2: What is the optimal pH range for maintaining the stability of this compound in solution?
A2: The degradation of this compound is pH-dependent.[1] While a specific optimal pH for maximum stability is not detailed in the provided information, the degradation kinetics have been studied across a pH range of 2-10.[1] For tetracycline (B611298) hydrochloride, a related compound, the optimal pH range for degradation by potassium ferrate was found to be 9-10, suggesting that extreme pH values should be approached with caution when stability is desired.[2]
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature is a critical factor in the degradation rate of this compound.[1] As with most chemical reactions, it is anticipated that higher temperatures will accelerate the degradation process. For long-term storage of the solid compound, a temperature of -20°C is recommended.[3]
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light can contribute to the degradation of this compound in aqueous solutions.[1] It is advisable to protect solutions from light by using amber vials or by working in low-light conditions to minimize photodegradation.
Q5: What are the common degradation pathways for this compound in aqueous solutions?
A5: The degradation of this compound follows first-order kinetics.[1] Under basic conditions, oxidation is a notable degradation pathway, which can be catalyzed by metal ions.[1] For the broader class of tetracyclines, degradation can also involve structural rearrangements.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of potency in prepared this compound solution. | The solution pH may be unfavorable for stability. | Prepare solutions in a buffered system within a pH range of 2-10 and empirically determine the optimal pH for your specific application.[1] |
| The solution was exposed to light for an extended period. | Protect the solution from light by using amber-colored containers or by covering the container with aluminum foil.[1] | |
| The storage temperature is too high. | Store stock solutions and working solutions at refrigerated or frozen temperatures when not in use. The solid form is stored at -20°C.[3] | |
| Presence of catalytic metal ions in the solution. | If metal ion contamination is suspected, consider using chelating agents like EDTA to inhibit oxidation, particularly in basic solutions.[1] | |
| Inconsistent results in bioassays using this compound. | Degradation of the compound during the experiment. | Prepare fresh solutions for each experiment. Monitor the stability of the compound under your specific experimental conditions (e.g., incubation time, temperature). |
| Inaccurate initial concentration due to poor solubility. | This compound is soluble in DMF, DMSO, and Ethanol.[3] Ensure the compound is fully dissolved before preparing aqueous dilutions. | |
| Precipitation observed in the aqueous solution. | The concentration of this compound exceeds its aqueous solubility. | Determine the aqueous solubility at the working pH and temperature. Prepare a more dilute solution if necessary. |
| The pH of the solution has shifted, affecting solubility. | Use a suitable buffer to maintain a constant pH. |
Quantitative Data Summary
The degradation of this compound in an aqueous solution at 25°C has been shown to follow first-order kinetics.[1] The rate of degradation is influenced by pH.[1]
| Parameter | Value/Observation | Reference |
| Degradation Kinetics | Follows first-order kinetics. | [1] |
| Studied pH Range | 2-10 | [1] |
| Effect of Metal Ions | Catalyze oxidation under basic conditions. | [1] |
| Inhibition of Oxidation | EDTA and Sodium bisulfite can inhibit metal ion-catalyzed oxidation. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Aqueous Solution
Objective: To prepare a stable stock solution of this compound for use in further experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[3]
-
Purified water (e.g., deionized, distilled)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in a minimal amount of DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[4] Ensure complete dissolution.
-
For aqueous solutions, perform serial dilutions of the stock solution in the desired aqueous buffer.
-
Store the stock solution in amber vials at -20°C for long-term storage.[3] Prepare fresh aqueous dilutions for each experiment to minimize degradation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
Objective: To monitor the degradation of this compound in an aqueous solution over time.
Principle: This method is based on general HPLC procedures for tetracycline antibiotics and would require optimization for this compound.[5][6]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 or a polar-embedded stationary phase column (e.g., Acclaim™ Polar Advantage II) is often suitable for tetracyclines.[6]
Mobile Phase (Example):
-
A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) dihydrogen orthophosphate, pH 2.2) and an organic solvent (e.g., acetonitrile) is typically used for tetracycline analysis.[6]
Procedure:
-
Prepare the this compound solution in the aqueous buffer of interest.
-
Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, light exposure).
-
At specified time points, withdraw an aliquot of the solution.
-
Inject the aliquot into the HPLC system.
-
Monitor the peak area of the this compound peak at an appropriate wavelength (e.g., 270 nm, which is used for the related minocycline (B592863) hydrochloride).[7]
-
A decrease in the peak area over time indicates degradation. The degradation rate can be calculated by plotting the natural logarithm of the peak area versus time.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Degradation kinetics of 4-dedimethylamino sancycline, a new anti-tumor agent, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. caymanchem.com [caymanchem.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. HPLC Method For Analysis Of Minocycline Hydrochloride on Newcrom R1 Column | SIELC Technologies [sielc.com]
Technical Support Center: Sancycline Hydrochloride Degradation Products
Disclaimer: Information on the specific degradation products of Sancycline hydrochloride is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on the known degradation pathways of structurally related tetracycline (B611298) antibiotics. Researchers should use this information as a general guide and must perform their own experimental verification.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on the behavior of other tetracycline antibiotics, this compound is likely susceptible to degradation through several pathways, including:
-
Epimerization: The C4-dimethylamino group can undergo reversible epimerization, particularly in acidic solutions, leading to the formation of 4-epi-sancycline. This epimer is generally less biologically active.
-
Dehydration: Under acidic conditions, tetracyclines can undergo dehydration at the C6 position to form anhydro-derivatives. However, as Sancycline is a 6-deoxy-tetracycline, this specific pathway is less likely. Dehydration at other positions might still occur under harsh conditions.
-
Oxidation: The phenolic rings and the dimethylamino group of the tetracycline structure are susceptible to oxidation, which can be induced by atmospheric oxygen, light, or oxidizing agents. This can lead to a variety of colored degradation products.
-
Hydrolysis: The amide group at C2 can be hydrolyzed under strong acidic or basic conditions.
Q2: I am observing a change in the color of my this compound solution. What could be the cause?
A2: A color change, typically to yellow or brown, is a common indicator of tetracycline degradation, particularly due to oxidation. This can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents. Ensure your solutions are freshly prepared and protected from light.
Q3: My HPLC chromatogram shows a new peak appearing over time. How can I identify if it is a degradation product?
A3: A new peak in your HPLC chromatogram that increases in area over time while the parent this compound peak decreases is likely a degradation product. To confirm this, you can perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) and monitor the formation of this new peak. Mass spectrometry (LC-MS) can then be used to determine the molecular weight of the unknown peak and help in its structural elucidation.
Troubleshooting Guides
Issue 1: Variability in Experimental Results with this compound
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solutions | Prepare fresh stock solutions of this compound for each experiment. If solutions need to be stored, protect them from light and store at low temperatures (2-8 °C) for a limited time. Perform a purity check of the stored solution by HPLC before use. |
| pH-dependent degradation | Ensure that the pH of your experimental buffer is controlled and consistent. Tetracyclines can degrade at different rates depending on the pH. |
| Photodegradation | Conduct experiments under controlled lighting conditions. Use amber vials or cover your experimental setup with aluminum foil to minimize exposure to light. |
Issue 2: Difficulty in Separating this compound from its Degradation Products by HPLC
| Potential Cause | Troubleshooting Steps |
| Inadequate chromatographic conditions | Optimize your HPLC method. This may involve adjusting the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase), changing the column (e.g., a different stationary phase like C8 or phenyl), or modifying the gradient profile. |
| Co-elution of impurities | Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is required. Consider using a longer column or a column with a smaller particle size for better resolution. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
3. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a suitable HPLC method (see example below).
4. Example HPLC Method (to be optimized for this compound):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Column Temperature: 30°C
Data Presentation
Table 1: Example of Forced Degradation Data for this compound
This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.
| Stress Condition | Duration (hours) | Sancycline HCl Assay (%) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (60°C) | 24 | 78.5 | 21.5 | 3 |
| 3% H₂O₂ (RT) | 24 | 90.1 | 9.9 | 1 |
| Thermal (60°C, solution) | 24 | 95.3 | 4.7 | 1 |
| Photolytic (UV/Vis) | 24 | 88.7 | 11.3 | 2 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways of Sancycline.
Technical Support Center: Optimizing Sancycline Hydrochloride Concentration for Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively determining and optimizing the concentration of Sancycline hydrochloride for their specific cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a semi-synthetic tetracycline (B611298) antibiotic.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria by reversibly binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA.[2][3] While its primary application is as an antibacterial agent, like other tetracyclines, it can have effects on eukaryotic cells at certain concentrations.
Q2: Why is it important to optimize the concentration of this compound for my cell culture experiments?
A2: Optimizing the concentration of this compound is critical to achieve the desired experimental outcome while minimizing off-target effects and cytotoxicity. Each cell line exhibits a different sensitivity to a given compound. An excessively high concentration can lead to significant cell death and confounding results, while a concentration that is too low may not elicit the desired biological response.
Q3: What are the potential off-target effects of tetracycline-class antibiotics on mammalian cells?
A3: Tetracyclines, including this compound, can have off-target effects on eukaryotic cells, primarily due to the evolutionary relationship between mitochondria and bacteria. These compounds can inhibit mitochondrial protein synthesis, leading to a state of "mitonuclear protein imbalance." This can induce cellular stress, alter metabolism to a more glycolytic phenotype, and affect cell proliferation. Therefore, it is crucial to establish the lowest effective concentration to minimize these confounding variables.
Q4: How do I prepare a stock solution of this compound?
A4: this compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL) in an appropriate solvent like DMSO. To prepare the stock solution, dissolve the this compound powder in the solvent by gentle vortexing. The stock solution should be sterilized by filtration through a 0.22 µm syringe filter. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[5]
Q5: What is a "kill curve" and why is it a necessary first step?
A5: A kill curve, or a dose-response cytotoxicity assay, is a fundamental experiment to determine the optimal concentration of a cytotoxic compound for your specific cell line. It involves treating the cells with a range of concentrations of the compound and measuring cell viability over a set period. This allows you to identify the minimum concentration that effectively induces the desired level of cell death or inhibition of proliferation, which is a crucial parameter for many experimental designs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of cell death even at low concentrations. | - The cell line is highly sensitive to this compound.- Incorrect calculation of dilutions.- Solvent toxicity. | - Perform a broad-range dose-response experiment (e.g., 0.1 µg/mL to 100 µg/mL) to identify a non-toxic range.- Double-check all calculations for stock and working solutions.- Ensure the final solvent concentration (e.g., DMSO) in the culture medium is at a non-toxic level (typically ≤ 0.5%). Run a vehicle control (media with solvent only). |
| Inconsistent results between experiments. | - Variation in cell seeding density.- Cells are at different growth phases.- Instability of this compound in the culture medium. | - Standardize the cell seeding density for all experiments.- Use cells that are in the logarithmic growth phase.- Prepare fresh working dilutions of this compound for each experiment from a frozen stock. Avoid prolonged incubation of the compound in the medium before adding it to the cells. |
| No observable effect at high concentrations. | - The cell line is resistant to this compound.- Inactivation of the compound due to improper storage.- The compound has precipitated out of the solution. | - Consider if this compound is the appropriate compound for your experimental goals with this cell line.- Ensure the stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.- Visually inspect the culture medium for any precipitate after adding the this compound working solution. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cytotoxicity Assay (Kill Curve)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal concentration range for subsequent experiments.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or Resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density for your cell line (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. A suggested starting range is 0, 1, 5, 10, 25, 50, 75, and 100 µg/mL.
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of DMSO) and a "no-treatment" control (medium only).
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental design (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT or Resazurin assay).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine key parameters such as the IC50 (the concentration that inhibits 50% of cell viability).
-
Data Presentation
Table 1: Example Data from a Cytotoxicity Assay
| This compound (µg/mL) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98 ± 5.1 |
| 5 | 92 ± 6.2 |
| 10 | 85 ± 5.8 |
| 25 | 65 ± 7.1 |
| 50 | 48 ± 6.5 |
| 75 | 22 ± 4.9 |
| 100 | 5 ± 2.3 |
Visualizations
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: Postulated signaling pathway of this compound's off-target effects in eukaryotic cells.
Caption: A logical troubleshooting guide for common issues with this compound in cell culture.
References
Technical Support Center: Troubleshooting Leaky Expression in Tet-Inducible Systems with Sancycline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering leaky or basal expression in tetracycline-inducible (Tet-On) systems when using Sancycline as an inducer.
Frequently Asked Questions (FAQs)
Q1: What is leaky expression in a Tet-inducible system and what causes it?
Leaky expression refers to the unintended, low-level transcription of the target gene in a Tet-On system in the absence of the inducer (e.g., Sancycline or Doxycycline). This basal expression can be problematic, especially when the gene of interest encodes a toxic protein or when precise temporal control of gene expression is critical.
Several factors can contribute to leaky expression:
-
Inherent Affinity of the Transactivator: The reverse tetracycline (B611298) transactivator (rtTA) protein can possess a low level of residual binding affinity for the tetracycline response element (TRE) in the promoter of the target gene, even without an inducer bound to it.
-
Promoter Leakiness: The minimal promoter (often a minimal CMV promoter) within the TRE can have a basal level of transcriptional activity, independent of rtTA binding.[1][2]
-
Genomic Integration Site: In stable cell lines, the site of integration of the Tet-responsive construct into the host cell genome can significantly influence basal expression levels. Integration near an endogenous enhancer element can lead to increased leakiness.[2]
-
Suboptimal Inducer Concentration: While counterintuitive, using an inappropriate concentration of the inducer can sometimes contribute to issues with background expression, particularly if there are impurities or degradation products that have partial agonist activity.
-
Cell Culture Conditions: Factors such as cell density and the presence of tetracycline-like compounds in fetal bovine serum (FBS) can also contribute to unintended gene expression.
Q2: We are observing high background expression with Sancycline. What are the immediate troubleshooting steps?
If you are experiencing high background expression with Sancycline, we recommend the following initial troubleshooting steps:
-
Optimize Sancycline Concentration: The optimal concentration of Sancycline is cell-line dependent and must be determined empirically. A dose-response experiment, often called a titration, is crucial.
-
Use Tetracycline-Reduced FBS: Standard fetal bovine serum can contain low levels of tetracyclines from cattle feed, which can be sufficient to induce low-level expression. Switching to a tetracycline-screened or tetracycline-free FBS is highly recommended.[3]
-
Verify Cell Line Integrity: Ensure your cell line has been properly maintained and has not been passaged excessively. Genetic drift in cell lines can lead to altered expression profiles. It is also important to confirm that the cell line stably expresses the Tet transactivator at sufficient levels.
-
Check for Contamination: Mycoplasma contamination can alter cellular physiology and gene expression. Regularly test your cell cultures for mycoplasma.
Q3: How does Sancycline compare to Doxycycline (B596269) for inducing the Tet-On system?
While both Sancycline and Doxycycline are tetracycline analogs capable of inducing the Tet-On system, Doxycycline is more commonly used and extensively characterized for this purpose. Doxycycline is generally preferred due to its high sensitivity, longer half-life in cell culture medium (approximately 24 hours), and well-documented dose-response profiles in a wide range of cell lines.[4][5][6]
Information on the specific binding kinetics, optimal concentration, and stability of Sancycline in cell culture is less readily available in the scientific literature. Therefore, when using Sancycline, it is imperative to perform thorough optimization experiments to determine the ideal conditions for your specific cell line and experimental setup.
Troubleshooting Guides
Guide 1: Optimizing Sancycline Concentration to Minimize Leaky Expression
A critical step in minimizing leaky expression is to determine the optimal concentration of Sancycline that provides maximal induction of your gene of interest with the lowest possible background. This can be achieved through a dose-response experiment.
Experimental Protocol: Sancycline Dose-Response Curve
-
Cell Seeding: Plate your Tet-inducible cell line in a multi-well plate (e.g., 24-well or 96-well) at a consistent density that will not lead to over-confluence during the experiment.
-
Sancycline Dilution Series: Prepare a series of Sancycline dilutions in your complete cell culture medium. A suggested starting range is 0.1 ng/mL to 1000 ng/mL. It is crucial to include a "no Sancycline" control to measure the basal expression level.
-
Induction: Replace the medium in the wells with the medium containing the different concentrations of Sancycline.
-
Incubation: Incubate the cells for a predetermined period, typically 24 to 48 hours. The optimal induction time can also be a variable to test.
-
Analysis: Harvest the cells and quantify the expression of your gene of interest. The method of analysis will depend on your specific gene product (e.g., qPCR for mRNA levels, Western blot or ELISA for protein levels, or a functional assay).
-
Data Interpretation: Plot the gene expression level against the Sancycline concentration. The optimal concentration will be the lowest concentration that gives the maximal induction while maintaining basal expression at an acceptable level.
Table 1: Example of a Sancycline Dose-Response Experiment Setup
| Well | Sancycline Concentration (ng/mL) | Purpose |
| A1-A3 | 0 | Basal Expression Control |
| B1-B3 | 0.1 | Test Low Concentration |
| C1-C3 | 1 | Test Low-Mid Concentration |
| D1-D3 | 10 | Test Mid Concentration |
| E1-E3 | 100 | Test Mid-High Concentration |
| F1-F3 | 1000 | Test High Concentration |
Workflow for Optimizing Inducer Concentration
Caption: Workflow for determining the optimal Sancycline concentration.
Guide 2: Cell Line and Vector-Based Strategies to Reduce Leaky Expression
If optimizing the Sancycline concentration is not sufficient to reduce leaky expression to an acceptable level, several cell line and vector-based strategies can be employed.
1. Single-Clone Selection
Polyclonal populations of stably transfected cells can exhibit high variability in both basal and induced expression levels due to the random nature of genomic integration. Isolating and screening single-cell clones can identify those with the most favorable expression characteristics (low leakiness and high inducibility).
Experimental Protocol: Single-Clone Isolation by Limiting Dilution
-
Cell Dilution: Prepare a serial dilution of your polyclonal stable cell line to a final concentration of approximately 0.5 cells per 100 µL of culture medium.
-
Seeding: Dispense 100 µL of the cell suspension into each well of a 96-well plate. Statistically, this will result in some wells containing a single cell.
-
Incubation and Monitoring: Incubate the plate and monitor for colony formation. This can take 1-3 weeks.
-
Expansion: Once colonies are visible, expand the clones from wells that clearly originated from a single colony.
-
Screening: Screen the individual clones for basal and induced expression of your gene of interest as described in the dose-response protocol. Select the clone with the lowest basal expression and the highest induction ratio.
Troubleshooting Logic for Leaky Expression
Caption: A troubleshooting flowchart for addressing leaky expression.
2. Vector Modifications
Several modifications to the expression vector can help to reduce basal expression:
-
"Tight" Promoters: Utilize vectors that incorporate a "tight" tetracycline-responsive promoter (e.g., PTight). These promoters have a modified minimal CMV promoter that exhibits lower basal activity.[7]
-
Advanced Tet Systems: Newer generations of the Tet-On system, such as Tet-On Advanced and Tet-On 3G, utilize rtTA variants that have been engineered to have lower basal activity and higher sensitivity to the inducer.[5][8]
-
Repressor Elements: Some advanced Tet systems incorporate a tetracycline-controlled transcriptional silencer (tTS) that actively represses transcription from the TRE in the absence of the inducer.
Table 2: Comparison of Tet-On System Generations
| System | Key Feature | Advantage for Reducing Leakiness |
| Original Tet-On | Standard rtTA | Basic inducibility |
| Tet-On Advanced | Improved rtTA (rtTA2S-M2) | Lower basal activity and higher sensitivity to doxycycline.[8] |
| Tet-On 3G | Further evolved rtTA (rtTA-V10) | Even lower background and higher sensitivity to doxycycline.[8] |
| Systems with tTS | Includes a tetracycline-controlled transcriptional silencer | Active repression of the promoter in the "off" state. |
Guide 3: Sancycline Stability and Handling
Recommendations for Sancycline Handling:
-
Stock Solution: Prepare a concentrated stock solution of Sancycline in a suitable solvent (e.g., sterile water or DMSO) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.
-
Working Solution: For experiments, dilute the stock solution into fresh culture medium immediately before use.
-
Media Changes: For long-term experiments (greater than 48 hours), it is advisable to replenish the Sancycline-containing medium every 24-48 hours to maintain a consistent inducer concentration.
Signaling Pathway of the Tet-On System
Caption: Mechanism of the Tet-On inducible system.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. takarabio.com [takarabio.com]
- 5. addgene.org [addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Tetracycline-controlled transcriptional activation - Wikipedia [en.wikipedia.org]
Sancycline hydrochloride off-target effects in mammalian cells
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guides regarding the off-target effects of sancycline (B610677) hydrochloride and related tetracyclines in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for sancycline hydrochloride?
This compound is a tetracycline (B611298) antibiotic. Its primary, on-target mechanism involves inhibiting protein synthesis in bacteria. It achieves this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome's A site, effectively halting bacterial growth.[1]
Q2: What are the principal off-target effects of sancycline and other tetracyclines in mammalian cells?
Tetracycline-class antibiotics, including sancycline, have two well-documented off-target effects in mammalian cells:
-
Impairment of Mitochondrial Function: Due to the evolutionary similarity between bacterial and mitochondrial ribosomes, tetracyclines can inhibit mitochondrial protein synthesis.[2][3][4][5] This disrupts mitochondrial proteostasis, alters metabolism, and can reduce cell proliferation.[2][6][7]
-
Inhibition of Matrix Metalloproteinases (MMPs): Tetracyclines can inhibit the activity of MMPs, a family of zinc-dependent enzymes that degrade the extracellular matrix.[8][9][10] This action is independent of their antimicrobial properties.[8][10]
Q3: How do tetracyclines inhibit mitochondrial function?
Given that mitochondria are of bacterial ancestry, their ribosomes are susceptible to tetracycline antibiotics.[2][3] These drugs can bind to the mitochondrial ribosome, impairing the translation of essential protein subunits of the oxidative phosphorylation (OXPHOS) system.[4][5] This leads to a decrease in mitochondrial respiration and a metabolic shift toward glycolysis.[6][7][11]
Q4: What is the mechanism of Matrix Metalloproteinase (MMP) inhibition by tetracyclines?
Tetracyclines inhibit MMPs by chelating the catalytic zinc ion (Zn²⁺) within the active site of the MMP molecule.[8][12] This interaction prevents the enzyme from performing its function in breaking down extracellular matrix components.[8][12]
Q5: Are these off-target effects relevant at concentrations typically used in experiments?
Yes. Studies using doxycycline (B596269), a closely related tetracycline, have shown that concentrations commonly employed in inducible gene expression systems (e.g., 100 ng/mL to 5 µg/mL) are sufficient to alter cellular metabolism, change gene expression patterns, and slow cell proliferation.[6][7][13] Therefore, it is crucial to account for these potential effects in experimental design.
Troubleshooting Guides
This section addresses common problems encountered during experiments involving this compound.
Problem 1: My cells exhibit decreased proliferation and viability after treatment with this compound.
-
Possible Cause: This is a likely consequence of sancycline's off-target effect on mitochondria. Inhibition of mitochondrial protein synthesis can lead to reduced energy production and a slowdown in cell growth and division.[6][7]
-
Suggested Solutions:
-
Titrate the Concentration: Determine the lowest effective concentration of this compound for your specific application to minimize mitochondrial toxicity.
-
Run Control Experiments: Include a "vehicle-only" control group and a "sancycline-treated" control group that does not involve your gene of interest. This helps to isolate the effects of the drug itself on cell proliferation.
-
Perform a Cell Viability Assay: Use an MTT or similar assay to quantify the cytotoxic effects of the drug on your specific cell line at various concentrations and time points (see Protocol 2).
-
Problem 2: I am using a Tet-On/Tet-Off system, and I'm observing unexpected changes in my cells' baseline metabolism.
-
Possible Cause: Tetracyclines are known to induce a shift in cellular metabolism towards a more glycolytic phenotype, characterized by increased lactate (B86563) secretion and reduced oxygen consumption.[6][13] This occurs even at the low concentrations used to regulate gene expression.[2][4]
-
Suggested Solutions:
-
Mandatory Controls: Always include a control where your cells are treated with the same concentration of sancycline (or doxycycline) but do not contain the inducible expression vector. This allows you to subtract the metabolic effects of the drug from the effects of your induced gene.
-
Measure Metabolic Output: Perform assays to measure key metabolic indicators like oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). This will help you quantify the metabolic phenotype induced by the drug itself (see Protocol 3).
-
Consider Alternative Systems: If the metabolic effects are unacceptable for your experimental question, consider using an inducible system that does not rely on tetracyclines.
-
Problem 3: My results in cell migration, invasion, or angiogenesis assays are inconsistent or difficult to interpret.
-
Possible Cause: Sancycline's inhibition of Matrix Metalloproteinases (MMPs) could be a significant confounding factor.[8][9] Since MMPs are crucial for cell migration and invasion through the extracellular matrix, their inhibition can mask or alter the true effect of your experimental variable.[8][14]
-
Suggested Solutions:
-
Assess MMP Activity: Use gelatin zymography to determine if the concentrations of sancycline you are using inhibit the activity of MMP-2 and MMP-9 in your cell line (see Protocol 1).
-
Use a Non-MMP-Inhibiting Control: If possible, use a different method to achieve your primary experimental goal (e.g., a different inducible system) that does not involve an MMP inhibitor.
-
Acknowledge the Limitation: If you must use sancycline, the potential for MMP inhibition should be explicitly acknowledged as a limitation when interpreting and reporting your results.
-
Quantitative Data
Specific IC50 data for this compound against mammalian off-targets is not widely available. The following table summarizes published IC50 values for Doxycycline , a closely related tetracycline analog, against several classes of metalloproteinases. This data can serve as a reference point for potential off-target inhibitory activity.
| Target Enzyme | Enzyme Class | Doxycycline IC50 (µM) |
| Stromelysin | Metalloproteinase | 32 |
| Gelatinase A | Metalloproteinase | 56 |
| Fibroblast Collagenase | Metalloproteinase | 452 |
| Data sourced from a study on the inhibition of angiogenesis by tetracycline analogs.[15] |
Key Experimental Protocols
Protocol 1: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.
-
Sample Preparation: Culture cells to 70-80% confluency. Wash with serum-free medium, then incubate in fresh serum-free medium for 24-48 hours. Collect this "conditioned medium" and centrifuge to remove cells and debris.
-
Protein Quantification: Determine the total protein concentration of the conditioned medium using a BCA or Bradford assay.
-
Non-Reducing Gel Electrophoresis: Load equal amounts of protein mixed with non-reducing sample buffer onto a polyacrylamide gel containing 1 mg/mL gelatin.
-
Renaturation & Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS.
-
Incubate the gel overnight at 37°C in a developing buffer (e.g., Tris-based buffer containing CaCl₂ and ZnCl₂).
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMPs.
-
Protocol 2: Cell Proliferation Assay (MTT-based)
This protocol measures cell viability as an indicator of proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and appropriate controls) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Oxygen Consumption Rate (OCR) Assay
This protocol measures mitochondrial respiration. It is typically performed using specialized equipment like a Seahorse XF Analyzer.
-
Cell Seeding: Seed cells into a specialized microplate and allow them to adhere.
-
Treatment: Treat cells with this compound for the desired duration prior to the assay.
-
Assay Preparation: On the day of the assay, replace the culture medium with a specialized assay medium and incubate in a non-CO₂ incubator.
-
Analyzer Protocol: Place the plate in the analyzer. The instrument will measure the basal oxygen consumption rate (OCR).
-
Mitochondrial Stress Test: Sequentially inject compounds that modulate mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A) to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Analyze the resulting OCR profile to determine how sancycline affects mitochondrial function compared to untreated controls.
Visualizations
Diagrams of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracycline Antibiotics Impair Mitochondrial Function and Its Experimental Use Confounds Research [infoscience.epfl.ch]
- 3. [PDF] Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetracycline antibiotics impair T cell function by targeting mitochondria | Karolinska Institutet [news.ki.se]
- 6. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 7. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetracyclines inhibit connective tissue breakdown by multiple non-antimicrobial mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines [escholarship.org]
- 12. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Doxycycline alters metabolism and proliferation of human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of matrix metalloproteinase-9 activity by Doxycycline ameliorates RANK ligand-induced osteoclast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The tetracycline analogs minocycline and doxycycline inhibit angiogenesis in vitro by a non-metalloproteinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent precipitation of Sancycline hydrochloride in media
Welcome to the technical support center for Sancycline hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of precipitation in media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your experimental media can lead to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to identify and resolve this issue.
Immediate Corrective Actions if Precipitation is Observed:
-
Do not use the solution: A precipitated solution will not have an accurate concentration of the active compound.
-
Review your protocol: Carefully check the steps taken to prepare and add the this compound to the media.
-
Consult the troubleshooting steps below: Identify the likely cause and implement the recommended solutions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Detailed Explanation |
| High Final Concentration | Determine the maximum soluble concentration of this compound in your specific media by performing a serial dilution. | While stock solutions in DMSO are highly concentrated, the final working concentration in aqueous cell culture media will be significantly lower. Exceeding this solubility limit is a common cause of precipitation. |
| Improper Stock Solution Preparation | Prepare stock solutions in 100% fresh, anhydrous DMSO or ethanol. Store stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. | This compound is soluble in DMSO and ethanol.[1] Using DMSO that has absorbed moisture can significantly reduce the compound's solubility. |
| Rapid Dilution of DMSO Stock | Add the DMSO stock solution to the cell media dropwise while gently swirling or vortexing the media. This ensures rapid and even dispersion. Avoid adding the stock solution as a single large volume. | This technique helps to prevent localized high concentrations of the compound that can occur upon initial contact with the aqueous media, which can trigger precipitation. |
| pH of the Media | Ensure the pH of your final cell culture media is within a range that maintains the solubility of this compound. Tetracyclines are generally more stable in slightly acidic conditions (pH < 7). | The solubility of tetracycline (B611298) compounds is pH-dependent.[2] Alkaline conditions can lead to hydrolysis and precipitation.[2] |
| Interaction with Media Components | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line. Alternatively, pre-incubate the diluted this compound in a small volume of serum-free media before adding it to the final serum-containing culture. | Divalent cations such as Ca²⁺ and Mg²⁺, which are present in cell culture media and serum, can chelate with tetracyclines, potentially leading to the formation of insoluble complexes. |
| Temperature Effects | Prepare and handle solutions at room temperature or 37°C, depending on your experimental requirements. Avoid drastic temperature changes, such as moving a solution directly from a freezer to a warm water bath. | Temperature shifts can affect the solubility of compounds in solution.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvents for preparing stock solutions of this compound are high-purity, anhydrous DMSO or ethanol.[1] It is crucial that the solvent is free of water to ensure maximum solubility.
Q2: What is the solubility of this compound in aqueous media?
A2: this compound has limited solubility in aqueous solutions. One study reported a solubility of 0.15 mg/mL in a mixture of DMSO and PBS (pH 7.2) at a 1:5 ratio.[4] The exact solubility in your specific cell culture media may vary depending on the composition and pH.
Q3: My this compound precipitated after I added it to my cell media. What should I do?
A3: If you observe precipitation, it is recommended to discard the prepared media and start over. Refer to the troubleshooting guide above to identify the potential cause. Key steps to prevent this include ensuring your DMSO is anhydrous, adding the stock solution to the media slowly with gentle mixing, and verifying that your final concentration does not exceed its solubility limit in your media.
Q4: Can I store this compound diluted in cell culture media?
A4: It is not recommended to store this compound in cell culture media for extended periods. For best results and to avoid potential precipitation or degradation, prepare fresh working dilutions from your stock solution for each experiment. Tetracyclines can be unstable in aqueous solutions, with their stability being affected by factors such as pH and light exposure.[2]
Q5: Does the type of cell culture media affect the solubility of this compound?
A5: Yes, the composition of the cell culture media can significantly impact the solubility of this compound. The pH of the media and the presence of components like divalent cations (e.g., calcium, magnesium) and serum proteins can all influence its solubility.
Experimental Protocols
Protocol for Determining Maximum Soluble Concentration
This protocol will help you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
Materials:
-
High-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Your specific cell culture medium.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Pipettes.
Method:
-
Prepare a series of dilutions of the this compound stock solution in your cell culture medium.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your cell culture medium (e.g., 1 mL).
-
Add increasing volumes of the this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Ensure the final concentration of DMSO in each dilution is consistent and at a level that is non-toxic to your cells (typically ≤ 0.5%).
-
Gently mix each dilution.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period equivalent to your planned experiment.
-
Visually inspect each dilution for any signs of precipitation (cloudiness or visible particles). The highest concentration that remains clear is your maximum working concentration.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors that influence the solubility of this compound.
References
Technical Support Center: Sancycline Hydrochloride Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sancycline hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the light sensitivity of this compound.
Disclaimer: Specific photostability data for this compound is limited. The information provided is based on the known photochemistry of structurally related tetracycline (B611298) antibiotics and should be used as a guideline. It is recommended to perform specific stability studies for your experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color after being on the lab bench. What happened?
A1: Color change, often to a yellowish or brownish hue, is a common indicator of degradation in tetracycline solutions when exposed to light. This compound, like other tetracyclines, is susceptible to photodegradation. This process can be accelerated by exposure to ambient laboratory light or direct sunlight. To prevent this, always protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[1][2]
Q2: What are the best practices for storing this compound solutions to prevent degradation?
A2: To ensure the stability of your this compound solutions, adhere to the following storage conditions:
-
Protect from Light: Store solutions in light-resistant containers (e.g., amber glass vials) or in a dark environment.[2]
-
Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months to years), store frozen at -20°C or -80°C.[1][3][4]
-
Aliquotting: Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can also contribute to degradation.[3]
Q3: What factors can influence the rate of photodegradation of my this compound solution?
A3: Several factors can affect the stability of your solution:
-
Light Intensity and Wavelength: Higher intensity light and shorter wavelengths (e.g., UV light) will accelerate degradation more than ambient, longer-wavelength light.[5][6]
-
pH of the Solution: The pH of the aqueous solution can significantly impact the degradation kinetics of tetracyclines.[7]
-
Presence of Other Substances: Components in your experimental medium, such as metal ions or reactive oxygen species, can potentially catalyze or inhibit photodegradation.[8][9]
-
Initial Concentration: The initial concentration of the this compound solution can also influence the degradation rate.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., loss of efficacy) | Degradation of this compound due to light exposure. | 1. Prepare fresh solutions and protect them from light at all times. 2. Re-run the experiment using the freshly prepared, light-protected solution. 3. Compare the results to confirm if degradation was the issue. |
| Visible particulates or cloudiness in the solution | Precipitation of degradation products or the parent compound due to pH shifts or solvent evaporation. | 1. Check the pH of your solution. 2. Ensure the solvent has not evaporated, which would increase the concentration. 3. If particulates are observed, the solution should be discarded and a fresh one prepared. |
| Discoloration of the solution | Photodegradation. | 1. Discard the discolored solution. 2. Prepare a new solution using appropriate light-protection measures (amber vials, foil wrapping). 3. Store the new solution in the dark and at the recommended temperature. |
Quantitative Data on Tetracycline Photodegradation
Table 1: Influence of Initial Concentration on Tetracycline (TC) Degradation [7]
| Initial TC Concentration (mg/L) | Degradation Rate (%) |
| 5 | 79.3 |
| 10 | 75.5 |
| 20 | 69.0 |
| 30 | 51.2 |
| 50 | 34.9 |
| 100 | 19.7 |
Table 2: Influence of pH on Tetracycline (TC) Degradation [7]
| pH | Degradation Rate Constant (x 10⁻³ min⁻¹) | Half-life (t₁/₂) (min) |
| 2 | 1.5 | 67.9 |
| 4 | 1.9 | 53.2 |
Experimental Protocols
Protocol: Assessing the Photostability of a this compound Solution
This protocol provides a general method to determine the light sensitivity of your this compound solution under your specific experimental conditions.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., sterile water, DMSO, ethanol)[4][10][11]
-
Transparent and amber glass vials
-
A calibrated light source (e.g., UV lamp or a well-characterized visible light source)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for tetracycline analysis
-
pH meter
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound at a known concentration in your desired solvent.
-
Sample Preparation: Aliquot the stock solution into two sets of vials: one set of transparent vials and one set of amber vials (or transparent vials wrapped in aluminum foil) to serve as the dark control.
-
Light Exposure: Place the transparent vials under the light source for a defined period. The duration of exposure will depend on the light intensity and the expected sensitivity of the compound. It is advisable to take samples at multiple time points (e.g., 0, 1, 2, 4, 8, and 24 hours). Keep the dark control vials at the same temperature but protected from light.
-
Sample Analysis: At each time point, withdraw an aliquot from each vial and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point for both the light-exposed and dark control samples. Plot the concentration or percentage remaining against time to determine the degradation kinetics.
Visualizations
Caption: Proposed photodegradation pathway for this compound.
Caption: General experimental workflow for photostability testing.
Caption: Decision-making flowchart for troubleshooting experiments.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 6625-20-3 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of tetracycline and sulfathiazole individually and in mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Photocatalytic degradation of tetracycline hydrochloride with g-C3N4/Ag/AgBr composites [frontiersin.org]
- 10. caymanchem.com [caymanchem.com]
- 11. Sancycline (hydrochloride) | CAS 6625-20-3 | Cayman Chemical | Biomol.com [biomol.com]
Technical Support Center: Sancycline Hydrochloride
Welcome to the technical support center for Sancycline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and application of this compound, with a specific focus on the impact of pH on its activity and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a semi-synthetic tetracycline (B611298) antibiotic.[1][2][3] Its mechanism of action involves inhibiting protein synthesis in bacteria. It achieves this by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosome's A site.[1][2][4] This action is bacteriostatic, meaning it stops bacteria from multiplying but does not kill them outright. Sancycline is used in research to study bacterial resistance and ribosomal function.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in organic solvents like DMSO, DMF, and Ethanol.[1][5][6][7] For aqueous solutions, it has limited solubility in a DMSO:PBS (pH 7.2) mixture (1:5) at approximately 0.15 mg/mL.[6][7][8] For short-term storage (days to weeks), solutions can be kept at 0-4°C. For long-term storage (months to years), it is recommended to store the compound in a dry, dark place at -20°C.[5] It is advisable to prepare aqueous solutions fresh and not store them for more than a day.[9]
Q3: How does pH affect the stability of this compound?
A3: While specific data for Sancycline is limited, the stability of tetracycline antibiotics as a class is known to be pH-dependent. In strongly acidic conditions (below pH 2), tetracyclines can undergo dehydration.[10] In weakly acidic environments (pH 3-5), they are susceptible to reversible epimerization, which can reduce biological activity.[10] Some studies on tetracycline hydrochloride degradation have shown the highest rate of degradation at pH 3, with the rate decreasing as the pH becomes more alkaline.[11] Conversely, other degradation methods show optimal degradation in the pH 9-10 range.[12][13] Given these varying results, it is crucial to carefully control the pH of your experimental solutions.
Q4: What are the signs of this compound degradation?
A4: Degradation can manifest as a loss of antibacterial activity in your experiments. Visually, you might observe a color change in the solution or the formation of precipitates. The formation of degradation products like epitetracycline (B1505781) (ETC) and anhydrotetracycline (B590944) (ATC) can occur, which may have reduced activity or increased toxicity.[10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of Antibacterial Activity in Assay | pH-induced Degradation: The pH of your stock solution or culture medium may be promoting the degradation of Sancycline. Tetracyclines are known to be unstable in both highly acidic and alkaline conditions. | Verify the pH of all solutions. Prepare fresh stock solutions in a suitable solvent like DMSO and dilute into your final aqueous medium just before the experiment. Consider using a buffered solution in the optimal pH range for tetracycline stability (typically near neutral, but requires validation). |
| Improper Storage: The compound or its solutions were not stored at the recommended temperature (-20°C for long-term) or were exposed to light. | Always store this compound powder and stock solutions protected from light at -20°C.[5] Avoid repeated freeze-thaw cycles. | |
| Precipitate Forms in Aqueous Solution | Low Solubility: The concentration of this compound exceeds its solubility in your aqueous buffer. Solubility is notably low in PBS at pH 7.2 (~0.15 mg/mL in a 1:5 DMSO:PBS mix).[6][7][8] | First, dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| pH Shift: The pH of the solution is causing the compound to precipitate. | Check the pH of your final solution. Adjust if necessary, keeping in mind the stability profile of tetracyclines. | |
| Inconsistent Experimental Results | Solution Instability: Aqueous solutions of tetracyclines can have limited stability. Using solutions prepared at different times can lead to variability. | Prepare fresh aqueous dilutions of this compound for each experiment from a frozen stock in an organic solvent. Do not store aqueous solutions for more than a day.[9] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound's pH-dependent activity, the following table summarizes the general stability characteristics of tetracycline antibiotics, which are expected to be similar for Sancycline.
| pH Range | Predominant Degradation Pathway | Impact on Activity | Reference |
| < 2 | Dehydration (forms anhydrotetracycline) | Significant loss of activity, potential for increased toxicity | [10] |
| 3 - 5 | Epimerization (forms 4-epitetracycline) | Reversible loss of activity | [10] |
| 6 - 8 | Relatively stable, optimal for biological assays | Highest activity | [14] |
| > 8 | Degradation under certain oxidative conditions | Potential for rapid degradation and loss of activity | [12][13] |
Solubility Data for this compound
| Solvent | Concentration |
| DMF | 20 mg/mL |
| DMSO | 20 mg/mL |
| Ethanol | 5 mg/mL |
| DMSO:PBS (pH 7.2) (1:5) | 0.15 mg/mL |
| (Data sourced from[6][7][8]) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: pH Stability Assessment of this compound
-
Objective: To determine the stability of this compound in aqueous solutions at different pH values.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
A series of sterile buffers (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 8-10)
-
High-Performance Liquid Chromatography (HPLC) system
-
-
Procedure:
-
Dilute the this compound stock solution into each buffer to a final concentration of 50 µg/mL.
-
Immediately after preparation (T=0), take a sample from each buffered solution and analyze it via HPLC to determine the initial peak area of Sancycline.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
At subsequent time points (e.g., 2, 4, 8, 24 hours), collect samples from each pH solution.
-
Analyze each sample by HPLC.
-
Calculate the percentage of remaining Sancycline at each time point for each pH by comparing the peak area to the T=0 sample. This will indicate the rate of degradation at different pH values.
-
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the antibacterial activity of this compound at a controlled pH.
-
Materials:
-
This compound stock solution
-
Bacterial strain (e.g., E. coli)
-
Mueller-Hinton Broth (MHB), pH adjusted to 7.2-7.4[15]
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare a bacterial inoculum standardized to 0.5 McFarland.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of final concentrations.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[15]
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential pH-dependent degradation pathways for Sancycline.
References
- 1. agscientific.com [agscientific.com]
- 2. Sancycline | 808-26-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound CAS#: 6625-20-3 [amp.chemicalbook.com]
- 7. This compound | 6625-20-3 [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Degradation and Pathway of Tetracycline Hydrochloride in Aqueous Solution by Potassium Ferrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. apec.org [apec.org]
Technical Support Center: Sancycline Hydrochloride Removal from Cell Culture Medium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing Sancycline hydrochloride, a tetracycline (B611298) antibiotic, from cell culture medium. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the potential effects of residual antibiotic on cell signaling and viability.
Frequently Asked Questions (FAQs)
Q1: Why would I need to remove this compound from my cell culture medium?
A1: There are several reasons why you might need to remove this compound from your cell culture medium. These include:
-
Experimental requirements: Your experiment may require a completely antibiotic-free environment to avoid any potential off-target effects of the antibiotic.
-
Switching selection agents: You may need to switch to a different selection antibiotic.
-
Studying antibiotic effects: You might be studying the effects of the antibiotic itself and need to establish a "washout" period.
-
Cellular recovery: Your cells may be showing signs of stress or toxicity from long-term antibiotic exposure.
Q2: What are the primary methods for removing this compound from cell culture medium?
A2: The three main methods for removing this compound are:
-
Medium Exchange: This is the simplest and most common method, involving the replacement of the antibiotic-containing medium with fresh, antibiotic-free medium.
-
Activated Charcoal Treatment: This method utilizes the high adsorptive capacity of activated charcoal to bind and remove the antibiotic from the medium.
-
Dialysis: This technique separates small molecules like this compound from larger molecules in the medium, such as proteins and growth factors, using a semi-permeable membrane.
Q3: Will residual this compound affect my cells?
A3: Yes, even at low concentrations, residual tetracycline antibiotics can have an impact on mammalian cells. Studies on doxycycline, a related tetracycline, have shown that it can alter cellular metabolism, reduce proliferation, and affect signaling pathways such as MAPK/ERK and PI3K/Akt.[1][2] Therefore, the required level of removal will depend on the sensitivity of your specific cell line and experimental endpoint.
Q4: How can I quantify the amount of this compound remaining in my cell culture medium after removal?
A4: The concentration of this compound in your cell culture medium can be quantified using High-Performance Liquid Chromatography (HPLC).[3][4][5] A specific protocol would need to be developed and validated for your specific experimental setup, but it generally involves separating the components of the medium and detecting the antibiotic using a UV or fluorescence detector.
Troubleshooting Guides
Issue 1: Cells show reduced viability or proliferation after medium exchange.
| Possible Cause | Troubleshooting Step |
| Mechanical stress from repeated centrifugation and pipetting. | Handle cells gently. Centrifuge at the lowest effective speed (e.g., 100-200 x g) for a shorter duration (3-5 minutes).[6] Avoid vigorous pipetting when resuspending the cell pellet. |
| Loss of essential autocrine or paracrine factors. | Condition the fresh antibiotic-free medium by incubating it with a high-density culture of the same cells for a few hours before using it for the final resuspension. |
| Sensitivity to the absence of the antibiotic. | If the cells have been cultured in the presence of the antibiotic for a long time, they may have adapted. Gradually wean the cells off the antibiotic by reducing its concentration over several passages before complete removal. |
Issue 2: Activated charcoal treatment is cytotoxic to my cells.
| Possible Cause | Troubleshooting Step |
| Direct contact of charcoal particles with cells. | Ensure complete removal of all charcoal particles by centrifugation and filtration before adding the treated medium back to the cells. |
| Co-adsorption of essential media components. | Reduce the concentration of activated charcoal and/or the treatment time. Supplement the treated medium with additional serum or critical nutrients that may have been depleted. |
| Inherent toxicity of the charcoal preparation. | Use a high-purity, sterile, and cell culture-tested grade of activated charcoal. |
Issue 3: Dialysis is leading to a significant loss of medium volume or cell viability.
| Possible Cause | Troubleshooting Step | | Osmotic imbalances. | Ensure the dialysis buffer is isotonic with the cell culture medium. A common choice is a balanced salt solution like PBS or the base medium without supplements. | | Loss of essential small molecules. | If your medium contains critical small molecule supplements (e.g., specific amino acids, vitamins), consider adding them back to the dialyzed medium. | | Extended processing time at suboptimal temperatures. | Perform the dialysis at 4°C to maintain the stability of medium components. Minimize the dialysis time by using a membrane with the appropriate MWCO and a large buffer volume with stirring. |
Experimental Protocols
Protocol 1: this compound Removal by Medium Exchange
This protocol describes a qualitative method to reduce the concentration of this compound through serial dilution.
Methodology:
-
Cell Pellet Collection: For adherent cells, wash the monolayer once with sterile Phosphate Buffered Saline (PBS), then detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the dissociation reagent with medium containing serum and transfer the cell suspension to a sterile centrifuge tube. For suspension cells, directly transfer the cell suspension to a sterile centrifuge tube.
-
First Wash: Centrifuge the cell suspension at 100-200 x g for 5 minutes. Carefully aspirate and discard the supernatant containing the antibiotic.
-
Resuspension: Gently resuspend the cell pellet in 10 mL of sterile PBS.
-
Second Wash: Centrifuge the cells again at 100-200 x g for 5 minutes. Aspirate and discard the PBS.
-
Repeat (Optional): For experiments highly sensitive to residual antibiotic, repeat steps 3 and 4 one or two more times.
-
Final Resuspension: Resuspend the final cell pellet in fresh, pre-warmed, antibiotic-free complete culture medium.
-
Cell Counting and Seeding: Perform a cell count and assess viability (e.g., using Trypan Blue exclusion) before seeding the cells for your experiment.
Workflow for Medium Exchange:
Caption: Workflow for removing this compound by medium exchange.
Protocol 2: this compound Removal by Activated Charcoal Treatment
This protocol provides a framework for using activated charcoal to adsorb this compound from cell culture medium. Note: This method should be optimized for your specific medium and cell type to minimize cytotoxicity and depletion of essential nutrients.
Methodology:
-
Prepare Activated Charcoal Slurry: Prepare a 10% (w/v) slurry of sterile, activated charcoal in sterile PBS. Vortex thoroughly to ensure a uniform suspension.
-
Determine Optimal Charcoal Concentration (Pilot Experiment):
-
Set up several tubes containing your complete cell culture medium.
-
Add different final concentrations of activated charcoal (e.g., 0.1%, 0.5%, 1%, 2% w/v).
-
Incubate at 37°C for a set time (e.g., 30-60 minutes) with gentle agitation.
-
Centrifuge at high speed (e.g., 2000 x g) for 10-15 minutes to pellet the charcoal.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining fine particles.
-
Assess the viability of your cells in the treated medium over 24-72 hours to determine the highest non-toxic concentration.
-
-
Medium Treatment: Add the optimized concentration of activated charcoal slurry to the this compound-containing medium.
-
Incubation: Incubate at 37°C for the optimized time with gentle agitation.
-
Charcoal Removal: Centrifuge the treated medium at 2000 x g for 15 minutes.
-
Sterile Filtration: Carefully collect the supernatant and pass it through a 0.22 µm sterile filter.
-
Cell Culture: Use this treated, antibiotic-free medium for your cell culture.
Logical Workflow for Activated Charcoal Optimization:
Caption: Workflow for optimizing activated charcoal treatment.
Protocol 3: this compound Removal by Dialysis
This protocol outlines the use of dialysis to remove this compound (Molecular Weight: 450.87 g/mol ) from cell culture medium containing serum.
Methodology:
-
Select Dialysis Tubing/Cassette: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) significantly lower than the key proteins in your serum (e.g., albumin ~66.5 kDa) but large enough to allow passage of Sancycline. A MWCO of 3.5-7 kDa is a suitable starting point.
-
Prepare Dialysis Membrane: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with sterile water to remove any preservatives.
-
Prepare Dialysis Buffer: Use a sterile, isotonic buffer such as PBS or the basal medium (without serum or other supplements). For a 500 mL volume of medium, prepare at least 5 L of dialysis buffer.
-
Load the Sample: Carefully load the cell culture medium into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis:
-
Place the sealed dialysis unit in a sterile container with a large volume of dialysis buffer (e.g., 2 L for a 500 mL sample).
-
Place the container on a magnetic stir plate and stir gently at 4°C.
-
Change the dialysis buffer after 2-4 hours.
-
Perform at least two more buffer changes over a 24-hour period.
-
-
Recover Medium: Aseptically recover the dialyzed medium from the tubing/cassette.
-
Sterile Filtration and Supplementation: Filter the medium through a 0.22 µm sterile filter. If necessary, add back any critical small molecule supplements that may have been lost during dialysis.
-
Cell Culture: Warm the medium and use for your cell culture.
Dialysis Experimental Workflow:
Caption: Workflow for this compound removal by dialysis.
Data Presentation
Table 1: Adsorption Capacities of Activated Carbon for Tetracycline Antibiotics
Note: This data is derived from studies on antibiotic removal from aqueous solutions (wastewater) and may not directly translate to the complex environment of cell culture medium. It is provided for comparative purposes.
| Activated Carbon Source | Activation Method | Tetracycline Adsorption Capacity (mg/g) | Reference |
| Bamboo | KOH | 292.6 | [7] |
| Tea Residue | KOH | 45.662 | [8] |
| Municipal Sewage Sludge | - | 96.72% removal (at 4 g/L) | [9] |
| Molecularly Imprinted Polymer | Bulk Polymerization | 416.5 - 666.5 | [10] |
| Commercial Activated Carbon | - | ~302 | [9] |
Table 2: IC50 Values of Doxycycline in Various Human Cancer Cell Lines
Note: Sancycline is a tetracycline antibiotic similar to doxycycline. These values indicate the potential for this class of antibiotics to affect cell viability.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Reference |
| NCI-H446 | Lung Cancer | 1.70 | [11] |
| A549 | Lung Cancer | 1.06 | [11] |
| MCF7 | Breast Cancer | ~0.15 (Bortezomib) | [12] |
| HCC38 | Breast Cancer | ~0.04 (Bortezomib) | [12] |
Mandatory Visualization
Potential Signaling Pathways Affected by Tetracycline Antibiotics
Tetracycline antibiotics like Sancycline are known to primarily inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. However, studies on related tetracyclines in mammalian cells suggest potential off-target effects on key signaling pathways that regulate cell proliferation, survival, and inflammation.
Caption: Potential effects of Sancycline on MAPK/ERK and PI3K/Akt/NF-κB pathways.
References
- 1. Doxycycline enhances the Ras-MAPK signaling and proliferation of mouse thymic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracyclines activate mitoribosome quality control and reduce ER stress to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] HPLC-Fluorescence Detection Method for Quantitative Determination of Tetracycline Antibiotic Residues in Honey | Semantic Scholar [semanticscholar.org]
- 6. microbenotes.com [microbenotes.com]
- 7. interchim.fr [interchim.fr]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. mdpi.com [mdpi.com]
- 10. deswater.com [deswater.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sancycline Hydrochloride Toxicity
Disclaimer: Direct comprehensive data on the cytotoxicity of sancycline (B610677) hydrochloride across a wide range of cell lines is limited in publicly available literature. This resource leverages data from closely related tetracycline (B611298) antibiotics, such as doxycycline (B596269) and minocycline (B592863), as a predictive guide. Researchers should consider this information as a starting point and perform cell line-specific dose-response studies for sancycline hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of this compound for my cell line?
A1: The cytotoxic concentration of this compound, like other tetracyclines, is highly cell-line dependent. Based on data from related compounds like doxycycline and minocycline, IC50 values (the concentration that inhibits 50% of cell growth) can range from low micromolar (µM) to over 100 µM, depending on the cancer type and the specific cell line's characteristics. For instance, some lung cancer cell lines have shown sensitivity to doxycycline with IC50 values around 1-2 µM, while certain melanoma cell lines required concentrations upwards of 200 µM for a similar effect.[1][2] It is crucial to perform a dose-response experiment to determine the precise IC50 value for your specific cell line.
Q2: How does this compound induce cell death?
A2: While the exact mechanisms for this compound are not extensively detailed, studies on other tetracyclines like doxycycline indicate that they can induce apoptosis (programmed cell death). This process often involves the activation of caspases, which are key enzymes in the apoptotic pathway.[3][4] Doxycycline has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] It can also inhibit the NF-κB signaling pathway, which is involved in cell survival.[3][4]
Q3: Should I be concerned about the effects of this compound on non-cancerous cell lines?
A3: Yes, it is important to consider the potential toxicity of any compound on non-cancerous, or "normal," cell lines to understand its therapeutic window. Some studies on tetracyclines have shown cytotoxic effects on non-cancerous cells, although often at higher concentrations than those effective against cancer cells.[5] For example, while minocycline showed dose-dependent inhibition of proliferation in breast epithelium cells, it had no significant effect on the viability of glial cells up to 50 µg/mL in a 24-hour period.[5] Always include a relevant normal cell line in your experiments as a control.
Q4: My results show high variability between replicate wells in my cytotoxicity assay. What could be the cause?
A4: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or edge effects in the microplate. Ensure your cells are in a single-cell suspension before seeding and that you are using calibrated pipettes. To mitigate edge effects, consider not using the outer wells of the plate for experimental samples or filling them with sterile media or PBS.
Q5: The color in my MTT assay is not developing as expected, or the background is too high. What should I do?
A5: Issues with MTT assays can arise from several sources. Low color development might be due to insufficient cell numbers, a suboptimal incubation time with the MTT reagent, or the use of a cell line with low metabolic activity. High background can be caused by contamination, precipitation of the MTT formazan (B1609692), or interference from the compound itself if it is colored. Refer to the detailed MTT assay protocol and troubleshooting guide below for specific solutions.
Troubleshooting Guides
Guide 1: MTT Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each row. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Edge effects | Avoid using the outermost wells of the 96-well plate for samples. Fill them with sterile PBS or media. | |
| Low signal or poor color development | Insufficient number of viable cells | Optimize cell seeding density. Ensure cells are in the logarithmic growth phase. |
| Suboptimal MTT incubation time | The typical incubation is 1-4 hours. Optimize this for your specific cell line.[6] | |
| Incomplete formazan solubilization | Ensure complete dissolution of the formazan crystals by thorough mixing. Consider using a different solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl). | |
| High background absorbance | Contamination (bacterial or yeast) | Visually inspect plates for contamination. Practice sterile techniques. |
| Phenol (B47542) red in the medium | Use phenol red-free medium during the MTT incubation step. | |
| Compound interference | Run a control with the compound in medium without cells to measure its intrinsic absorbance. |
Guide 2: Apoptosis Assay (Annexin V/PI) Troubleshooting
| Issue | Possible Cause | Recommendation |
| High percentage of necrotic cells (PI positive) even in control | Harsh cell handling | Handle cells gently during harvesting and staining to avoid membrane damage. |
| Over-trypsinization of adherent cells | Use the minimum necessary concentration and incubation time for trypsin. Consider using a cell scraper. | |
| Weak or no Annexin V staining in treated cells | Apoptosis has not yet occurred or is occurring at a later time point | Perform a time-course experiment to identify the optimal time for apoptosis detection. |
| Incorrect buffer composition | Ensure the binding buffer contains calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.[7] | |
| High background staining | Insufficient washing | Wash cells adequately to remove unbound antibodies or dyes. |
| Cell clumps | Ensure a single-cell suspension to prevent trapping of staining reagents. |
Quantitative Data
Note: The following IC50 values are for doxycycline and minocycline and should be used as an approximate reference for this compound. Experimental conditions such as incubation time can significantly influence these values.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Incubation Time (hours) |
| NCI-H446 | Lung Cancer | Doxycycline | 1.70 | 48 |
| A549 | Lung Cancer | Doxycycline | 1.06 | 48 |
| MCF-7 | Breast Cancer | Doxycycline | 11.39 | 72 |
| MDA-MB-468 | Breast Cancer | Doxycycline | 7.13 | 72 |
| A375 | Amelanotic Melanoma | Doxycycline | 110.4 | 72 |
| C32 | Amelanotic Melanoma | Doxycycline | 238.9 | 72 |
| COLO829 | Melanotic Melanoma | Doxycycline | 16.3 | 72 |
| A375 | Amelanotic Melanoma | Minocycline | 234.0 | 72 |
| C32 | Amelanotic Melanoma | Minocycline | 273.1 | 72 |
| COLO829 | Melanotic Melanoma | Minocycline | 13.9 | 72 |
Data compiled from multiple sources.[1][2][8][9][10]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[11][12]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and dilute to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁵ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][13]
-
Cell Preparation:
-
Seed and treat cells with this compound as described in the MTT assay protocol.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be positive for Annexin V and negative for PI.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Signaling Pathways and Workflows
Caption: Tetracycline-induced apoptosis signaling pathways.
Caption: General workflow for a cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Doxycycline is an NF-κB inhibitor that induces apoptotic cell death in malignant T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Doxycycline reverses epithelial-to-mesenchymal transition and suppresses the proliferation and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. immunostep.com [immunostep.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
Improving Sancycline hydrochloride solubility for experiments
Welcome to the technical support center for Sancycline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a semi-synthetic tetracycline (B611298) antibiotic.[1][2] Like other tetracyclines, it functions by inhibiting protein synthesis in bacteria.[3] It specifically binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome's A site.[4][5][6] This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect that inhibits bacterial growth.[7]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in polar aprotic solvents and alcohols.[8] Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are highly effective for creating concentrated stock solutions.[5][6][9] Ethanol is also a viable solvent, though the solubility is generally lower than in DMSO or DMF.[5][6][8] For aqueous solutions, solubility is limited and highly dependent on pH.[10][11]
Q3: How should I prepare a stock solution of this compound?
For optimal results, prepare a high-concentration stock solution in anhydrous DMSO.[10] It is recommended to use newly opened DMSO, as it is hygroscopic and absorbed moisture can negatively impact the solubility of the compound.[4] Gentle warming to 37°C and brief sonication can aid in complete dissolution.[4][10]
Q4: What is the best way to store this compound solutions?
Stock solutions prepared in DMSO should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4][10] These aliquots should be stored at -20°C or -80°C and protected from light, as tetracyclines can be light-sensitive.[9][10] Aqueous solutions of this compound are not very stable and should be prepared fresh for each experiment.[10]
Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is lower. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this.
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents. Please note that these values can be affected by temperature, pH, and the specific batch of the compound.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Conditions | Source(s) |
| DMSO | 20 | 44.36 | Room Temperature | [2][8][9][12] |
| DMF | 20 | 44.36 | Room Temperature | [2][8][9][12] |
| Ethanol | 5 | 11.09 | Room Temperature | [2][8][9][12] |
| DMSO:PBS (pH 7.2) (1:5) | 0.15 | 0.33 | Not Specified | [2][8][12] |
Molecular Weight of this compound: 450.87 g/mol [2][3]
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing poor this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 450.87 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution, you will need 4.51 mg.
-
Add the powder to a sterile tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If dissolution is slow, you can sonicate the tube for a few minutes or warm it briefly in a 37°C water bath.[4][10]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term use.[9][10]
Caption: Experimental workflow for preparing a this compound stock solution.
Mandatory Visualization: Signaling Pathway
This compound Mechanism of Action
This compound inhibits bacterial protein synthesis, a critical pathway for bacterial survival and replication. The diagram below illustrates this mechanism.
Caption: this compound inhibits protein synthesis by blocking tRNA entry.
References
- 1. Sancycline | 808-26-4 [chemicalbook.com]
- 2. This compound | 6625-20-3 [chemicalbook.com]
- 3. biosynth.com [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. agscientific.com [agscientific.com]
- 6. toku-e.com [toku-e.com]
- 7. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 8. This compound (6625-20-3) for sale [vulcanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 12. This compound CAS#: 6625-20-3 [amp.chemicalbook.com]
Validation & Comparative
Sancycline Hydrochloride vs. Tetracycline: A Comparative Analysis of Activity Against Resistant Bacterial Strains
For Immediate Release
[City, State] – December 7, 2025 – In an era where antimicrobial resistance poses a significant threat to global health, a comprehensive evaluation of tetracycline-class antibiotics against resistant bacterial strains is crucial. This guide provides a detailed comparison of the in vitro activity of sancycline (B610677) hydrochloride and its parent compound, tetracycline (B611298), against clinically relevant resistant bacteria. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.
Executive Summary
Sancycline, a semisynthetic tetracycline derivative, demonstrates notable activity against a range of tetracycline-resistant bacteria, including strains of Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. Available data indicates that sancycline can be significantly more potent than tetracycline against certain resistant isolates. This guide summarizes the available quantitative data, details the experimental methodologies for determining antibacterial activity, and illustrates the key mechanisms of tetracycline resistance.
Comparative Antibacterial Activity
The in vitro efficacy of sancycline hydrochloride and tetracycline against various bacterial strains, particularly those with defined tetracycline resistance mechanisms, is summarized below. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Antibiotic | Bacterial Species | Resistance Mechanism/Strain Type | MIC Range (µg/mL) |
| This compound | Staphylococcus aureus | Tetracycline-Resistant | 0.06 - 1[1] |
| Escherichia coli | Tetracycline-Resistant | 0.06 - 1[1] | |
| Enterococcus faecalis | Tetracycline-Resistant | 0.06 - 1[1] | |
| Anaerobic Bacteria (339 strains) | Not Specified | MIC₉₀ = 1[1] | |
| Tetracycline | Staphylococcus aureus | Tetracycline-Resistant (general) | MIC ≥ 16[2] |
| Staphylococcus aureus | tet(K) positive | 8 - >64 | |
| Staphylococcus aureus | tet(M) positive | 16 - >64 | |
| Escherichia coli | Tetracycline-Resistant | MIC ≥ 16 | |
| Escherichia coli | tet(A) positive | 32 - 128 | |
| Escherichia coli | tet(B) positive | 64 - 256 | |
| Enterococcus faecalis | Tetracycline-Resistant | 16 - >256[3][4] | |
| Enterococcus faecalis | tet(M) positive | 64 - 256 | |
| Enterococcus faecalis | tet(L) positive | 16 - 128 | |
| Anaerobic Bacteria (339 strains) | Not Specified | MIC₉₀ = 32[1] |
Note: MIC values for tetracycline against specific resistant strains are compiled from multiple sources and represent typical ranges. Direct comparative studies testing sancycline and tetracycline against the same panel of resistant strains are limited.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized procedure crucial for assessing the in vitro activity of antimicrobial agents. The following protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) documents M07 and M100.[3][5][6]
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution:
-
A stock solution of the antibiotic (this compound or tetracycline) is prepared at a high concentration in a suitable solvent.
-
The stock solution is then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations for testing.
-
-
Inoculum Preparation:
-
The bacterial strain to be tested is grown on an appropriate agar (B569324) medium overnight.
-
Several colonies are used to inoculate a saline or broth solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
A 96-well microtiter plate is used.
-
Each well in a row receives a specific concentration of the antibiotic in broth, typically in a two-fold serial dilution.
-
Control wells are included: a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
-
Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (except the sterility control).
-
The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, the plate is examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Mechanisms of Tetracycline Resistance
Bacteria have evolved several mechanisms to resist the effects of tetracycline antibiotics. Understanding these pathways is essential for the development of new drugs that can overcome resistance. The two primary mechanisms are efflux pumps and ribosomal protection.
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target. The most common tetracycline-specific efflux pumps are encoded by tet genes, such as tet(A), tet(B), tet(K), and tet(L).
-
Ribosomal Protection: This mechanism involves proteins that bind to the ribosome, the site of protein synthesis. These protective proteins, encoded by genes like tet(M) and tet(O), cause conformational changes in the ribosome that prevent tetracycline from binding effectively, even while allowing protein synthesis to proceed.
Conclusion
The available data suggests that this compound possesses superior in vitro activity compared to tetracycline against a variety of tetracycline-resistant bacterial strains. Its lower MIC values, particularly against strains harboring common tetracycline resistance mechanisms, indicate its potential as a valuable scaffold for the development of next-generation tetracycline antibiotics. Further head-to-head comparative studies are warranted to fully elucidate the spectrum and potency of sancycline against a broader panel of clinically relevant, multidrug-resistant pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. acm.or.kr [acm.or.kr]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. treata.academy [treata.academy]
Sancycline Hydrochloride: A Comparative Analysis of its Efficacy Against Anaerobic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Sancycline hydrochloride and its derivatives against clinically relevant anaerobic bacteria. Its performance is evaluated against other commonly prescribed antibiotics, supported by in vitro susceptibility data. Detailed experimental protocols and visual representations of mechanisms of action are included to facilitate a deeper understanding for research and drug development purposes.
In Vitro Efficacy of Sancycline Derivative and Comparator Antibiotics Against Anaerobic Bacteria
The in vitro activity of a glycylcycline derivative of Sancycline, N,N-dimethylglycylamido-6-demethyl-6-deoxytetracycline (DMG-DMDOT), demonstrates potent efficacy against a broad spectrum of anaerobic bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for DMG-DMDOT and key comparator antibiotics against 339 strains of anaerobic bacteria, as determined by the agar (B569324) dilution method.
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |
| DMG-DMDOT (Sancycline Derivative) | N/A | 1 [1] |
| Minocycline (B592863) | N/A | 8[1] |
| Tetracycline (B611298) | N/A | 32[1] |
| Clindamycin (B1669177) | N/A | 4[1] |
| Metronidazole | N/A | 1[1] |
MIC50: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Comparative Efficacy with Other Tetracyclines and Anti-Anaerobic Agents
Studies on related tetracyclines, such as minocycline and doxycycline (B596269), provide further context for the potential efficacy of Sancycline. A study comparing the susceptibility of 622 clinical isolates of anaerobic bacteria showed that minocycline was significantly more active than doxycycline and tetracycline.[2] Seventy percent of the strains were inhibited by achievable blood concentrations of minocycline (2.5 µg/ml), whereas only 58% and 55% were inhibited by achievable concentrations of doxycycline (2.5 µg/ml) and tetracycline (6.25 µg/ml) respectively.[2]
When compared to other classes of anti-anaerobic agents, the data for the Sancycline derivative DMG-DMDOT shows it to be as potent as metronidazole, a frontline treatment for anaerobic infections, and significantly more potent than clindamycin and older tetracyclines.[1]
Experimental Protocols
The in vitro susceptibility data presented in this guide were primarily generated using the agar dilution method, a reference standard for anaerobic bacteria.
Agar Dilution Method (Wadsworth)
The Wadsworth agar dilution method, approved by the Clinical and Laboratory Standards Institute (CLSI), is a reference standard for determining the Minimum Inhibitory Concentrations (MICs) of antimicrobial agents against anaerobic bacteria.
Principle: This method involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. The surface of the agar is then inoculated with a standardized suspension of the test organism. Following anaerobic incubation, the MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth of the organism.
Workflow:
Mechanism of Action
This compound (A Tetracycline Antibiotic)
Sancycline, like other tetracycline antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the bacterial 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.
Comparator Antibiotics: Mechanisms of Action
A brief overview of the mechanisms of action for the comparator antibiotics is provided below.
-
Metronidazole: This is a prodrug that is activated in anaerobic bacteria by reduction of its nitro group. The resulting reactive nitro radical anion disrupts bacterial DNA's helical structure, leading to strand breakage and cell death.
-
Clindamycin: This lincosamide antibiotic inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. It interferes with the translocation step, thereby preventing the elongation of the peptide chain.
-
Piperacillin-Tazobactam: Piperacillin (B28561) is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall. Tazobactam is a beta-lactamase inhibitor that protects piperacillin from degradation by bacterial beta-lactamase enzymes, thus extending its spectrum of activity.
References
- 1. In vitro activities of two new glycylcyclines, N,N-dimethylglycylamido derivatives of minocycline and 6-demethyl-6-deoxytetracycline, against 339 strains of anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Susceptibility of Anaerobic Bacteria to Minocycline, Doxycycline, and Tetracycline - PMC [pmc.ncbi.nlm.nih.gov]
Sancycline Hydrochloride: A Comparative Analysis Against Tetracycline-Resistant Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of sancycline (B610677) hydrochloride against tetracycline-resistant Escherichia coli (E. coli), contextualized with the performance of other common tetracycline (B611298) antibiotics. The emergence of antibiotic resistance necessitates a thorough evaluation of older and novel compounds to identify potential therapeutic options. Sancycline, a semisynthetic tetracycline derivative, has demonstrated notable potency against various bacterial strains, including those resistant to first-generation tetracyclines.
Mechanism of Action and Resistance
Sancycline, like other tetracycline antibiotics, exerts its bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria.[1] This action inhibits the binding of aminoacyl-tRNA to the ribosomal A site, thereby halting protein synthesis.[1] The primary mechanisms of tetracycline resistance in E. coli involve the expression of efflux pumps and ribosomal protection proteins. Efflux pumps, such as TetA and TetB, actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target.[2][3][4][5] Ribosomal protection proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume.
Comparative In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of sancycline hydrochloride and other tetracyclines against tetracycline-resistant E. coli. It is important to note that the presented data for sancycline is sourced from a study that did not directly compare it with the other tetracyclines in the same panel of isolates. Therefore, the comparative efficacy should be interpreted with caution.
| Antibiotic | MIC Range (µg/mL) against Tetracycline-Resistant E. coli | Resistance Mechanism |
| Sancycline | 0.06 - 1 | Not specified |
| Tetracycline | ≥ 8 | Efflux (tetA, tetB) |
| Doxycycline | 8 - >64 | Efflux (tetA, tetB) |
| Minocycline (B592863) | 4 - 32 | Efflux (tetA, tetB) |
Note: Data for tetracycline, doxycycline, and minocycline is compiled from studies focusing on strains with defined efflux pump mechanisms (tetA, tetB). The specific resistance mechanisms for the strains tested with sancycline were not detailed in the available source.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a generalized protocol for determining the MIC of antibiotics against E. coli, based on established methods.
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the tetracycline-resistant E. coli strain grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Antibiotics: Stock solutions of this compound, tetracycline, doxycycline, and minocycline of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-Well Microtiter Plates: Sterile, U-bottomed plates.
2. Inoculum Preparation:
- A few colonies from the overnight culture are suspended in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- A two-fold serial dilution of each antibiotic is prepared in CAMHB directly in the 96-well plates. The final volume in each well is typically 50 µL or 100 µL.
4. Inoculation and Incubation:
- An equal volume of the prepared bacterial inoculum is added to each well containing the antibiotic dilutions.
- Positive (bacteria with no antibiotic) and negative (broth only) control wells are included on each plate.
- The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader.
Experimental Workflow
Caption: Workflow for MIC determination by broth microdilution.
Signaling Pathways and Logical Relationships
The primary interaction pathway involves the antibiotic inhibiting bacterial protein synthesis, while resistance mechanisms counteract this effect.
References
- 1. Tetracyclines | Andrew G Myers Research Group [myers.faculty.chemistry.harvard.edu]
- 2. Pharmacodynamic modelling of in vitro activity of tetracycline against a representative, naturally occurring population of porcine Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Cross-Resistance Between Sancycline Hydrochloride and Other Tetracyclines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sancycline hydrochloride and other tetracycline (B611298) antibiotics, with a focus on cross-resistance patterns observed in various bacterial strains. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Introduction to Tetracycline Resistance
Tetracyclines are a class of broad-spectrum antibiotics that inhibit protein synthesis in bacteria by binding to the 30S ribosomal subunit.[1] However, the emergence and spread of bacterial resistance have limited their clinical efficacy. The primary mechanisms of tetracycline resistance include:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline molecules out of the bacterial cell, preventing them from reaching their ribosomal target. The most common tetracycline-specific efflux pumps are encoded by the tet genes, such as tet(A), tet(B), tet(K), and tet(L).
-
Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. The genes encoding these proteins, such as tet(M) and tet(O), are widely disseminated among bacteria.
-
Enzymatic Inactivation: This is a less common mechanism where an enzyme modifies the tetracycline molecule, rendering it inactive. The tet(X) gene encodes for an enzyme that degrades tetracyclines.
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics within the same class. Understanding the cross-resistance profiles of different tetracyclines is crucial for developing new drugs that can overcome existing resistance mechanisms.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various tetracyclines against bacterial strains with well-characterized resistance mechanisms. It is important to note that direct comparative studies including this compound against a comprehensive panel of resistant strains are limited in the publicly available scientific literature. The data presented below is derived from studies comparing other tetracyclines. Information on Sancycline's activity is included where available, though not from direct head-to-head comparative studies against the same panels of resistant strains.
Table 1: Comparative MICs (µg/mL) of Tetracyclines against Recombinant Escherichia coli Expressing Specific Resistance Genes
| Antibiotic | No Resistance (Control) | Ribosomal Protection (tet(M)) | Efflux Pump (tet(K)) | Efflux Pump (tet(A)) | Efflux Pump (tet(B)) | Enzymatic Inactivation (tet(X)) |
| Tetracycline | 2 | 128 | 128 | >128 | >128 | 128 |
| Doxycycline | 2 | 64 | 4 | 32 | 32 | 16 |
| Minocycline | 0.5 | 64 | 1 | 8 | 16 | 4 |
| Tigecycline (B611373) | 0.063 | 0.13 | 0.063 | 1 | 0.063 | 2 |
| Sancycline | No direct comparative data available | No direct comparative data available | No direct comparative data available | No direct comparative data available | No direct comparative data available | No direct comparative data available |
Data for Tetracycline, Doxycycline, Minocycline, and Tigecycline are from Grossman et al. (2012). The study utilized E. coli DH10B strains engineered to overexpress the respective resistance genes.
Table 2: Comparative MIC Distributions (µg/mL) of Tetracyclines against Gram-Positive Clinical Isolates with Characterized Resistance Mechanisms
| Organism (Resistance Gene) | Antibiotic | MIC50 | MIC90 |
| S. aureus (Wild-Type) | Omadacycline | 0.12 | 0.25 |
| Tetracycline | ≤0.5 | ≤0.5 | |
| Doxycycline | ≤0.06 | 0.12 | |
| Tigecycline | 0.06 | 0.12 | |
| S. aureus (tet(K)) | Omadacycline | 0.12 | 0.25 |
| Tetracycline | ≥8 | ≥8 | |
| Doxycycline | 0.5 | 0.5 | |
| Tigecycline | 0.06 | 0.25 | |
| Gram-Positive Isolates (tet(L) and/or tet(M)) | Omadacycline | 0.25-1 | 0.25-2 |
| Tetracycline | ≥8 | ≥8 | |
| Doxycycline | ≥8 | ≥8 | |
| Tigecycline | 0.06-0.5 | 0.12-1 | |
| Sancycline | No direct comparative data available | No direct comparative data available | No direct comparative data available |
Data for Omadacycline, Tetracycline, Doxycycline, and Tigecycline are from a study on a collection of clinical isolates with known tetracycline resistance mechanisms. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.[2][3]
Note on Sancycline: While direct comparative data is lacking, some studies have indicated that Sancycline retains activity against certain tetracycline-resistant strains of S. aureus and E. coli. However, without quantitative MIC data from comparative studies, a direct assessment of its efficacy relative to other tetracyclines against specific resistance mechanisms is not possible.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following are generalized protocols for determining MIC values based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Broth Microdilution Method (based on CLSI M07)
-
Preparation of Antimicrobial Solutions: Stock solutions of the tetracycline antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Bacterial strains are grown on appropriate agar (B569324) plates, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is then diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
2. Agar Dilution Method (based on CLSI M07)
-
Preparation of Agar Plates: A series of agar plates (Mueller-Hinton Agar) containing serial twofold dilutions of the antimicrobial agent are prepared.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than a single colony or a faint haze.
Mechanisms of Cross-Resistance
The primary mechanisms of tetracycline resistance, efflux pumps and ribosomal protection, are the key determinants of cross-resistance patterns within the tetracycline class.
Caption: Mechanism of tetracycline action and resistance.
The diagram above illustrates the common pathways of tetracycline action and the two major mechanisms of resistance. Tetracyclines enter the bacterial cell and bind to the 30S ribosomal subunit, inhibiting protein synthesis. In resistant bacteria, efflux pumps can actively remove the antibiotic from the cell. Alternatively, ribosomal protection proteins can bind to the ribosome and release the tetracycline molecule, allowing protein synthesis to proceed. The effectiveness of different tetracyclines against these resistance mechanisms varies, leading to different cross-resistance profiles.
Experimental Workflow for Assessing Cross-Resistance
A typical workflow for investigating cross-resistance between this compound and other tetracyclines is outlined below.
Caption: Workflow for cross-resistance analysis.
This workflow begins with the selection of a panel of bacterial strains with well-characterized tetracycline resistance mechanisms and a panel of tetracycline antibiotics for comparison. Minimum Inhibitory Concentrations (MICs) are then determined using standardized methods such as broth microdilution or agar dilution. The resulting MIC data is analyzed to identify patterns of cross-resistance, which informs the development of comparative guides for the scientific community.
Conclusion
The available data indicates that newer generation tetracyclines, such as tigecycline and omadacycline, can overcome some of the common tetracycline resistance mechanisms, particularly those mediated by efflux pumps and ribosomal protection proteins that confer resistance to older tetracyclines like tetracycline and doxycycline. While historical data suggests Sancycline may have some activity against tetracycline-resistant strains, a comprehensive, direct comparison with modern tetracyclines against a panel of bacteria with genetically defined resistance mechanisms is needed to fully elucidate its cross-resistance profile. Such studies would be invaluable for the ongoing development of effective therapies against multidrug-resistant bacteria.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmilabs.com [jmilabs.com]
- 3. Omadacycline in Vitro Activity Against a Molecularly Characterized Collection of Clinical Isolates with Known Tetracycline Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sancycline Hydrochloride Activity: A Comparative Guide for Researchers
For researchers and drug development professionals engaged in the study of tetracycline-class antibiotics, rigorous validation of a compound's activity is paramount. This guide provides a framework for assessing the in vitro efficacy of Sancycline hydrochloride, comparing its performance with other notable tetracyclines using standardized control strains and methodologies.
Comparative Activity of Tetracyclines Against Control Strains
The validation of this compound's antibacterial activity involves comparing its Minimum Inhibitory Concentration (MIC) against established quality control (QC) strains recommended by the Clinical and Laboratory Standards Institute (CLSI). These strains, including Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Enterococcus faecalis ATCC 29212, provide a standardized benchmark for assessing potency.
While specific CLSI-defined MIC quality control ranges for this compound are not publicly available, its reported activity against tetracycline-susceptible and resistant strains of these species provides valuable comparative data. Sancycline has demonstrated notable potency, with reported MICs ranging from 0.06 to 1 µg/mL against tetracycline-resistant E. coli, S. aureus, and E. faecalis[1][2]. This suggests that Sancycline may be effective against strains that have developed resistance to older tetracyclines.
For a direct comparison, the table below summarizes the expected MIC quality control ranges for common tetracycline (B611298) alternatives as stipulated by CLSI, alongside the reported activity range for Sancycline.
| Antibiotic | Escherichia coli ATCC 25922 MIC (µg/mL) | Staphylococcus aureus ATCC 29213 MIC (µg/mL) | Enterococcus faecalis ATCC 29212 MIC (µg/mL) |
| This compound | Not available (Reported 0.06-1 µg/mL vs. resistant E. coli)[1][2] | Not available (Reported 0.06-1 µg/mL vs. resistant S. aureus)[1][2] | Not available (Reported 0.06-1 µg/mL vs. resistant E. faecalis)[1][2] |
| Tetracycline hydrochloride | 0.5 - 2[3] | 0.12 - 1[3] | 8 - 32[3] |
| Doxycycline | 0.5 - 2[4] | 0.12 - 0.5[4] | 2 - 8[4] |
| Minocycline | 0.25 - ?[5] | 0.12 - 0.5 | 0.25 - 1 |
Mechanism of Action: Inhibition of Protein Synthesis
This compound, like other tetracycline antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis. The molecule binds to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
Experimental Protocols for Activity Validation
To ensure accurate and reproducible results, standardized methodologies should be followed. The CLSI provides detailed guidelines for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
The broth microdilution method is a quantitative approach to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antibiotic Solutions: Prepare a stock solution of this compound and other comparative tetracyclines in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the control strain on an appropriate agar (B569324) medium. Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) growth controls. Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Result Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Disk Diffusion Assay
The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antibiotics.
Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the MIC assay.
-
Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of this compound and other tetracyclines onto the agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.
-
Result Interpretation: Measure the diameter of the zones of inhibition around each disk in millimeters. Compare the zone diameters to the interpretive criteria provided by CLSI to determine if the strain is susceptible, intermediate, or resistant to the tested antibiotic.
By adhering to these standardized protocols and utilizing recommended control strains, researchers can reliably validate the in vitro activity of this compound and effectively compare its performance against other tetracycline-class antibiotics. This rigorous approach is essential for advancing antimicrobial research and development.
References
Comparative Analysis of Sancycline and Minocycline Antibacterial Efficacy: A Guide for Researchers
A comprehensive review of the in-vitro activity of Sancycline and Minocycline against a range of bacterial pathogens reveals significant disparities in the available data. While Minocycline is a well-documented broad-spectrum antibiotic with extensive supporting data, quantitative evidence for the antibacterial efficacy of Sancycline is comparatively limited in publicly accessible scientific literature.
This guide provides a detailed comparison of the antibacterial efficacy of Sancycline and Minocycline, based on available data. It is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance of these two tetracycline (B611298) antibiotics. The guide summarizes key quantitative data, outlines experimental protocols for antibacterial susceptibility testing, and visualizes the mechanism of action and experimental workflows.
Executive Summary
Minocycline demonstrates potent activity against a wide array of Gram-positive and Gram-negative bacteria. In contrast, specific Minimum Inhibitory Concentration (MIC) data for Sancycline against a broad range of pathogens is not widely reported, hindering a direct and comprehensive comparison. Sancycline, also known as 6-demethyl-6-deoxytetracycline, is a semi-synthetic tetracycline.[1][2] Available information suggests it possesses activity against anaerobic bacteria and certain tetracycline-resistant strains, with MIC values ranging from 0.06 to 1 µg/ml for some resistant E. coli, S. aureus, and E. faecalis strains.[2][3] One source indicates an average MIC90 of 1 µg/ml for Sancycline against 339 anaerobic bacterial strains.[3]
Due to the limited availability of specific MIC data for Sancycline across a diverse panel of bacteria, this guide will present the extensive data available for Minocycline and the sparse data for Sancycline, highlighting the current gaps in knowledge that prevent a full comparative assessment.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the available MIC data for Sancycline and the more extensive data for Minocycline against various Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro and is a key indicator of antibacterial potency.[4]
Table 1: Antibacterial Efficacy (MIC in µg/mL) of Sancycline
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Anaerobic Bacteria (339 strains) | Not Specified | 1[3] |
| Tetracycline-resistant E. coli | 0.06 - 1[3] | Not Specified |
| Tetracycline-resistant S. aureus | 0.06 - 1[3] | Not Specified |
| Tetracycline-resistant E. faecalis | 0.06 - 1[3] | Not Specified |
Table 2: Antibacterial Efficacy (MIC in µg/mL) of Minocycline
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible (%) |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus (MRSA) | - | - | 97.2 (CLSI) / 88.3 (EUCAST)[5] |
| Streptococcus pneumoniae | - | - | - |
| Enterococcus faecalis | - | - | - |
| Enterococcus faecium | - | - | - |
| Gram-Negative Bacteria | |||
| Acinetobacter baumannii | 0.25 | 8 | 85.7[6] |
| Stenotrophomonas maltophilia | 0.5 | 2 | 99.5[6] |
| Burkholderia cepacia complex | 2 | 8 | 88.1[6] |
| Klebsiella pneumoniae | - | - | 36.5 (Carbapenem-resistant)[7] |
| Escherichia coli | - | - | - |
| Pseudomonas aeruginosa | - | - | - |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is crucial for assessing the antibacterial efficacy of compounds. The following are detailed methodologies for two standard protocols, broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6]
Broth Microdilution Method
This method involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Antibiotic Solutions: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: The microtiter plates containing the diluted antibiotic and the bacterial inoculum are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. For tetracyclines, which are bacteriostatic, pinpoint growth at the bottom of the well may be disregarded.[4][8]
Agar Dilution Method
In this method, the antibiotic is incorporated into an agar medium at various concentrations.
-
Preparation of Agar Plates: A stock solution of the antibiotic is prepared and added to molten Mueller-Hinton Agar (MHA) at 45-50°C to create a series of plates with different antibiotic concentrations.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method and adjusted to a final concentration of approximately 10⁴ CFU per spot.
-
Inoculation and Incubation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates. The plates are then incubated at 35°C ± 2°C for 16-20 hours.
-
Reading of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria, disregarding the growth of one or two colonies or a faint haze.[1]
Mandatory Visualization
Mechanism of Action of Tetracycline Antibiotics
The following diagram illustrates the mechanism of action of tetracycline antibiotics, including Sancycline and Minocycline.
Caption: Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit.
Experimental Workflow for MIC Determination (Broth Microdilution)
The diagram below outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for determining MIC using the broth microdilution method.
Conclusion
References
- 1. Agar dilution - Wikipedia [en.wikipedia.org]
- 2. wvdl.wisc.edu [wvdl.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. idexx.com [idexx.com]
- 5. idexx.dk [idexx.dk]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Fluorocyclines. 1. 7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline: a potent, broad spectrum antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of Sancycline Hydrochloride and Other Tetracyclines in Murine Models
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the in vivo efficacy of tetracycline-class antibiotics, with a focus on Sancycline hydrochloride, in various mouse models. Due to the limited availability of recent in vivo data for Sancycline, this document leverages comprehensive data from the more extensively studied second-generation tetracyclines, Doxycycline (B596269) and Minocycline (B592863), to provide a robust comparative framework. The information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds.
Executive Summary
Tetracycline (B611298) antibiotics are a broad-spectrum class of drugs known for both their antimicrobial and anti-inflammatory properties[1][2]. While Sancycline is a historically significant member of this class, recent in vivo research has predominantly focused on derivatives like Doxycycline and Minocycline. This guide synthesizes available data to compare their efficacy in preclinical mouse models of bacterial infection and inflammation, providing detailed experimental protocols and insights into their mechanisms of action.
Available data indicates that Sancycline is effective in vivo against S. aureus infections in mice, with ED50 values of 0.46 mg/kg (intravenous) and 0.6 mg/kg (subcutaneous)[3][4]. Comparative studies show Doxycycline and Minocycline also possess potent anti-inflammatory and antimicrobial effects across various models, including sepsis, neuroinflammation, and colitis[5][6][7][8]. Mechanistically, these tetracyclines exert their anti-inflammatory effects partly by inhibiting the NF-κB signaling pathway[9][10].
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Sancycline, Doxycycline, and Minocycline in different mouse models.
Table 1: Efficacy in Bacterial Infection Models
| Compound | Mouse Model | Bacterial Strain | Dosing Regimen | Key Efficacy Endpoint(s) | Source(s) |
| Sancycline | Acute Infection | Staphylococcus aureus | Single dose (IV or SC) | ED50 (IV): 0.46 mg/kgED50 (SC): 0.6 mg/kg | [3][4] |
| Tetracycline | Systemic Infection | Vibrio vulnificus | 3 mg/kg every 12h (IP) | 100% survival at 96 hours (vs. 0% in controls) | [11] |
| Doxycycline | Sepsis | E. coli (TetR CamR) | 1.75 mg/g at 0, 24, 48h (IP) | Increased survival, reduced hypothermia, reduced tissue damage and TNF-α levels | [7] |
| Doxycycline | Systemic Infection | Vibrio vulnificus | Combination therapy with Ceftriaxone (IP) | Achieved a 50% survival rate | [12] |
Table 2: Efficacy in Inflammation Models
| Compound | Mouse Model | Dosing Regimen | Key Efficacy Endpoint(s) | Source(s) |
| Minocycline | Tauopathy (htau mice) | Not specified | Reduced cortical astrocytosis; significantly reduced levels of pro-inflammatory cytokines (MCP-1, IL-6, etc.) | [5][13] |
| Minocycline | DSS-induced Colitis | Preemptive treatment | Reduced histological inflammation; decreased expression of Tlr4, Tnfα, Il1ß; restored epithelial integrity | [8] |
| Minocycline | Rosacea-like Inflammation | Intraperitoneal injection | Suppressed dermal infiltration of inflammatory cells; reduced inflammatory cytokines (TNF-α, IL-6, etc.) | [9] |
| Doxycycline | Carrageenan-induced Peritonitis | 1 and 5 mg/kg (IP) | Efficacious reduction in leukocyte migration | [6] |
| Doxycycline | Formalin Test (Pain/Inflammation) | 1, 5, 10, 25 mg/kg (IP) | ~80% inhibition of licking time in the inflammatory phase | [6] |
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols derived from the cited studies.
Protocol 1: S. aureus Acute Infection Model
-
Objective: To determine the median effective dose (ED50) of Sancycline against an acute bacterial infection.
-
Animal Model: Mice (strain not specified in available abstracts).
-
Infection: Mice are challenged with a lethal dose of Staphylococcus aureus.
-
Drug Administration: Sancycline is administered either intravenously (IV) or subcutaneously (SC) as a single dose post-infection[3][4].
-
Endpoint: The primary endpoint is survival, from which the ED50 value is calculated.
Protocol 2: Carrageenan-Induced Peritonitis Model
-
Objective: To evaluate the anti-inflammatory effects of Doxycycline and Minocycline on acute peripheral inflammation[6].
-
Animal Model: Mice (strain not specified).
-
Inflammation Induction: Peritonitis is induced by intraperitoneal (IP) injection of carrageenan.
-
Drug Administration: Doxycycline or Minocycline (e.g., 1 and 5 mg/kg) is administered via IP injection prior to or following the inflammatory insult[6].
-
Endpoint: Efficacy is assessed by quantifying leukocyte migration into the peritoneal cavity[6].
Protocol 3: Rosacea-Like Inflammation Model
-
Objective: To investigate the mechanism of Minocycline in a model of chronic skin inflammation[9].
-
Animal Model: BALB/c mice.
-
Inflammation Induction: The antibacterial peptide LL37 is used to induce a rosacea-like skin phenotype.
-
Drug Administration: Minocycline is administered via intraperitoneal injection[9].
-
Endpoints: Evaluation includes histological analysis of inflammatory cell infiltration in the dermis and measurement of inflammatory markers (e.g., TLR4, p-NF-κB, TNF-α, IL-6) in skin tissue via Western blot, ELISA, and immunofluorescence[9].
Visualizing Mechanisms and Workflows
Mechanism of Action: Anti-inflammatory Signaling
Tetracyclines, including Minocycline and Doxycycline, exert significant anti-inflammatory effects by modulating key signaling pathways. A primary mechanism is the inhibition of the Toll-like Receptor 4 (TLR4) and subsequent downregulation of the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory cytokines[9][10].
Caption: Tetracycline anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a test compound in a mouse model of bacterial sepsis.
Caption: General workflow for in vivo efficacy testing in a mouse sepsis model.
Logical Relationship: Drug Properties
The selection of a tetracycline for a specific research application depends on a balance of its properties, including its antimicrobial spectrum, anti-inflammatory potential, and pharmacokinetic profile.
Caption: Key factors influencing the selection of tetracycline compounds.
References
- 1. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Frontiers | Anti-Inflammatory Impact of Minocycline in a Mouse Model of Tauopathy [frontiersin.org]
- 6. Anti-inflammatory properties of doxycycline and minocycline in experimental models: an in vivo and in vitro comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iasp-pain.org [iasp-pain.org]
- 9. Minocycline inhibits rosacea-like inflammation through the TLR4-mediated NF-κB signaling pathway in vivo and in vitro | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Antibiotic efficacy against Vibrio vulnificus in the mouse: superiority of tetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative PCR and in vivo efficacy of antibiotics in the treatment of Vibrio vulnificus infection in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Deep Dive: A Comparative Analysis of Sancycline Hydrochloride and Its Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of sancycline (B610677) hydrochloride and its prominent tetracycline (B611298) analogs: doxycycline (B596269), minocycline (B592863), and tetracycline hydrochloride. This report furnishes detailed experimental data and protocols to facilitate informed decisions in research and development.
This guide presents a comparative spectroscopic analysis of sancycline hydrochloride against its well-known analogs: doxycycline hydrochloride, minocycline hydrochloride, and tetracycline hydrochloride. The objective is to provide a clear, data-driven comparison of their intrinsic molecular properties as revealed by Ultraviolet-Visible (UV-Vis) spectrophotometry, fluorescence spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data and methodologies are intended to serve as a valuable resource for researchers in drug discovery, quality control, and analytical chemistry.
Executive Summary of Spectroscopic Properties
The following table summarizes the key quantitative spectroscopic data for this compound and its analogs. All data is presented for standardized conditions to ensure accurate comparison.
| Compound | UV-Vis Spectroscopy (in Methanol) | Fluorescence Spectroscopy (in Methanol) |
| λmax (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | |
| This compound | 221, 268, 350[1] | Data not available |
| Doxycycline Hydrochloride | 267, 351[2] | 17,400 (at 267 nm), 13,200 (at 351 nm) in 0.01 N methanolic HCl[2][3] |
| Minocycline Hydrochloride | 283, 358 (in Methanol)[4][5] | 296 – 328 (E 1% 1cm at 358 nm in HCl/methanol)[4] |
| Tetracycline Hydrochloride | 269, 363 (in Methanol)[6] | 16,600 (at 382.5 nm)[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d6)
Due to the complexity of NMR data, a detailed table of chemical shifts is provided in the dedicated NMR section of this report.
Experimental Methodologies
Detailed protocols for the spectroscopic techniques employed in this comparison are provided below. These methodologies are based on established practices for the analysis of tetracycline antibiotics.
UV-Vis Spectrophotometry
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the compounds.
Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm path length quartz cuvette.
Sample Preparation:
-
Prepare a stock solution of each compound (this compound, Doxycycline hydrochloride, Minocycline hydrochloride, Tetracycline hydrochloride) in methanol (B129727) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 1 to 20 µg/mL.
Measurement:
-
Record the UV-Vis spectrum of each dilution from 200 to 400 nm, using methanol as a blank.
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the absorbance values at λmax and the corresponding concentrations, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is the molar concentration, and l is the path length (1 cm).
Fluorescence Spectroscopy
Objective: To determine the excitation (λex) and emission (λem) maxima, and the fluorescence quantum yield (Φ) of the compounds.
Instrumentation: A spectrofluorometer equipped with a xenon lamp source and quartz cuvettes.
Sample Preparation:
-
Prepare a stock solution of each compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working solution of each compound by diluting the stock solution in methanol to a concentration that gives an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
For measurements involving magnesium complexes, a solution of 0.75 M MgSO₄ in the appropriate solvent is added to the sample solution.[7]
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.
-
Record the emission spectrum by exciting the sample at its determined λex and scanning the emission wavelengths.
-
The fluorescence quantum yield (Φ) can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and comparison.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of each compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
Measurement:
-
Acquire ¹H NMR spectra using a standard pulse sequence. Chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.[8]
-
Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak of DMSO-d6 at 39.52 ppm.[9]
-
Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
Spectroscopic Data and Analysis
UV-Vis Spectrophotometry
The tetracycline class of antibiotics is characterized by a polycyclic naphthacene (B114907) carboxamide core, which gives rise to distinct UV-Vis absorption spectra. The observed absorption maxima correspond to π → π* electronic transitions within the conjugated system of the molecule.
This compound exhibits three absorption maxima at 221, 268, and 350 nm.[1] The bands in the 260-280 nm and 350-380 nm regions are characteristic of the tetracycline chromophore.
Doxycycline hydrochloride shows absorption maxima at 267 nm and 351 nm in 0.01 N methanolic HCl, with molar absorptivities of 17,400 M⁻¹cm⁻¹ and 13,200 M⁻¹cm⁻¹, respectively.[2][3]
Minocycline hydrochloride in methanol displays absorption maxima at 283 nm and 358 nm.[4][5] The specific absorption (E 1% 1cm) at 358 nm in a solution of hydrochloric acid in methanol is reported to be between 296 and 328.[4]
Tetracycline hydrochloride in methanol has absorption maxima at 269 nm and 363 nm.[6] A molar absorptivity of 16,600 M⁻¹cm⁻¹ has been reported at 382.5 nm.[6]
The variations in the position of the absorption maxima and the molar absorptivities among these analogs can be attributed to the differences in their substituent groups, which can influence the electronic distribution within the chromophore.
Fluorescence Spectroscopy
Tetracyclines are known to exhibit intrinsic fluorescence, a property that is sensitive to the local environment, including solvent polarity and the presence of metal ions.
Tetracycline hydrochloride , in aqueous solution, has a relatively low fluorescence quantum yield of approximately 10⁻³.[10] However, its fluorescence can be significantly enhanced upon complexation with divalent cations like magnesium. In the presence of MgSO₄, tetracycline hydrochloride in a pH 9 borate (B1201080) buffer shows an excitation maximum at 372 nm and an emission maximum at 516 nm.[7]
Minocycline , when chelated with magnesium ions, exhibits a yellow-green fluorescence with maximum excitation and emission at 390 nm and 500 nm, respectively.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of each proton and carbon atom in a molecule. The chemical shifts are highly sensitive to the electronic environment and stereochemistry.
Minocycline Hydrochloride (in DMSO-d6): Complete ¹H and ¹³C NMR assignments for minocycline hydrochloride in DMSO-d6 have been reported. These assignments are crucial for the structural elucidation of any new derivatives.
Tetracycline Hydrochloride (in DMSO-d6): ¹H NMR spectral data for tetracycline hydrochloride in DMSO-d6 is available.
The detailed chemical shift data for this compound and a complete, directly comparable dataset for all analogs in DMSO-d6 are necessary for a thorough comparative analysis. Differences in the chemical shifts, particularly for protons and carbons near the sites of structural variation (e.g., C6 and C7 positions), would be expected and could be used as diagnostic markers for each compound.
Visualizations
Caption: General workflow for the spectroscopic comparison of tetracycline analogs.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound and its key analogs. The presented data highlights the distinct spectroscopic fingerprints of each compound, arising from their unique structural features. While a comprehensive dataset for all parameters under identical conditions remains a target for future work, the information compiled herein offers a robust starting point for researchers. The detailed experimental protocols provide a standardized framework for obtaining comparable data, which is essential for accurate analysis and interpretation in the fields of drug development and analytical science. The subtle yet significant differences in their spectroscopic properties can be exploited for their individual identification, quantification, and for studying their interactions with biological systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Spectrofluorimetric Method for the Assay of Tetracycline in Capsules [file.scirp.org]
- 8. rsc.org [rsc.org]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Visualization of drug distribution of a topical minocycline gel in human facial skin - PMC [pmc.ncbi.nlm.nih.gov]
Validating Inducible Gene Expression: A Comparative Guide to Sancycline Hydrochloride and its Alternatives using qPCR
For researchers, scientists, and drug development professionals, precise control over gene expression is paramount. Inducible systems, which allow for the activation or deactivation of a target gene at a specific time and to a desired level, are invaluable tools. Among these, the tetracycline-inducible (Tet) systems are widely utilized. This guide provides a comprehensive comparison of Sancycline hydrochloride with other common inducers for these systems, supported by experimental data and detailed protocols for validation by quantitative PCR (qPCR).
Comparison of Inducible Gene Expression Effectors
This compound is a tetracycline (B611298) analog that can be used to regulate gene expression in both Tet-On and Tet-Off systems.[1] Its performance, however, varies in comparison to other commonly used tetracycline derivatives like doxycycline (B596269) and tetracycline itself. The choice of inducer can significantly impact the level of gene expression, the required concentration, and potential off-target effects.
The following table summarizes the performance of this compound in comparison to other effectors in the Tet-On and Tet-Off systems, with data derived from studies in HeLa cells.[1]
| Effector | System | EC50 (ng/mL) | Max Induction (fold) | Notes |
| Sancycline | Tet-Off | 1.1 | ~1000 | Potent effector for the Tet-Off system. |
| Tet-On | 110 | ~300 | Less effective in the Tet-On system compared to Doxycycline. | |
| Doxycycline | Tet-Off | 0.8 | ~1000 | Highly potent effector for the Tet-Off system. |
| Tet-On | 20 | ~1000 | The most widely used and potent effector for the Tet-On system. | |
| Tetracycline | Tet-Off | 3.5 | ~1000 | Effective, but less potent than Doxycycline and Sancycline. |
| Tet-On | 200 | ~200 | Significantly less effective in the Tet-On system. | |
| Minocycline | Tet-Off | 0.4 | ~1000 | Very potent effector for the Tet-Off system. |
| Tet-On | 180 | ~150 | Poor activator for the Tet-On system. |
EC50: The concentration of the effector that gives half-maximal induction. Max Induction (fold): The maximum level of gene expression achieved compared to the uninduced state.
Mechanism of Tetracycline-Inducible Gene Expression
The Tet-On and Tet-Off systems are the two most common configurations of the tetracycline-inducible system.[2][3] They rely on the interaction between the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) sequences in the promoter of the target gene.[2]
Caption: Mechanism of Tet-Off and Tet-On inducible gene expression systems.
Experimental Protocol: Validation of Inducible Gene Expression by qPCR
This protocol outlines the steps to validate the induction of a target gene's expression following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture cells containing the tetracycline-inducible expression system of interest in appropriate media and conditions.
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Prepare a stock solution of this compound in sterile water or ethanol.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 ng/mL) to determine the optimal dose-response.
-
Include a positive control (e.g., doxycycline) and a negative control (vehicle only).
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours) to identify the time of peak expression.
2. RNA Extraction:
-
Harvest the cells at the designated time points.
-
Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis to check for RNA integrity.
3. Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Use a consistent amount of RNA for all samples to ensure accurate comparison.
4. Quantitative PCR (qPCR):
-
Design or obtain validated qPCR primers for the target gene and at least two stable reference genes.
-
Prepare a qPCR reaction mix containing cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green or a probe-based master mix).
-
Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression. Normalize the expression of the target gene to the geometric mean of the reference genes.
Experimental Workflow for qPCR Validation
The following diagram illustrates the workflow for validating inducible gene expression using qPCR.
Caption: Workflow for validating inducible gene expression using qPCR.
Alternative Inducible Systems
While tetracycline-based systems are popular, other inducible systems are available for situations where tetracyclines may interfere with the experimental model or when orthogonal control of multiple genes is required. These include:
-
Ecdysone-inducible system: This system is based on the ecdysone (B1671078) receptor from Drosophila melanogaster and is induced by the insect hormone ecdysone or its analog, ponasterone A.
-
Tamoxifen-inducible system (ER-based): This system utilizes a fusion protein of the gene of interest with a mutated ligand-binding domain of the estrogen receptor (ER). The fusion protein is held in the cytoplasm and translocates to the nucleus to become active upon binding to tamoxifen (B1202) or its active metabolite, 4-hydroxytamoxifen.[4]
-
Cumate-inducible system: This system uses the cumate repressor (CymR) from Pseudomonas putida, which dissociates from its operator in the presence of cumate, leading to gene expression.
The selection of an appropriate inducible system and effector molecule is critical for the success of experiments requiring controlled gene expression. While this compound can be a potent inducer, particularly in Tet-Off systems, its efficacy in Tet-On systems is lower than that of doxycycline. Therefore, careful consideration of the specific experimental needs and validation of the chosen system with qPCR are essential for obtaining reliable and reproducible results.
References
Safety Operating Guide
Proper Disposal of Sancycline Hydrochloride: A Guide for Laboratory Professionals
For immediate release
Proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for sancycline (B610677) hydrochloride, a tetracycline (B611298) antibiotic commonly used in research and development. Adherence to these protocols is vital for maintaining a safe laboratory environment and complying with regulatory standards.
Sancycline hydrochloride presents potential health and environmental hazards. It is harmful if swallowed and is suspected of causing damage to fertility or an unborn child[1]. Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects. Given these properties, this compound should be managed as a hazardous chemical waste.
Disposal Procedures for this compound in a Laboratory Setting
Researchers, scientists, and drug development professionals must handle the disposal of this compound with care, following established hazardous waste protocols.
Step 1: Waste Identification and Segregation
All waste materials containing this compound, including pure substance, solutions, contaminated personal protective equipment (PPE), and empty containers, must be segregated from non-hazardous waste streams.
Step 2: Waste Collection and Storage
-
Containers: Use designated, properly labeled, leak-proof, and sealed containers for collecting this compound waste. Per EPA guidelines, hazardous pharmaceutical waste is typically collected in black containers clearly labeled "hazardous waste pharmaceuticals"[1].
-
Labeling: The waste container label should clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.
-
Storage: Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
Step 3: Disposal through a Certified Vendor
-
Professional Disposal: Arrange for the pickup and disposal of this compound waste through a certified hazardous waste management company. These companies are equipped to handle and transport chemical waste in accordance with Department of Transportation (DOT) and Environmental Protection Agency (EPA) regulations.
-
Incineration: Incineration at a permitted treatment facility is a common and required method for treating pharmaceutical waste, ensuring the complete destruction of the active pharmaceutical ingredient[1].
Important Considerations:
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. The EPA has implemented a sewer ban for all hazardous waste pharmaceuticals[1]. Improper disposal can lead to environmental contamination and potential harm to aquatic ecosystems.
-
Consult Safety Data Sheets (SDS): Always refer to the specific Safety Data Sheet provided by the manufacturer for detailed information on handling, storage, and disposal. While some SDS may suggest that smaller quantities can be disposed of with household waste, the hazardous properties of this compound warrant a more stringent approach in a professional laboratory setting[2].
-
Follow Institutional Protocols: Adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.
Quantitative Hazard Data
For quick reference, the following table summarizes key hazard information for this compound.
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | [1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. |
Experimental Protocols
This document does not cite specific experimental protocols. The disposal procedures provided are based on regulatory guidelines and safety best practices for handling chemical waste in a laboratory environment.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sancycline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent compounds like Sancycline hydrochloride. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
This compound, a semi-synthetic tetracycline (B611298) antibiotic, requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1][2] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[3] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal protocols is critical for minimizing exposure and ensuring the well-being of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through inhalation, skin contact, or ingestion. The required level of PPE varies depending on the specific task being performed.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | - Double nitrile or neoprene gloves[4]- Disposable, low-permeability gown[4]- Chemical splash goggles and face shield- N95 or higher-rated respirator (if not handled in a chemical fume hood)[5] |
| Preparing Stock Solutions | - Double nitrile gloves- Chemical-resistant lab coat or apron- Chemical splash goggles and face shield- Work within a certified chemical fume hood |
| Handling Solutions and In-Vitro/In-Vivo Work | - Nitrile gloves- Lab coat- Safety glasses with side shields |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant disposable gown- Chemical splash goggles and face shield- N95 or higher-rated respirator |
| Waste Disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical-resistant lab coat or apron- Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use. It is recommended to change gloves regularly, at least hourly, or immediately if they become contaminated.[4]
Safe Handling and Operational Workflow
A systematic approach to handling potent compounds like this compound is essential to minimize risk. This workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Weighing and Preparing a Stock Solution
This protocol provides a step-by-step guide for safely weighing this compound powder and preparing a stock solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, DMF, Ethanol)[6]
-
Analytical balance
-
Weigh boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer
-
Appropriate PPE (as specified in the table for "Weighing and Aliquoting" and "Preparing Stock Solutions")
Procedure:
-
Designate a Work Area: All work with solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[7]
-
Don PPE: Before starting, put on all required personal protective equipment, including double gloves, a disposable gown, and respiratory and eye protection.
-
Weigh the Compound: Carefully weigh the desired amount of this compound using a tared weigh boat on an analytical balance. Use a gentle technique to minimize the generation of airborne dust.
-
Transfer the Powder: Carefully transfer the weighed powder into a volumetric flask.
-
Prepare the Solution: In the chemical fume hood, add a portion of the appropriate solvent to the volumetric flask. Cap the flask and gently swirl or vortex until the compound is completely dissolved.
-
Bring to Volume: Add the remaining solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, preparation date, and your initials.
-
Decontamination: Following the procedure, decontaminate all work surfaces and reusable equipment according to your institution's established procedures.
-
Waste Disposal: Dispose of all single-use items (e.g., weigh boat, gloves, disposable gown) in a designated hazardous waste container.[1][7]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₃ClN₂O₇[2] |
| Molecular Weight | 450.87 g/mol [1] |
| Appearance | White to off-white crystalline solid[2] |
| Storage Temperature | -20°C[1][2] |
| Solubility | Soluble in DMF, DMSO, and Ethanol[6] |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, disposable lab coats, weigh boats, and paper towels, in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled container.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Obliterate or remove all labels from the empty container before disposal.
-
Disposal Method: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. High-temperature incineration is often the recommended disposal method for pharmaceutical waste.
References
- 1. Sancycline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Sancycline - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 3. Sancycline | C21H22N2O7 | CID 54688686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. agscientific.com [agscientific.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
